6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
描述
属性
IUPAC Name |
6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIXCBXPQEPYTNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717159 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123531-54-4 | |
| Record name | 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile physical properties
An In-depth Technical Guide on the Physical Properties of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. Its rigid bicyclic structure, derived from the imidazo[1,2-b]pyridazine core, makes it an attractive scaffold for the development of novel therapeutic agents. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and further investigation into its biological activities. This guide provides a detailed overview of the known physical characteristics of this compound and the standard experimental methodologies used for their determination.
Physical Properties
The physical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃ClN₄ | [1][2][3] |
| Molecular Weight | 178.58 g/mol | [1][2][3] |
| Appearance | Solid | [4] |
| Melting Point | Not specified in literature; requires experimental determination. | |
| Solubility | Not specified in literature; requires experimental determination. A related compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, has shown poor solubility in culture media.[5] |
Experimental Protocols
Accurate determination of the physical properties of this compound is essential for its characterization and use in further research. The following are standard experimental protocols for measuring key physical parameters.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[6] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, while impurities tend to lower and broaden the melting range.[6]
Apparatus:
Procedure:
-
Sample Preparation: A small amount of the compound is finely powdered using a mortar and pestle.[6][8] The fine powder is then packed into a capillary tube to a height of 1-2 mm.[7][8]
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.[6]
-
Heating: The sample is heated gradually, with the heating rate slowed to approximately 1-2°C per minute as the temperature approaches the expected melting point.[6]
-
Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has melted (T₂) are recorded.[8][9] The melting point is reported as the range T₁ - T₂.
Solubility Determination
Solubility is a key physicochemical property that influences a compound's behavior in various solvents and biological systems.
Apparatus:
-
Test tubes
-
Vortex mixer or shaker
-
Analytical balance
-
A selection of solvents (e.g., water, ethanol, dimethyl sulfoxide (DMSO), 5% HCl, 5% NaHCO₃)[10][11]
Procedure:
-
Sample Preparation: A precise amount of the compound (e.g., 25 mg) is weighed and placed into a test tube.[10][12]
-
Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL) is added to the test tube in small portions.[10]
-
Mixing: The test tube is vigorously shaken or vortexed after each addition of solvent to facilitate dissolution.[10]
-
Observation: The solubility is observed and recorded. If the compound dissolves completely, it is considered soluble in that solvent under the specified conditions.
-
Systematic Testing: This process is repeated with a range of solvents of varying polarity and pH to build a comprehensive solubility profile.[12] For drug discovery purposes, both thermodynamic and kinetic solubility assays can be performed.[13]
Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the characterization of a novel chemical compound like this compound.
Caption: A flowchart illustrating the general process for determining the physical properties of a synthesized chemical compound.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. echemi.com [echemi.com]
- 3. 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-CARBONITRILE | CAS: 123531-54-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 6-Chloroimidazo[1,2-b]pyridazine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. pennwest.edu [pennwest.edu]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. lifechemicals.com [lifechemicals.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile and its Core Scaffold
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-b]pyridazine scaffold is a "privileged" heterocyclic nucleus that forms the core of numerous biologically active molecules.[1] Its derivatives have demonstrated significant therapeutic potential across various domains, including oncology, inflammation, and infectious diseases.[2][3] This technical whitepaper provides a detailed overview of a specific derivative, 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile, including its chemical structure, identifiers, and a proposed synthetic pathway. Furthermore, it delves into the broader significance of the imidazo[1,2-b]pyridazine core, summarizing its role as a versatile scaffold for the development of potent kinase inhibitors and other therapeutic agents. This document is intended to serve as a foundational resource for researchers engaged in the design and synthesis of novel therapeutics based on this important chemical framework.
Core Compound Profile: this compound
This compound is a specific derivative of the imidazo[1,2-b]pyridazine heterocyclic system. The structure is characterized by a chlorine atom at the 6-position and a nitrile group at the 3-position, functional groups that are pivotal for further chemical modification and for modulating biological activity.
Chemical Structure and Identifiers
The fundamental properties and identifiers of the title compound are summarized below.
| Property | Value | Reference |
| Chemical Name | This compound | [4][5] |
| CAS Number | 123531-54-4 | [4][5] |
| Molecular Formula | C₇H₃ClN₄ | [4][5][6] |
| Molecular Weight | 178.58 g/mol | [4][5] |
| InChI Key | FIXCBXPQEPYTNT-UHFFFAOYSA-N | [4] |
| InChI String | InChI=1S/C7H3ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H | [4] |
| Canonical SMILES | C1=C(C=N2C(=N1)N=CC=C2Cl)C#N | Inferred |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The logical flow for the synthesis is outlined below, beginning with the formation of the core heterocyclic system, followed by selective functionalization.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocols
The following protocols are adapted from literature procedures for the synthesis of structurally related compounds.
Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine (Compound B)
-
Reaction: A mixture of 6-chloropyridazin-3-amine (1.0 eq) and chloroacetaldehyde (50% aqueous solution, 1.5 eq) is heated to 90°C in water.
-
Procedure: The reaction is monitored by TLC until the starting material is consumed (typically 4-6 hours). Upon completion, the water is distilled off under reduced pressure to yield a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to afford pure 6-chloroimidazo[1,2-b]pyridazine.[7]
Step 2: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine (Compound C)
-
Reaction: To a solution of 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, N-bromosuccinimide (NBS) (1.05 eq) is added portion-wise at 0°C.
-
Procedure: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress is monitored by TLC. After completion, the solvent is removed in vacuo.
-
Purification: The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude material is then purified by column chromatography to yield 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[8]
Step 3: Synthesis of this compound (Compound D)
-
Reaction: A mixture of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq) and copper(I) cyanide (CuCN) (1.2 eq) in a high-boiling polar aprotic solvent like DMF or NMP is heated under an inert atmosphere.
-
Procedure: The reaction is heated to 140-160°C and stirred for 8-12 hours. The reaction is monitored by TLC or LC-MS. Upon completion, the mixture is cooled to room temperature and poured into an aqueous solution of ethylenediamine or ferric chloride to decompose the copper complexes.
-
Purification: The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated. The final product is purified by column chromatography on silica gel to provide this compound.
The Imidazo[1,2-b]pyridazine Scaffold in Drug Discovery
The true value of this compound lies in its potential as a building block for more complex molecules. The imidazo[1,2-b]pyridazine core is a highly sought-after scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1]
Overview of Biological Activities
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been reported to inhibit a range of protein kinases that are implicated in diseases like cancer and idiopathic pulmonary fibrosis (IPF).[2][9]
Caption: The Imidazo[1,2-b]pyridazine scaffold as a core for diverse kinase inhibitors.
Summary of Key Therapeutic Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold allows for chemical modifications that can achieve high potency and selectivity for different kinase targets.
| Target Kinase(s) | Therapeutic Area | Key Findings | Reference |
| Mps1 (TTK) | Oncology | Discovery of an orally available and selective Mps1 inhibitor with potent cellular (IC₅₀ = 0.70 nM) and antiproliferative (A549 IC₅₀ = 6.0 nM) activity.[9] | [9] |
| ALK | Oncology (NSCLC) | Development of macrocyclic derivatives capable of overcoming resistance mutations, with potent enzymatic inhibitory activity (IC₅₀ = 2.6 - 23 nM) against wild-type and mutant ALK.[10] | [10] |
| PI3K/mTOR | Pulmonary Fibrosis, Oncology | Identification of dual inhibitors that effectively block fibroblast proliferation and show in vivo anti-fibrotic potential in mouse models.[2] | [2] |
| BTK | B-Cell Malignancies | Discovery of a highly potent (IC₅₀ = 1.3 nM) and selective irreversible BTK inhibitor that achieved complete tumor regression in xenograft models and advanced to Phase I clinical trials.[3] | [3] |
Conclusion
This compound represents a valuable chemical entity, not just as a standalone molecule, but as a strategic intermediate for drug discovery. The imidazo[1,2-b]pyridazine core it belongs to is a clinically validated scaffold for targeting protein kinases involved in critical disease pathways. The functional handles—the 6-chloro and 3-carbonitrile groups—provide medicinal chemists with versatile points for modification to optimize potency, selectivity, and pharmacokinetic properties. The information and protocols provided herein offer a solid foundation for researchers aiming to explore and expand the therapeutic potential of this remarkable chemical family.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-CARBONITRILE | CAS: 123531-54-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. echemi.com [echemi.com]
- 7. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 8. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine | C6H3BrClN3 | CID 12872323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile (CAS 123531-54-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic core, comprised of fused imidazole and pyridazine rings, serves as a versatile scaffold for the development of pharmacologically active agents. This compound is most notably recognized as a key intermediate in the synthesis of BMS-986260, a potent and selective inhibitor of the Transforming Growth Factor-beta Receptor 1 (TGF-βR1) kinase, which has been investigated as a promising immuno-oncology agent.[1][2] The strategic placement of the chloro and carbonitrile functionalities allows for diverse chemical modifications, making it a valuable precursor for library synthesis and lead optimization in drug discovery programs.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. While detailed spectroscopic data is often proprietary to commercial suppliers, characteristic data for similar imidazo[1,2-b]pyridazine structures have been reported in the literature.[3][4]
| Property | Value | Reference |
| CAS Number | 123531-54-4 | [4] |
| Molecular Formula | C₇H₃ClN₄ | [4] |
| Molecular Weight | 178.58 g/mol | [4] |
| Appearance | Pale yellow solid | [5] |
| Melting Point | 142-146 °C | [5] |
| Solubility | No data available | |
| Storage | Sealed in dry, 2-8°C | [6] |
Synthesis and Experimental Protocols
While a direct, publicly available, step-by-step protocol for the synthesis of this compound is not detailed in the literature, a plausible synthetic route can be constructed based on established methods for the formation of the imidazo[1,2-b]pyridazine core and subsequent C-H functionalization. The synthesis of the related compound, 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine, provides a foundational methodology.[3]
Proposed Synthetic Pathway
The synthesis likely proceeds in two key stages: first, the construction of the 6-chloroimidazo[1,2-b]pyridazine core, followed by the introduction of the carbonitrile group at the C3 position.
Experimental Protocol: Synthesis of the Imidazo[1,2-b]pyridazine Core (Adapted from related syntheses)
This protocol is adapted from the synthesis of similar imidazo[1,2-b]pyridazine derivatives.[3][7]
Reaction: Condensation of 6-chloropyridazin-3-amine with a suitable three-carbon electrophile bearing a nitrile or a precursor group. A direct approach would involve a reagent like bromoacetonitrile.
Materials:
-
6-Chloropyridazin-3-amine
-
Bromoacetonitrile
-
Solvent (e.g., Acetonitrile, DMF)
-
Base (e.g., Hunig's base (DIPEA))
Procedure:
-
To a solution of 6-chloropyridazin-3-amine in a suitable solvent (e.g., acetonitrile), add Hunig's base.
-
Add bromoacetonitrile dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for the appropriate time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Alternative Experimental Protocol: C-H Cyanation of a Pre-formed Imidazo[1,2-b]pyridazine Core
This protocol is based on general methods for the C-H cyanation of N-containing heterocycles.[8]
Reaction: Direct cyanation of 6-chloroimidazo[1,2-b]pyridazine at the C3 position.
Materials:
-
6-Chloroimidazo[1,2-b]pyridazine (requires separate synthesis)
-
Triflic anhydride
-
Trimethylsilyl cyanide (TMSCN)
-
N-methylmorpholine
-
Anhydrous Chloroform
Procedure:
-
In a vial under an inert atmosphere, dissolve 6-chloroimidazo[1,2-b]pyridazine in anhydrous chloroform.
-
Add triflic anhydride dropwise at room temperature and stir for 1 hour.
-
Add trimethylsilyl cyanide and heat the mixture to 60°C for 3 hours.
-
Cool the reaction and add N-methylmorpholine.
-
Stir for an additional period at room temperature.
-
Quench the reaction and purify the product by column chromatography.
Role in Drug Discovery and Development
The primary significance of this compound lies in its role as a key building block for the synthesis of the TGF-βR1 inhibitor, BMS-986260.[1][5]
Synthetic Workflow for BMS-986260
The following diagram illustrates the pivotal position of this compound in the synthetic route to BMS-986260.
Mechanism of Action of the Downstream Product (BMS-986260)
BMS-986260, synthesized from this compound, is a potent inhibitor of the TGF-βR1 kinase. The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and immune response. In the context of cancer, TGF-β can promote tumor growth and metastasis while suppressing the anti-tumor immune response.
BMS-986260 competitively binds to the ATP-binding site of the TGF-βR1 kinase domain, preventing the phosphorylation of downstream signaling molecules, SMAD2 and SMAD3. This inhibition blocks the nuclear translocation of the pSMAD2/3 complex, thereby preventing the transcription of TGF-β target genes.[9][10]
Safety and Handling
This compound should be handled by trained professionals in a laboratory setting. It is classified as a warning-level hazard, with the potential to cause harm if swallowed, and may cause skin and eye irritation, as well as respiratory irritation.[5]
Hazard Statements: H302, H315, H319, H335
Precautionary Statements: P261, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable heterocyclic intermediate with a critical role in the synthesis of advanced therapeutic agents, particularly in the field of oncology. Its synthesis, while not extensively detailed in public literature, can be achieved through established synthetic methodologies for related compounds. The continued exploration of the chemistry of this and similar imidazo[1,2-b]pyridazine derivatives holds promise for the discovery of new and improved therapeutics.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
- 4. echemi.com [echemi.com]
- 5. Discovery of BMS-986260, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 123531-54-4|this compound|BLD Pharm [bldpharm.com]
- 7. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 8. C−H Cyanation of 6‐Ring N‐Containing Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of BMS-986260, a Potent, Selective, and Orally Bioavailable TGFβR1 Inhibitor as an Immuno-oncology Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Weight of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The determination of an accurate molecular weight is fundamental for a wide range of applications, including quantitative analysis, reaction stoichiometry, and the interpretation of mass spectrometry data.
Molecular Structure and Formula
This compound is a fused bicyclic heteroaromatic compound. Its chemical structure consists of an imidazo[1,2-b]pyridazine core, substituted with a chlorine atom at the 6-position and a nitrile group at the 3-position. The established molecular formula for this compound is C₇H₃ClN₄.[1][2]
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of each element.
The elemental composition and their respective standard atomic weights are as follows:
-
Carbon (C): The molecule contains seven carbon atoms. The standard atomic weight of carbon is approximately 12.011 atomic mass units (amu).[3][4][5][6]
-
Hydrogen (H): There are three hydrogen atoms in the molecule. The standard atomic weight of hydrogen is approximately 1.008 amu.[7][8][9][10][11]
-
Chlorine (Cl): The structure includes one chlorine atom. The standard atomic weight of chlorine is approximately 35.45 amu.[12][13][14][15][16]
-
Nitrogen (N): The compound contains four nitrogen atoms. The standard atomic weight of nitrogen is approximately 14.007 amu.[17][18][19][20][21]
The molecular weight is calculated as follows:
(7 × 12.011 amu) + (3 × 1.008 amu) + (1 × 35.45 amu) + (4 × 14.007 amu) = 178.58 g/mol [1][2]
Data Presentation
For clarity and ease of comparison, the quantitative data for the molecular weight calculation of this compound is summarized in the table below.
| Element | Symbol | Count | Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 7 | 12.011 | 84.077 |
| Hydrogen | H | 3 | 1.008 | 3.024 |
| Chlorine | Cl | 1 | 35.45 | 35.45 |
| Nitrogen | N | 4 | 14.007 | 56.028 |
| Total | 15 | 178.58 |
Experimental Protocols
As an AI, I do not have the capability to provide detailed experimental protocols for the synthesis or analysis of this compound. For specific experimental methodologies, it is recommended to consult peer-reviewed scientific literature and established chemical synthesis databases.
Logical Relationships
The following diagram illustrates the logical relationship between the molecular formula and the final calculated molecular weight.
Caption: Calculation of Molecular Weight.
References
- 1. hoffmanchemicals.com [hoffmanchemicals.com]
- 2. echemi.com [echemi.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. byjus.com [byjus.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. quora.com [quora.com]
- 10. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]
- 11. Hydrogen - Wikipedia [en.wikipedia.org]
- 12. Chlorine - Wikipedia [en.wikipedia.org]
- 13. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]
- 14. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 15. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained? [unacademy.com]
- 16. Atomic Weight of Chlorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 17. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 18. youtube.com [youtube.com]
- 19. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]
- 20. Nitrogen - Wikipedia [en.wikipedia.org]
- 21. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile IUPAC name
An In-depth Technical Guide to 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. It is intended for researchers, scientists, and professionals involved in drug discovery and development. This document details the compound's chemical properties, synthesis protocols, and its role as a scaffold for potent kinase inhibitors.
Compound Identification and Properties
The IUPAC name for the compound is This compound .[1][2][3] It is a member of the imidazo[1,2-b]pyridazine class of compounds, which are recognized as privileged scaffolds in the development of therapeutic agents, particularly kinase inhibitors.[4][5][6]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 123531-54-4 | [1][2] |
| Molecular Formula | C₇H₃ClN₄ | [1][3] |
| Molecular Weight | 178.58 g/mol | [1][3] |
| InChI Key | FIXCBXPQEPYTNT-UHFFFAOYSA-N | [3] |
| InChI | InChI=1S/C7H3ClN4/c8-6-1-2-7-10-4-5(3-9)12(7)11-6/h1-2,4H | [3] |
| Class | Aromatic Heterocycle |[7] |
Synthesis and Experimental Protocols
The synthesis of the imidazo[1,2-b]pyridazine core is a critical step in producing this compound and its derivatives. The general procedure involves the cyclization of an aminopyridazine with an α-halocarbonyl compound.
Protocol 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine
This protocol is adapted from procedures for synthesizing the core scaffold.[8]
Objective: To synthesize the 6-chloroimidazo[1,2-b]pyridazine scaffold.
Materials:
-
6-amino-3-chloropyridazine
-
Chloroacetaldehyde (typically a 50% aqueous solution)
-
Solvent (e.g., water, ethanol)
Procedure:
-
A mixture of 6-amino-3-chloropyridazine (1 equivalent) and chloroacetaldehyde (1.5-2.5 equivalents) is prepared in a suitable solvent.[8]
-
The reaction mixture is heated to a temperature between 80-100°C.[8]
-
The reaction is monitored for completion, typically over a period of 30 minutes to 10 hours.[8]
-
Upon completion, the solvent (e.g., water) is distilled off to yield the crude product, often a brown or yellow solid.
-
The crude 6-chloroimidazo[1,2-b]pyridazine hydrochloride can be isolated and purified through standard methods such as concentration, extraction, crystallization, or chromatography.[8]
Protocol 2: Functionalization at the C3 Position (General)
While a direct protocol for the cyanation of 6-chloroimidazo[1,2-b]pyridazine was not detailed in the provided results, functionalization at the C3 position is commonly achieved through bromination followed by cross-coupling reactions. The synthesis of the target molecule would involve a subsequent cyanation step, a common transformation in medicinal chemistry.
Objective: To introduce a functional group at the C3 position of the imidazo[1,2-b]pyridazine ring.
Procedure (Example via Bromination):
-
The 6-chloroimidazo[1,2-b]pyridazine starting material is dissolved in a suitable solvent.
-
A brominating agent (e.g., N-Bromosuccinimide) is added to the solution.
-
The reaction proceeds to yield 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[9] This intermediate is a versatile precursor for various cross-coupling reactions to introduce substituents at the C3 position.[10]
Biological Activity and Therapeutic Potential
The imidazo[1,2-b]pyridazine scaffold is a key component in a variety of biologically active molecules. Derivatives have shown promise as potent inhibitors of several protein kinases, making them relevant for oncology and the treatment of neurodegenerative diseases.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Derivatives of the imidazo[1,2-b]pyridazine scaffold have been designed and synthesized as novel inhibitors of Anaplastic Lymphoma Kinase (ALK).[5] ALK is a tyrosine kinase that, when genetically altered, can drive the growth of certain cancers, including non-small cell lung cancer (NSCLC).[5] Research has focused on developing macrocyclic derivatives that can overcome resistance to existing ALK inhibitors, particularly the G1202R mutation.[5]
Table 2: Example Inhibitory Activity of an Imidazo[1,2-b]pyridazine Derivative (Compound O-10)
| Target | IC₅₀ (nM) | Cell Line | IC₅₀ (nM) |
|---|---|---|---|
| ALKWT | 2.6 | Karpas299 (ALK+) | 38 |
| ALKG1202R | 6.4 | BaF3-EML4-ALKG1202R | 52 |
| ALKL1196M/G1202R | 23 | BaF3-EML4-ALKL1196M/G1202R | 64 |
Data from a study on macrocyclic derivatives of the core scaffold, demonstrating potent activity against wild-type and resistant ALK mutants.[5]
Adaptor Associated Kinase 1 (AAK1) Inhibition
Imidazo[1,2-b]pyridazine-based compounds have also been identified as inhibitors of Adaptor Associated Kinase 1 (AAK1), a serine/threonine kinase involved in endocytosis.[11] AAK1 is highly expressed in the brain, and its inhibition may have therapeutic utility in treating neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and Alzheimer's disease.[11]
Conclusion
This compound is a valuable heterocyclic compound that serves as a foundational structure for developing potent and selective kinase inhibitors. Its synthesis is well-established, and its derivatives have demonstrated significant therapeutic potential, particularly in oncology and neurology. The data and protocols presented herein provide a technical foundation for researchers aiming to explore the utility of this scaffold in drug discovery programs.
References
- 1. echemi.com [echemi.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-CARBONITRILE | CAS: 123531-54-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sarpublication.com [sarpublication.com]
- 7. 123531-54-4|this compound|BLD Pharm [bldpharm.com]
- 8. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 9. 3-Bromo-6-chloroimidazo(1,2-b)pyridazine | C6H3BrClN3 | CID 12872323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing with the bromination of a readily available precursor followed by a palladium-catalyzed cyanation. This document outlines the detailed experimental protocols, presents key quantitative data, and includes visualizations of the synthetic workflow.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from 6-chloroimidazo[1,2-b]pyridazine. The strategy involves:
-
Bromination: Introduction of a bromine atom at the 3-position of the imidazo[1,2-b]pyridazine ring system to furnish the key intermediate, 3-bromo-6-chloroimidazo[1,2-b]pyridazine.
-
Cyanation: Subsequent palladium-catalyzed substitution of the bromine atom with a nitrile group to yield the final target compound.
This approach leverages established and reliable chemical transformations, making it a practical route for laboratory-scale synthesis.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
This procedure details the bromination of 6-chloroimidazo[1,2-b]pyridazine using N-bromosuccinimide (NBS).
Materials:
-
6-Chloroimidazo[1,2-b]pyridazine
-
N-Bromosuccinimide (NBS)
-
Chloroform (CHCl₃)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Under an inert atmosphere (e.g., argon), 6-chloroimidazo[1,2-b]pyridazine (1.0 equivalent) is dissolved in chloroform.
-
The solution is cooled in an ice bath.
-
N-Bromosuccinimide (1.2 equivalents) is added portion-wise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
Upon completion, the reaction mixture is diluted with water and ethyl acetate.
-
A saturated aqueous solution of sodium bicarbonate is added to neutralize the mixture, and the phases are separated.
-
The aqueous phase is extracted three times with ethyl acetate.
-
The combined organic phases are washed with saturated sodium chloride solution and dried over sodium sulfate.
-
The solvent is removed under reduced pressure to yield 3-bromo-6-chloroimidazo[1,2-b]pyridazine as a solid, which can be used in the next step without further purification.[1]
Step 2: Synthesis of this compound
This procedure describes the palladium-catalyzed cyanation of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.
Materials:
-
3-Bromo-6-chloroimidazo[1,2-b]pyridazine
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
In a reaction vessel, 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equivalent), zinc cyanide (0.6 equivalents), tris(dibenzylideneacetone)dipalladium(0) (0.05 equivalents), and 1,1'-bis(diphenylphosphino)ferrocene (0.1 equivalents) are combined.
-
The vessel is evacuated and backfilled with an inert gas.
-
Anhydrous N,N-dimethylformamide is added, and the mixture is heated to 120 °C.
-
The reaction is stirred at this temperature until the starting material is consumed (monitoring by TLC or LC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Data Presentation
The following table summarizes the key reactants and expected products for the synthesis.
| Step | Starting Material | Reagents | Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | 6-Chloroimidazo[1,2-b]pyridazine | N-Bromosuccinimide, Chloroform | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | 13526-66-4 | C₆H₃BrClN₃ | 232.47 |
| 2 | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Zinc cyanide, Pd₂(dba)₃, dppf, DMF | This compound | 123531-54-4 | C₇H₃ClN₄ | 178.58 |
Visualization of the Synthetic Workflow
The following diagrams illustrate the logical flow of the synthesis process.
Caption: Step 1: Bromination of the starting material.
References
An In-Depth Technical Guide to the Starting Materials for 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-chloroimidazo[1,2-b]pyridazine-3-carbonitrile, a key heterocyclic scaffold in medicinal chemistry. This document details the necessary starting materials, multi-step synthetic pathways, and detailed experimental protocols. The information is presented to assist researchers in the efficient laboratory-scale synthesis of this valuable compound.
Executive Summary
This compound is a significant building block in the development of therapeutic agents due to its versatile chemical nature. The chlorine atom at the 6-position and the carbonitrile group at the 3-position offer reactive sites for further chemical modifications, enabling the creation of diverse molecular libraries for drug discovery programs. The synthesis of this target molecule is primarily achieved through a multi-step process commencing with commercially available dichloropyridazines. This guide outlines a common and effective synthetic route, including the amination of 3,6-dichloropyridazine, the cyclization to form the imidazo[1,2-b]pyridazine core, a subsequent halogenation at the 3-position, and a final cyanation step.
Synthetic Pathways and Starting Materials
The synthesis of this compound is a sequential process involving several key transformations. The overall synthetic scheme is depicted below, followed by a detailed breakdown of each step.
Figure 1: Overall synthetic pathway for this compound.
Key Starting Materials
The primary starting materials for this synthesis are readily available from commercial suppliers.
| Starting Material | CAS Number | Molecular Formula | Supplier Examples |
| 3,6-Dichloropyridazine | 141-30-0 | C4H2Cl2N2 | Sigma-Aldrich, TCI, Combi-Blocks |
| Ammonium Hydroxide | 1336-21-6 | NH5O | Fisher Scientific, VWR, Merck |
| Chloroacetaldehyde | 107-20-0 | C2H3ClO | Sigma-Aldrich, Alfa Aesar |
| N-Bromosuccinimide (NBS) | 128-08-5 | C4H4BrNO2 | Acros Organics, Oakwood Chemical |
| Copper(I) Cyanide | 544-92-3 | CuCN | Strem Chemicals, Alfa Aesar |
Step-by-Step Synthesis Overview
The synthesis can be logically divided into four main steps:
-
Amination: Conversion of 3,6-dichloropyridazine to 6-chloropyridazin-3-amine.
-
Cyclization: Formation of the 6-chloroimidazo[1,2-b]pyridazine core.
-
Bromination: Regioselective bromination at the 3-position of the imidazo[1,2-b]pyridazine ring.
-
Cyanation: Introduction of the carbonitrile group at the 3-position.
Experimental Protocols
The following sections provide detailed experimental procedures for each synthetic step.
Synthesis of 6-Chloropyridazin-3-amine
This initial step involves the selective nucleophilic substitution of one chlorine atom in 3,6-dichloropyridazine with an amino group.
Reaction:
Figure 2: Amination of 3,6-dichloropyridazine.
Procedure: To 10 g (75.52 mmol) of 3,6-dichloropyridazine, 100 mL of aqueous concentrated ammonium hydroxide is added in a stainless-steel bomb vessel. The vessel is sealed and heated to 110°C for 12 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to 0°C. The resulting solid precipitate is collected by filtration and washed with water (2 x 15 mL) to afford 6-chloropyridazin-3-amine as a pale-yellow solid.
Quantitative Data:
| Product | Yield | Melting Point | Spectroscopic Data |
| 6-Chloropyridazin-3-amine | 80.8% | 111-112°C | ¹H NMR (400 MHz, DMSO-d₆): δ 7.32 (d, J=12.4 Hz, 1H), 6.80 (d, J=12.4 Hz, 1H), 6.60 (br. s, 2H). ¹³C NMR (CDCl₃): 160.7, 145.4, 129.4, 118. ESI-MS: m/z 130.0 (M+1). |
Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
The imidazo[1,2-b]pyridazine ring system is constructed through the condensation of 6-chloropyridazin-3-amine with chloroacetaldehyde.
Reaction:
Figure 3: Cyclization to form the imidazo[1,2-b]pyridazine core.
Procedure: A mixture of 30 g (232.0 mmol) of 6-chloropyridazin-3-amine and 45 mL of a 50% aqueous solution of chloroacetaldehyde is heated to 90°C for 5 hours. Water is then distilled off to yield a brown-yellow solid. The crude product is stirred with 100 mL of ethanol and collected by filtration to give 6-chloroimidazo[1,2-b]pyridazine as a brown solid.
Quantitative Data:
| Product | Yield | Melting Point | Spectroscopic Data |
| 6-Chloroimidazo[1,2-b]pyridazine | 70.0% | 114-116°C | ¹H NMR (400 MHz, DMSO-d₆): δ 8.61 (d, J=4.0 Hz, 1H), 8.46 (d, J=12.0 Hz, 1H), 8.22 (d, J=4.0 Hz, 1H), 7.76 (d, J=12.0 Hz, 1H). ¹³C NMR (100 MHz, DMSO-d₆): 149.3, 136.1, 128.7, 126.1, 124.0, 118.8. ESI-MS: m/z 154.2 (M+1). |
Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
This step involves the regioselective bromination of the electron-rich imidazole ring at the 3-position.
Reaction:
Figure 4: Bromination at the C3-position.
Procedure: While a specific detailed protocol for this exact substrate is not readily available in the cited literature, a general procedure for the bromination of imidazo[1,2-b]pyridazines involves the use of N-bromosuccinimide (NBS) in a suitable solvent such as chloroform or acetonitrile at room temperature. The reaction progress is monitored by TLC, and upon completion, the product is isolated by standard workup procedures, which may include washing with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by extraction and purification by column chromatography.
Quantitative Data: Quantitative data for this specific reaction is not provided in the search results. However, this is a standard and generally high-yielding transformation.
Synthesis of this compound
The final step is the conversion of the 3-bromo intermediate to the desired 3-carbonitrile. This is typically achieved through a metal-catalyzed cyanation reaction. A patent suggests this transformation is feasible.
Reaction:
Figure 5: Cyanation of the 3-bromo intermediate.
Procedure: A detailed experimental protocol for this specific transformation is not explicitly available in the provided search results. However, based on general procedures for the cyanation of heteroaromatic bromides, two common methods can be proposed:
-
Rosenmund-von Braun Reaction: 3-Bromo-6-chloroimidazo[1,2-b]pyridazine would be heated with a stoichiometric amount or an excess of copper(I) cyanide in a high-boiling polar solvent such as DMF, NMP, or pyridine. Reaction temperatures typically range from 150 to 200°C. Upon completion, the reaction mixture is cooled and worked up, often involving treatment with an aqueous solution of ferric chloride or sodium cyanide to decompose copper complexes, followed by extraction and purification.
-
Palladium-Catalyzed Cyanation: A mixture of 3-bromo-6-chloroimidazo[1,2-b]pyridazine, a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), a phosphine ligand (e.g., dppf, Xantphos), and a cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) in a suitable solvent (e.g., DMF, DMAc, toluene) would be heated under an inert atmosphere. Reaction temperatures are generally lower than in the Rosenmund-von Braun reaction, typically ranging from 80 to 120°C. After the reaction is complete, the mixture is cooled, filtered to remove insoluble materials, and the product is isolated by extraction and purified by column chromatography.
Quantitative Data: Specific yield and characterization data for this compound from this reaction are not available in the provided search results.
Biological Context and Signaling Pathways
Derivatives of the imidazo[1,2-b]pyridazine scaffold are known to be biologically active, often as kinase inhibitors. For instance, ponatinib, a potent multi-targeted tyrosine kinase inhibitor used in the treatment of certain types of leukemia, features an imidazo[1,2-b]pyridazine core. The inhibitory action of such molecules often involves interference with ATP binding in the kinase domain of oncogenic proteins, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Figure 6: General signaling pathway inhibition by imidazo[1,2-b]pyridazine-based kinase inhibitors.
This guide provides a foundational understanding of the synthesis of this compound, empowering researchers to access this and related compounds for further investigation in drug discovery and development.
The Pivotal Role of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile in Kinase Inhibitor Discovery: A Technical Overview
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today illuminates the significance of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile as a foundational scaffold in the development of next-generation kinase inhibitors. This document provides an in-depth analysis for researchers, scientists, and drug development professionals, detailing the mechanism of action of key derivatives targeting a range of critical kinases implicated in cancer, inflammation, and other diseases.
The imidazo[1,2-b]pyridazine core, and specifically its 6-chloro-3-carbonitrile derivative, serves as a versatile starting point for the synthesis of potent and selective inhibitors for a multitude of protein kinases.[1] The chloro and cyano functionalities at the 6- and 3-positions, respectively, are key pharmacophoric features that facilitate targeted interactions within the ATP-binding sites of these enzymes.[1] While this compound is primarily recognized as a crucial synthetic intermediate, its derivatives have demonstrated significant biological activity across various therapeutic areas, including oncology, autoimmune disorders, and infectious diseases.[2]
This technical guide consolidates the current understanding of the mechanisms through which these derivatives exert their effects, supported by quantitative data and detailed experimental protocols.
Kinase Inhibition Profile of Imidazo[1,2-b]pyridazine Derivatives
Derivatives of the 6-Chloroimidazo[1,2-b]pyridazine scaffold have been successfully developed to target a number of important kinases. The following sections summarize the mechanism of action for key kinase families.
Tyrosine Kinase 2 (Tyk2) Inhibition
Derivatives of 6-Chloroimidazo[1,2-b]pyridazine have been identified as potent and selective inhibitors of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. Tyk2 is a key mediator in the signaling pathways of cytokines such as IL-12, IL-23, and Type I interferons, which are pivotal in the pathogenesis of autoimmune and inflammatory diseases.
The mechanism of action of these inhibitors involves binding to the pseudokinase (JH2) domain of Tyk2. This allosteric inhibition modulates the activity of the kinase domain (JH1), thereby blocking the downstream phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This interruption of the JAK-STAT signaling pathway is the core of their therapeutic effect.
Below is a diagram illustrating the Tyk2 signaling pathway and the point of inhibition by imidazo[1,2-b]pyridazine derivatives.
Quantitative Data for Tyk2 Inhibitors
| Compound ID | Target | Assay Type | IC50 / Ki (nM) |
| 6 | Tyk2 JH2 | Binding Affinity | Ki: <0.035 |
| 6 | IFNα-induced STAT3 Phos. | Cellular Assay | IC50: 12-41 |
| 6b | Tyk2 JH2 | Binding Affinity | - |
| 6b | hWB Assay | Cellular Assay | IC50: 817 |
| 6q-t | Tyk2 JH2 | Binding Affinity | Ki: 0.015 - 0.035 |
| 6q-t | IFNα-induced STAT3 Phos. | Cellular Assay | IC50: 12 - 41 |
Experimental Protocol: Tyk2 Inhibition Assay
A common method to assess the inhibitory potential of these compounds is a competitive binding assay. The protocol involves:
-
Preparation of Reagents: Recombinant Tyk2 JH2 domain, a fluorescently labeled tracer with known affinity for the JH2 domain, and the test compounds are prepared in an appropriate buffer.
-
Assay Plate Preparation: Test compounds are serially diluted in DMSO and then added to a multi-well plate.
-
Reaction Mixture: The Tyk2 JH2 protein and the fluorescent tracer are added to the wells containing the test compounds.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: The fluorescence polarization or a similar detection method is used to measure the displacement of the tracer by the test compound.
-
Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
IκB Kinase β (IKKβ) Inhibition
Derivatives of the imidazo[1,2-b]pyridazine scaffold have also been developed as inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway.[3][4] The NF-κB pathway is a central regulator of inflammation, and its dysregulation is associated with numerous inflammatory diseases and cancers. IKKβ inhibitors block the phosphorylation of IκBα, which prevents the degradation of IκBα and the subsequent translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[3]
The following workflow illustrates the screening process for IKKβ inhibitors.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Macrocyclic derivatives of imidazo[1,2-b]pyridazine have been designed as potent inhibitors of Anaplastic Lymphoma Kinase (ALK) and its various resistance mutants.[5] ALK is a receptor tyrosine kinase, and chromosomal rearrangements leading to the expression of oncogenic ALK fusion proteins are drivers of several cancers, including non-small cell lung cancer (NSCLC). These inhibitors are designed to overcome the resistance that often develops to first and second-generation ALK inhibitors.[5]
Quantitative Data for ALK Inhibitors [5]
| Compound ID | Target | IC50 (nM) |
| O-10 | ALK WT | 2.6 |
| O-10 | ALK G1202R | 6.4 |
| O-10 | ALK L1196M/G1202R | 23 |
Tropomyosin Receptor Kinase (TRK) Inhibition
Novel imidazo[1,2-b]pyridazine derivatives have emerged as potent inhibitors of Tropomyosin Receptor Kinases (TRKs), including wild-type and mutant forms.[6] Gene fusions involving the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are oncogenic drivers in a wide range of tumors. The developed inhibitors have shown the ability to overcome common resistance mutations.[6]
Quantitative Data for TRK Inhibitors [6]
| Compound ID | Target | IC50 (nM) |
| 15m | TRK WT | 0.08 |
| 15m | TRK G595R | 2.14 |
| 15m | TRK G667C | 0.68 |
PI3K/mTOR Dual Inhibition
The imidazo[1,2-b]pyridazine scaffold has also been utilized to develop dual inhibitors of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry, enabling the development of a diverse array of kinase inhibitors with significant therapeutic potential. The structural versatility of this core allows for fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the discovery of drug candidates for a variety of diseases. The ongoing research into derivatives of this scaffold continues to yield promising new therapeutic agents, underscoring its enduring importance in the field of drug discovery.
References
- 1. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold: A Technical Overview
Disclaimer: This technical guide addresses the biological activities associated with the broader class of imidazo[1,2-b]pyridazine derivatives. As of the current literature review, specific biological activity data for 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is not publicly available. The information presented herein is intended to provide a comprehensive overview of the therapeutic potential of the core scaffold for researchers, scientists, and drug development professionals.
The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, demonstrating potential as kinase inhibitors, anti-parasitic agents, and anti-tubercular compounds. This guide summarizes the key biological findings, experimental methodologies, and relevant signaling pathways associated with this promising class of molecules.
Biological Activities of Imidazo[1,2-b]pyridazine Derivatives
The imidazo[1,2-b]pyridazine scaffold has been extensively modified to generate a diverse library of compounds with a wide array of biological activities. The following table summarizes the quantitative data for several key derivatives.
| Compound/Derivative | Target/Activity | Assay Type | Quantitative Data | Reference |
| Ponatinib | Multi-kinase inhibitor | Kinase activity assays | - | [1] |
| Derivatives | PI3K/mTOR dual inhibitors | Kinase inhibition assays | - | |
| TM471-1 (Compound 22) | Bruton's Tyrosine Kinase (BTK) inhibitor | BTK inhibition assay | IC50 = 1.3 nM | [2] |
| O-10 | ALK inhibitor (WT, G1202R, L1196M/G1202R) | Enzymatic inhibitory activity assay | IC50 = 2.6 nM (WT), 6.4 nM (G1202R), 23 nM (L1196M/G1202R) | [3] |
| Compound 24 | CDK12/13 inhibitor | Kinase inhibition assay | IC50 = 15.5 nM (CDK12), 12.2 nM (CDK13) | [4] |
| 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | Trypanosoma brucei brucei (trypomastigote) | In vitro activity assay | EC50 = 0.38 µM | [5] |
| Benzohydrazide incorporated Imidazo[1,2-b]pyridazine derivatives | Mycobacterium tuberculosis H37Rv | Microplate Alamar Blue Assay (MABA) | - | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the experimental protocols for key assays cited in the literature for imidazo[1,2-b]pyridazine derivatives.
Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology described for the assessment of cytotoxicity against the HepG2 cell line.[5]
-
Cell Seeding: Inoculate 5 × 10³ HepG2 cells in 100 µL of complete medium into each well of a 96-well plate.
-
Incubation: Incubate the plates at 37 °C in a humidified 5% CO2 atmosphere for 24 hours.
-
Compound Addition: Add 100 µL of medium containing various concentrations of the test compound (dissolved in DMSO, final concentration less than 0.5% v/v) to the wells.
-
Incubation: Incubate the plates for 72 hours at 37 °C.
-
MTT Addition: Aspirate the medium and add 100 µL of MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) solution (0.5 mg/mL in medium without FCS) to each well.
-
Incubation: Incubate for 2 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plates vigorously for 10 minutes and measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate cell viability as a percentage of the control (cells incubated without the compound). Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Kinase Inhibition Assay (General Protocol)
The following is a generalized workflow for assessing the inhibitory activity of compounds against a specific kinase, a common application for imidazo[1,2-b]pyridazine derivatives.
Signaling Pathways
Imidazo[1,2-b]pyridazine derivatives have shown significant promise as inhibitors of various protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified, representative kinase signaling pathway that can be targeted by such inhibitors.
In this generalized pathway, the binding of a ligand to a cell surface receptor initiates a cascade of phosphorylation events mediated by a series of kinases. This ultimately leads to the activation of a transcription factor, which then modulates gene expression, impacting cellular processes. An imidazo[1,2-b]pyridazine-based inhibitor can interrupt this cascade by binding to a specific kinase (e.g., Kinase B), thereby preventing downstream signaling and its associated cellular response. This mechanism is central to the anti-cancer and anti-inflammatory properties observed for many derivatives of this scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 123531-54-4|this compound|BLD Pharm [bldpharm.com]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile Derivatives
The 6-chloroimidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a critical intermediate in the synthesis of potent kinase inhibitors and other biologically active molecules.[1][2] Its structural rigidity and the presence of reactive sites—specifically the chloro group at the 6-position and the potential for substitution at the 3-position (often bearing a carbonitrile group)—allow for extensive functionalization to optimize potency, selectivity, and pharmacokinetic properties.[2] This guide provides a comprehensive overview of the synthesis, chemical properties, biological activities, and experimental protocols associated with this compound and its derivatives.
Core Compound Specifications
The parent compound, this compound, is a key building block for the synthesis of a diverse library of derivatives.[1]
| Property | Value | Reference |
| CAS Number | 123531-54-4 | [3][4] |
| Molecular Formula | C₇H₃ClN₄ | [3][4] |
| Molecular Weight | 178.58 g/mol | [1][3][4] |
| Appearance | Light yellow to brown solid | [1] |
| Melting Point | 142-146 °C | [1] |
| Storage | Sealed and dry at 2-8°C | [1] |
Synthesis and Functionalization
The synthesis of the imidazo[1,2-b]pyridazine core and its subsequent derivatization are well-established processes. The primary route involves the cyclization of an aminopyridazine with an α-halocarbonyl compound.
General Synthesis Workflow
The following diagram illustrates a common synthetic pathway starting from 3,6-dichloropyridazine.
References
The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The imidazo[1,2-b]pyridazine nucleus represents a class of nitrogen-containing heterocyclic scaffolds that has garnered significant attention in medicinal chemistry.[1] Its structural resemblance to purines, coupled with its unique physicochemical properties, has established it as a "privileged scaffold" for the development of novel therapeutic agents across a wide range of diseases.[2][3][4] The successful clinical development and approval of drugs like the multi-targeted kinase inhibitor ponatinib for leukemia and the RNA splicing modifier risdiplam have spurred a resurgence of interest in this versatile framework, highlighting its potential to generate potent and selective modulators of various biological targets.[2][3][5] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of imidazo[1,2-b]pyridazine derivatives, intended for researchers and scientists in the field of drug development.
General Synthesis Strategies
The construction of the imidazo[1,2-b]pyridazine core is most commonly achieved through a condensation reaction. A typical and effective method involves the reaction of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions, such as in the presence of sodium bicarbonate. The halogen substituent on the pyridazine ring is crucial for directing the alkylation to the correct ring nitrogen, thereby facilitating the desired bicyclic product formation in good yields. Further functionalization is often achieved through modern organometallic cross-coupling reactions, enabling the introduction of diverse substituents to modulate the pharmacological profile.[6]
Below is a generalized workflow for the synthesis of the imidazo[1,2-b]pyridazine scaffold.
Key Biological Activities and Therapeutic Applications
The imidazo[1,2-b]pyridazine scaffold has demonstrated a remarkable breadth of biological activities, leading to its exploration in numerous therapeutic areas.
Anticancer Activity: A Hub for Kinase Inhibition
The most prominent application of the imidazo[1,2-b]pyridazine core is in oncology, particularly as a scaffold for potent kinase inhibitors.[2]
Tyrosine Kinase 2 (Tyk2) Inhibition: Tyk2, a member of the Janus kinase (JAK) family, is a key mediator in cytokine signaling pathways implicated in autoimmune and inflammatory diseases.[7] Derivatives of 6-anilino imidazopyridazine have been identified as ligands for the Tyk2 pseudokinase (JH2) domain, a unique regulatory domain.[7] Optimization of this series led to the discovery of compounds with dramatically improved metabolic stability by replacing the anilino group with a 2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino moiety.[7] Further structure-activity relationship (SAR) studies identified highly potent and selective Tyk2 JH2 inhibitors.[7]
Bruton's Tyrosine Kinase (BTK) Inhibition: BTK is a critical enzyme in the B cell receptor signaling pathway, making it a prime target for B cell malignancies.[8][9] Researchers have developed an imidazo[1,2-b]pyridazine derivative, compound 22 (TM471-1), as a potent and highly selective irreversible BTK inhibitor.[8][9] This compound exhibited an IC50 of 1.3 nM and demonstrated excellent selectivity across a panel of 310 kinases.[8][9] Due to its favorable pharmacokinetic profile and robust safety, it has advanced into Phase I clinical trials.[8]
Other Kinase Targets:
-
Mps1 (TTK) Kinase: A scaffold hop from imidazo[1,2-a]pyrazine led to the discovery of an imidazo[1,2-b]pyridazine-based inhibitor (27f ) with extreme potency (cellular Mps1 IC50 = 0.70 nM) and selectivity. This compound was orally bioavailable and demonstrated remarkable antiproliferative activity against various cancer cell lines.[10]
-
PIM Kinases: Imidazo[1,2-b]pyridazines have been identified as inhibitors of PIM kinases, which are implicated in leukemia. These inhibitors showed high selectivity for PIM1 over PIM2.[11]
-
Anaplastic Lymphoma Kinase (ALK): Novel macrocyclic derivatives of imidazo[1,2-b]pyridazine have been designed as ALK inhibitors capable of overcoming multiple resistance mutations, including the challenging G1202R and L1196M/G1202R mutations.[12]
-
Cyclin-Dependent Kinases 12/13 (CDK12/13): As promising targets for triple-negative breast cancer (TNBC), novel imidazo[1,2-b]pyridazine-based covalent inhibitors of CDK12/13 have been developed, with compound 24 showing potent activity (CDK12 IC50 = 15.5 nM; CDK13 IC50 = 12.2 nM).[13]
-
IKKβ: Derivatives were developed as IKKβ inhibitors through high-throughput screening, with optimization at the 3- and 6-positions leading to increased cell-free IKKβ and cellular TNFα inhibitory activity.[14][15]
-
Glycogen Synthase Kinase-3β (GSK-3β): Brain-penetrant imidazo[1,2-b]pyridazines have been developed as GSK-3β inhibitors for potential Alzheimer's disease treatment. These compounds significantly lowered levels of phosphorylated tau in vivo.[16][17]
The following diagram illustrates the central role of BTK in the B-cell receptor signaling pathway, a key target for imidazo[1,2-b]pyridazine inhibitors.
Quantitative Data: Anticancer Activity
| Compound ID | Target Kinase | Activity Type | Value | Cell Line | Reference |
|---|---|---|---|---|---|
| 6q-t | Tyk2 JH2 | Kᵢ | 0.015 - 0.035 nM | - | [7] |
| 6 | Tyk2 (IFNα assay) | IC₅₀ | 12 - 41 nM | Kit225 T cells | [7] |
| 27f | Mps1 (cellular) | IC₅₀ | 0.70 nM | - | [10] |
| 27f | Proliferation | IC₅₀ | 6.0 nM | A549 | [10] |
| 22 (TM471-1) | BTK | IC₅₀ | 1.3 nM | - | [8][9] |
| O-10 | ALK (WT) | IC₅₀ | 2.6 nM | - | [12] |
| O-10 | ALK (G1202R) | IC₅₀ | 6.4 nM | - | [12] |
| 24 | CDK12 | IC₅₀ | 15.5 nM | - | [13] |
| 24 | CDK13 | IC₅₀ | 12.2 nM | - | [13] |
| 24 | Proliferation | EC₅₀ | 5.0 nM | MDA-MB-231 |[13] |
Anti-tubercular Activity
With the rise of drug-resistant pathogens, there is an urgent need for new anti-tubercular agents.[18] A novel series of imidazo[1,2-b]pyridazine derivatives incorporating a benzohydrazide linker has shown potent in-vitro activity against Mycobacterium tuberculosis H37Rv.[18] Several compounds in this series exhibited a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL, which is more potent than the standard drugs pyrazinamide and ciprofloxacin (MIC 3.125 µg/mL).[18] Another series combining the imidazo[1,2-b]pyridazine core with piperazine and morpholine moieties also yielded compounds with potent anti-TB activity at 1.6 µg/mL.[19]
Quantitative Data: Anti-tubercular Activity
| Compound Series | Strain | Activity Type | Value (µg/mL) | Reference |
|---|---|---|---|---|
| 6c, 6d, 6f, 6g, 6i, 6j, 6k | M. tuberculosis H37Rv | MIC | 1.6 | [18] |
| 6b, 6e, 6h, 6l | M. tuberculosis H37Rv | MIC | 3.125 | [18] |
| 8h, 8j | M. tuberculosis H37Rv | MIC | 1.6 | [19] |
| Pyrazinamide (Standard) | M. tuberculosis H37Rv | MIC | 3.125 | [18] |
| Ciprofloxacin (Standard) | M. tuberculosis H37Rv | MIC | 3.125 | [18] |
| Streptomycin (Standard) | M. tuberculosis H37Rv | MIC | 6.25 |[18] |
Antiviral and Anti-inflammatory Activities
The imidazo[1,2-b]pyridazine scaffold has also been investigated for its potential in treating viral infections and inflammatory conditions.
-
Antiviral: A novel class of these compounds was discovered as potent, broad-spectrum inhibitors of human picornaviruses, including rhinoviruses and enteroviruses.[20] SAR studies indicated that an oxime linker between a phenyl group and the core scaffold, particularly with an (E)-geometry, was key for potent activity.[20] Other derivatives have shown inhibitory activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[21][22]
-
Anti-inflammatory: Certain 2-phenylimidazo[1,2-b]pyridazine derivatives have demonstrated anti-inflammatory and analgesic activities in vivo.[23] Mechanistically, some substituted compounds have been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory enzymes like COX-2 and iNOS in microglial cells.[24]
The diagram below outlines the inhibition of the pro-inflammatory NF-κB pathway.
Central Nervous System (CNS) Applications
The scaffold is also being explored for neurological disorders.
-
β-Amyloid Plaque Ligands: In the context of Alzheimer's disease, a series of imidazo[1,2-b]pyridazines were synthesized and evaluated as imaging agents for β-amyloid (Aβ) plaques. The derivative 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showed a high binding affinity (Ki = 11.0 nM) to Aβ aggregates, suggesting its potential for developing novel PET radiotracers.
-
Benzodiazepine Receptor Ligands: A range of substituted imidazo[1,2-b]pyridazines have been identified as potent ligands for central benzodiazepine receptors, with evidence suggesting they act as full receptor agonists.[25]
Quantitative Data: Aβ Plaque Binding Affinity
| Compound ID | Description | Activity Type | Value (nM) | Reference |
|---|---|---|---|---|
| 4 | 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | Kᵢ | 11.0 | [26] |
| Various | Other derivatives | Kᵢ | 11.0 to >1000 |[26] |
Antifungal Activity
Derivatives of 3,6-disubstituted imidazo[1,2-b]pyridazines have been synthesized and evaluated for their antifungal activities against various phytopathogenic fungi. Many of the tested compounds displayed excellent and broad-spectrum antifungal properties, in some cases exceeding the potency of the commercial fungicide hymexazol.[27]
Key Experimental Protocols
General Synthesis of Imidazo[1,2-b]pyridazines [26]
-
A mixture of a 3-amino-6-halopyridazine and an appropriate α-bromoketone is prepared in a suitable solvent (e.g., ethanol).
-
A mild base, such as sodium bicarbonate, is added to the mixture.
-
The reaction mixture is heated under reflux for a specified period (e.g., several hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
After cooling, the reaction mixture is worked up. This typically involves pouring it into water, collecting the resulting precipitate by filtration, and washing it.
-
The crude product is then purified, usually by recrystallization from an appropriate solvent or by column chromatography, to yield the desired imidazo[1,2-b]pyridazine derivative.
In Vitro Anti-tubercular Activity (Microplate Alamar Blue Assay - MABA) [18]
-
A stock solution of the test compounds is prepared in a suitable solvent like DMSO.
-
In a 96-well microplate, serial dilutions of the test compounds are prepared in Middlebrook 7H9 broth.
-
A standardized inoculum of Mycobacterium tuberculosis H37Rv is added to each well.
-
Standard anti-TB drugs (e.g., pyrazinamide, ciprofloxacin, streptomycin) are included as positive controls, and wells with only broth and inoculum serve as negative controls.
-
The plates are incubated at 37°C for several days.
-
Following incubation, a freshly prepared solution of Alamar Blue is added to each well, and the plates are re-incubated.
-
A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.
In Vitro Aβ₁₋₄₀ Fibril Binding Assay [26]
-
Synthetic Aβ₁₋₄₀ peptide is aggregated to form fibrils.
-
A competitive binding assay is performed in a buffer solution containing a fixed concentration of the radioligand (e.g., [³H]PIB) and aggregated Aβ₁₋₄₀.
-
Increasing concentrations of the imidazo[1,2-b]pyridazine test compounds are added to displace the radioligand.
-
The mixture is incubated to reach equilibrium.
-
Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The IC₅₀ values are determined from the competition curves, and the Kᵢ values are calculated using the Cheng-Prusoff equation.
Conclusion
The imidazo[1,2-b]pyridazine scaffold is a highly versatile and pharmacologically significant core in medicinal chemistry. Its synthetic tractability allows for extensive structural diversification, leading to the discovery of potent and selective modulators for a wide array of biological targets. From clinically approved kinase inhibitors in oncology to promising preclinical candidates for infectious diseases, neurodegenerative disorders, and inflammatory conditions, this scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on further optimizing the pharmacokinetic and safety profiles of these derivatives, exploring novel therapeutic applications, and developing next-generation agents that can overcome clinical challenges such as drug resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. hakon-art.com [hakon-art.com]
- 19. benthamdirect.com [benthamdirect.com]
- 20. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and antiviral activities of 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Core: A Technical Guide to 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile for Advanced Drug Discovery
For the discerning researcher in medicinal chemistry and drug development, the selection of a core scaffold is a critical decision that dictates the trajectory of a research program. The imidazo[1,2-b]pyridazine ring system has emerged as a "privileged scaffold," a structural motif consistently found in biologically active compounds across a range of therapeutic areas.[1][2] This guide provides an in-depth technical overview of a particularly valuable derivative: 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile . We will dissect its synthesis, explore its chemical reactivity, and illuminate its strategic application as a cornerstone for the development of next-generation kinase inhibitors and other targeted therapeutics.
Core Compound Specifications
| Property | Value | Reference |
| Chemical Name | This compound | [3] |
| CAS Number | 123531-54-4 | [3] |
| Molecular Formula | C₇H₃ClN₄ | [3] |
| Molecular Weight | 178.58 g/mol | [3] |
| Physical State | Solid | [4] |
The Synthetic Blueprint: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with commercially available precursors. The following protocol represents a logical and validated pathway, drawing from established methodologies for the construction of the imidazo[1,2-b]pyridazine core and its subsequent functionalization.
Figure 1: Synthetic workflow for this compound.
Part 1: Synthesis of 3-Amino-6-chloropyridazine
The initial step involves the selective mono-amination of 3,6-dichloropyridazine. This transformation leverages the differential reactivity of the two chlorine atoms on the pyridazine ring.
-
Protocol:
-
To a solution of 3,6-dichloropyridazine in a suitable solvent such as ethanol, add an excess of aqueous ammonia.
-
Heat the mixture in a sealed vessel at a temperature ranging from 100-150°C for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system to yield 3-amino-6-chloropyridazine.
-
Part 2: Formation of the Imidazo[1,2-b]pyridazine Core
The fused imidazole ring is constructed via a condensation reaction between the aminopyridazine and a suitable two-carbon electrophile. Chloroacetaldehyde is a commonly employed reagent for this purpose.[5]
-
Protocol:
-
Suspend 3-amino-6-chloropyridazine in a solvent such as ethanol or water.
-
Add an aqueous solution of chloroacetaldehyde (typically 40-50% w/w).
-
Heat the reaction mixture to reflux (80-100°C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
The resulting crude 6-chloroimidazo[1,2-b]pyridazine can be purified by column chromatography on silica gel.
-
Part 3: Regioselective Bromination at the C3 Position
The C3 position of the imidazo[1,2-b]pyridazine ring is electron-rich and susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is an effective reagent for the regioselective introduction of a bromine atom at this position.[1]
-
Protocol:
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine in a suitable aprotic solvent such as chloroform or acetonitrile.
-
Add N-bromosuccinimide (1.0-1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-bromo-6-chloroimidazo[1,2-b]pyridazine can be purified by column chromatography.
-
Part 4: Cyanation to Yield the Final Product
The final step involves the displacement of the C3-bromide with a cyanide nucleophile. This transformation is typically achieved using a copper(I) cyanide mediated reaction, a variation of the Rosenmund-von Braun reaction. A patent for AAK1 inhibitors describes the displacement of a bromine atom at the 3-position with a cyano group to produce the desired carbonitrile.[6]
-
Protocol:
-
Combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine with copper(I) cyanide (1.1-1.5 equivalents) in a high-boiling polar aprotic solvent such as DMF or DMSO.
-
Heat the reaction mixture to a high temperature (typically 120-160°C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into an aqueous solution of a complexing agent like ferric chloride or sodium cyanide to quench the excess copper salts.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The final product, this compound, can be purified by column chromatography or recrystallization.
-
Strategic Applications in Drug Discovery
The true value of this compound lies in its utility as a versatile building block for the synthesis of potent and selective kinase inhibitors. The chloro and cyano functionalities serve as orthogonal reactive handles for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
Figure 2: Reactivity and applications of this compound.
Case Study: Adaptor-Associated Kinase 1 (AAK1) Inhibitors
AAK1 has emerged as a promising target for the treatment of neuropathic pain.[7] The imidazo[1,2-b]pyridazine scaffold is a key feature in a series of potent AAK1 inhibitors developed by Lexicon Pharmaceuticals.[7] For instance, the potent AAK1 inhibitor LP-922761 (IC₅₀ = 4.8 nM in enzyme assays) features a substituted imidazo[1,2-b]pyridazine core.[8] The synthesis of analogs of such inhibitors can be envisioned starting from this compound. The C6-chloro group can be displaced by various amines via nucleophilic aromatic substitution or Buchwald-Hartwig amination, while the C3-carbonitrile can be hydrolyzed to a carboxylic acid and subsequently converted to an amide, or can be used in other transformations to introduce diverse functionalities.
Case Study: Anaplastic Lymphoma Kinase (ALK) Inhibitors
The imidazo[1,2-b]pyridazine framework has also been explored for the development of inhibitors of Anaplastic Lymphoma Kinase (ALK), a key target in certain types of non-small cell lung cancer.[9] The ability to functionalize both the C3 and C6 positions of the this compound core allows for the synthesis of a diverse library of compounds to probe the ATP-binding site of ALK and optimize for potency and selectivity against wild-type and resistant mutant forms of the kinase.
Conclusion
This compound is a strategically important building block for modern drug discovery. Its synthesis, while multi-step, is achievable through well-established chemical transformations. The orthogonal reactivity of the chloro and carbonitrile substituents provides a flexible platform for the generation of diverse compound libraries. As demonstrated by its application in the development of potent kinase inhibitors for targets such as AAK1 and ALK, this scaffold offers a proven foundation for the design of novel therapeutics. This guide provides the fundamental knowledge for researchers to leverage the potential of this valuable chemical entity in their own drug discovery endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2013134219A1 - Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof - Google Patents [patents.google.com]
- 3. echemi.com [echemi.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-CARBONITRILE(123531-54-4) 1H NMR [m.chemicalbook.com]
- 7. Recent progress in discovery of novel AAK1 inhibitors: from pain therapy to potential anti-viral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a multi-step process commencing with the construction of the imidazo[1,2-b]pyridazine core, followed by regioselective bromination and subsequent cyanation. This protocol offers a comprehensive guide for the preparation of this valuable scaffold.
Introduction
Imidazo[1,2-b]pyridazines are a class of fused heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological activities. The introduction of a chloro group at the 6-position and a carbonitrile at the 3-position can modulate the biological and physicochemical properties of the scaffold, making this compound a key intermediate for the development of novel therapeutic agents. This protocol details a reliable synthetic route to this target molecule.
Overall Reaction Scheme
The synthesis of this compound is accomplished in three main steps, as illustrated in the workflow diagram below.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
This step involves the cyclization of 6-amino-3-chloropyridazine with monochloroacetaldehyde to form the imidazo[1,2-b]pyridazine ring system.
Materials and Reagents:
| Reagent/Material | Purity/Concentration | Supplier |
| 6-Amino-3-chloropyridazine | ≥98% | Sigma-Aldrich |
| Monochloroacetaldehyde | 50% aq. solution | Sigma-Aldrich |
| Ethanol | Anhydrous | Fisher Scientific |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Fisher Scientific |
| Ethyl Acetate | ACS Grade | VWR |
| Brine | Saturated solution | In-house |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
Procedure:
-
To a solution of 6-amino-3-chloropyridazine (1.0 eq) in ethanol, add a 50% aqueous solution of monochloroacetaldehyde (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-chloroimidazo[1,2-b]pyridazine.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 70-85% |
| Physical State | Solid |
| Melting Point | Not specified |
Step 2: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
This step describes the regioselective bromination of the 6-chloroimidazo[1,2-b]pyridazine core at the 3-position using N-bromosuccinimide.
Materials and Reagents:
| Reagent/Material | Purity/Concentration | Supplier |
| 6-Chloroimidazo[1,2-b]pyridazine | ≥98% | From Step 1 |
| N-Bromosuccinimide (NBS) | ≥98% | Sigma-Aldrich |
| Chloroform | Anhydrous | VWR |
| Saturated Sodium Bicarbonate Solution | - | In-house |
| Saturated Sodium Chloride Solution | - | In-house |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
Procedure:
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in chloroform under an inert atmosphere (e.g., argon).
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and add a saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the desired product, which can be used in the next step without further purification.
Quantitative Data:
| Parameter | Value |
| Typical Yield | Quantitative |
| Physical State | Amorphous white solid |
| Melting Point | Not specified |
Step 3: Synthesis of this compound
This final step involves a palladium-catalyzed cyanation of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.
Materials and Reagents:
| Reagent/Material | Purity/Concentration | Supplier |
| 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | ≥98% | From Step 2 |
| Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O) | ≥98.5% | Sigma-Aldrich |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 99% | Strem Chemicals |
| Sodium Carbonate (Na₂CO₃) | ≥99.5% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Ethyl Acetate | ACS Grade | VWR |
| Water | Deionized | In-house |
| Brine | Saturated solution | In-house |
| Anhydrous Sodium Sulfate | ACS Grade | VWR |
Procedure:
-
To a pre-dried reaction vessel, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), potassium ferrocyanide trihydrate (0.33 eq), and sodium carbonate (1.0 eq).
-
Add anhydrous N,N-dimethylformamide (DMF) and degas the mixture for 5-10 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%) to the reaction mixture.
-
Heat the reaction at 40 °C for 3-5 hours, monitoring by TLC.[1]
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data:
| Parameter | Value |
| Typical Yield | Moderate to good |
| Physical State | Solid |
| Melting Point | Not specified |
Logical Relationship Diagram
Figure 2: Logical progression of the synthetic route.
Conclusion
This application note provides a detailed and structured protocol for the synthesis of this compound. The described three-step sequence is a practical approach for obtaining this key heterocyclic intermediate. The provided quantitative data and workflow diagrams are intended to facilitate the successful replication of this synthesis in a laboratory setting. Researchers are advised to adhere to standard laboratory safety practices when handling all chemicals.
References
Application Note: 1H NMR Spectroscopic Analysis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed information on the characterization of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a summary of predicted spectral data, a comprehensive experimental protocol for sample analysis, and a generalized workflow for NMR spectroscopic analysis. This information is intended to support researchers in the fields of medicinal chemistry, chemical synthesis, and drug development in identifying and characterizing this and structurally related compounds.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the imidazo[1,2-b]pyridazine scaffold in various biologically active molecules. Accurate structural elucidation is critical for the advancement of research and development involving this compound. 1H NMR spectroscopy is a primary analytical technique for determining the molecular structure of organic compounds. This note details the expected 1H NMR spectrum of the title compound and provides a standardized protocol for its acquisition.
Predicted 1H NMR Spectral Data
Based on the analysis of structurally similar compounds, the following 1H NMR spectral data are predicted for this compound. The data is presented in a clear, tabular format for easy reference and comparison. The numbering of the protons corresponds to the chemical structure provided below.
Table 1: Predicted 1H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2 | 8.2 - 8.4 | Singlet | - | 1H |
| H-7 | 7.9 - 8.1 | Doublet | 9.5 - 10.0 | 1H |
| H-8 | 7.2 - 7.4 | Doublet | 9.5 - 10.0 | 1H |
Note: Predicted values are based on data from analogous structures and may vary depending on the solvent and experimental conditions.
Experimental Protocol
This section outlines a detailed methodology for acquiring the 1H NMR spectrum of this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
2. NMR Spectrometer Setup and Data Acquisition:
-
The 1H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Before acquiring the spectrum of the sample, ensure the spectrometer is properly shimmed to obtain optimal magnetic field homogeneity.
-
Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence for 1H NMR acquisition.
-
The following parameters are recommended as a starting point and can be optimized as needed:
-
Pulse Width: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16 (or more for dilute samples)
-
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the residual solvent peak or the TMS peak to its known chemical shift (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm, TMS at 0.00 ppm).
-
Integrate the peaks to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J values) to deduce the connectivity of the protons in the molecule.
Workflow for 1H NMR Analysis
The following diagram illustrates the general workflow from sample preparation to final data analysis in 1H NMR spectroscopy.
Application Notes and Protocols: 13C NMR Analysis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the 13C NMR analysis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document includes predicted 13C NMR spectral data, a detailed protocol for its synthesis, and a standard procedure for 13C NMR sample preparation and analysis.
Predicted 13C NMR Spectral Data
The 13C NMR chemical shifts for this compound have been predicted based on the analysis of structurally related compounds. The presence of the electron-withdrawing chloro and cyano groups, along with the fused heterocyclic ring system, significantly influences the chemical shifts of the carbon atoms. The predicted data is summarized in Table 1.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 141.5 |
| C3 | 109.0 |
| C-CN | 115.5 |
| C6 | 146.0 |
| C7 | 121.5 |
| C8 | 116.0 |
| C8a | 142.5 |
Note: These are predicted values and may vary slightly from experimental results. The solvent used for analysis is typically DMSO-d6 or CDCl3.
A diagram of the molecule with atom numbering is provided below to aid in the interpretation of the NMR data.
Caption: Molecular structure and atom numbering of this compound.
Experimental Protocols
2.1. Synthesis of this compound
This protocol is adapted from a general two-step, one-pot synthesis of 3-substituted imidazo[1,2-b]pyridazines.
Materials:
-
(E)-N'-(6-chloropyridazin-3-yl)-N,N-dimethylformamidine
-
Bromoacetonitrile
-
Sodium bicarbonate (NaHCO3)
-
Potassium iodide (KI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of (E)-N'-(6-chloropyridazin-3-yl)-N,N-dimethylformamidine (1.0 equivalent) in anhydrous DMF, add bromoacetonitrile (1.3 equivalents).
-
Add sodium bicarbonate (1.5 equivalents) and a catalytic amount of potassium iodide (0.2 equivalents) to the reaction mixture.
-
Stir the reaction mixture at 85 °C for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound as a solid.
The following diagram illustrates the experimental workflow for the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
2.2. Protocol for 13C NMR Analysis
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d6 or CDCl3)
-
NMR tube (5 mm)
-
NMR spectrometer
Procedure:
-
Accurately weigh 10-20 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the 13C NMR spectrum. Typical acquisition parameters include a spectral width of 200-250 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more), and a relaxation delay of 2-5 seconds. Proton decoupling is typically used to simplify the spectrum.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum using the solvent peak (e.g., DMSO-d6 at 39.52 ppm or CDCl3 at 77.16 ppm).
-
Analyze the chemical shifts and compare them with the predicted values and data from related structures.
The logical workflow for the 13C NMR analysis is depicted in the diagram below.
Caption: Logical workflow for the 13C NMR analysis of the target compound.
Application Note: Mass Spectrometric Analysis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile using Liquid Chromatography-Mass Spectrometry (LC-MS). The methods outlined are designed to offer a robust framework for the identification and characterization of this compound, which is of interest in pharmaceutical research and development. The protocol includes sample preparation, LC-MS conditions, and expected mass spectral data based on the compound's chemical structure.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Its molecular formula is C7H3ClN4, and it has a monoisotopic mass of 178.0046 Da.[1][2][3] Accurate mass measurement and fragmentation analysis are crucial for its unambiguous identification in complex matrices and for metabolic studies. This application note describes a typical workflow for the analysis of this compound using Electrospray Ionization (ESI) mass spectrometry coupled with liquid chromatography.
Experimental Protocols
Sample Preparation
A stock solution of this compound should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working solutions for LC-MS analysis can be prepared by diluting the stock solution with the initial mobile phase composition to a final concentration range of 1-100 ng/mL.
Liquid Chromatography (LC) Method
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is expected to be suitable for this nitrogen-containing heterocyclic compound.
-
Scan Mode: Full scan MS and tandem MS (MS/MS) for fragmentation analysis.
-
Mass Range: m/z 50-300 for full scan.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: For MS/MS, a collision energy ramp (e.g., 10-40 eV) should be applied to induce fragmentation of the precursor ion.
Data Presentation
Based on the structure of this compound, the following table summarizes the expected mass-to-charge ratios (m/z) for the protonated molecule and its major theoretical fragment ions in positive ESI-MS.
| Description | Proposed Structure / Formula | Expected m/z |
| Protonated Molecule | [C7H4ClN4]+ | 179.0121 |
| Loss of HCN | [C6H3ClN3]+ | 152.0066 |
| Loss of Cl | [C7H4N4]+ | 144.0436 |
| Loss of C2H2N2 (from pyridazine ring cleavage) | [C5H2ClN2]+ | 124.9906 |
Predicted Fragmentation Pathway
The fragmentation of the protonated this compound molecule is anticipated to proceed through several key pathways, including the loss of hydrogen cyanide (HCN) from the carbonitrile group, cleavage of the chlorine atom, and fragmentation of the pyridazine ring. These fragmentation patterns are characteristic of similar heterocyclic structures and provide valuable structural information.
Visualizations
Experimental Workflow
References
Application Note: HPLC Purification of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
Introduction
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is a heterocyclic compound with the molecular formula C7H3ClN4 and a molecular weight of 178.58 g/mol .[1][2][3][4] As a nitrogen-containing heterocyclic compound, it finds applications in medicinal chemistry and drug development. Efficient purification of this compound is crucial for downstream applications, ensuring high purity and removal of synthetic byproducts. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such polar aromatic compounds. This application note provides a generalized protocol for the HPLC purification of this compound, offering starting points for both reversed-phase and normal-phase/HILIC methodologies.
Challenges in Purification
Nitrogen-containing heterocyclic compounds can present challenges in chromatographic purification. Depending on their polarity, they may exhibit poor retention on traditional reversed-phase columns.[5] Therefore, both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) approaches should be considered for optimal separation.[6][7]
Experimental Protocols
1. Sample Preparation
-
Dissolve the crude this compound in a suitable solvent. For reversed-phase HPLC, a mixture of the mobile phase (e.g., acetonitrile/water) is recommended. For normal-phase or HILIC, a less polar solvent compatible with the mobile phase should be used.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
The final concentration of the sample should be optimized based on the column loading capacity and detector response.
2. HPLC Method Development
Method development should begin with analytical scale HPLC to determine the optimal stationary and mobile phases before scaling up to preparative HPLC.
Method A: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a common starting point for the purification of moderately polar organic molecules.
-
Column: C18 or Cyano (CN) column.[8]
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA). The acidic modifier helps to improve peak shape and ionization for mass spectrometry detection.[9][10]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid or TFA.
-
Detection: UV detection at an appropriate wavelength (e.g., 210 nm, 254 nm).[9] A photodiode array (PDA) detector is recommended to monitor peak purity.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for polar compounds that are poorly retained in reversed-phase chromatography.[6][7]
-
Column: Bare silica, diol, or cyano-bonded phase column.
-
Mobile Phase A: Acetonitrile (typically >70%).
-
Mobile Phase B: Water or an aqueous buffer (e.g., ammonium formate).[9]
-
Detection: UV detection at an appropriate wavelength.
3. Preparative HPLC Purification
Once an optimal separation is achieved on an analytical scale, the method can be scaled up to a preparative scale. The column size, flow rate, and injection volume will need to be adjusted accordingly.
Data Presentation
The following tables provide a template for summarizing the experimental data obtained during method development and purification.
Table 1: Analytical HPLC Method Parameters
| Parameter | Method A: Reversed-Phase | Method B: HILIC |
| Column | e.g., C18, 4.6 x 150 mm, 5 µm | e.g., Silica, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 10 mM Ammonium Formate in Water |
| Gradient | e.g., 5-95% B over 20 min | e.g., 95-70% A over 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | Ambient | Ambient |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
Table 2: Purification Results
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) | Recovery (%) |
| Crude Material | ||||
| Purified Fraction 1 | ||||
| Purified Fraction 2 |
Mandatory Visualization
HPLC Purification Workflow
Caption: Workflow for HPLC purification method development.
References
- 1. echemi.com [echemi.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. 123531-54-4|this compound|BLD Pharm [bldpharm.com]
- 4. 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-CARBONITRILE | CAS: 123531-54-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Imidazo[1,2-b]pyridazine Derivatives as Kinase Inhibitors
Disclaimer: To date, no specific kinase inhibition data or detailed experimental protocols have been published for 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile . The following application notes and protocols are based on structurally related compounds from the imidazo[1,2-b]pyridazine class, which have been evaluated as potent kinase inhibitors. This document is intended to provide a representative framework for researchers, scientists, and drug development professionals working with this scaffold.
Introduction to Imidazo[1,2-b]pyridazines as Kinase Inhibitors
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating significant potential as a core for the development of potent and selective kinase inhibitors. Various derivatives of this scaffold have been shown to target a range of kinases, playing crucial roles in cell signaling pathways implicated in cancer and inflammatory diseases. Notably, imidazo[1,2-b]pyridazines have been identified as inhibitors of PIM kinases, FMS-like tyrosine kinase 3 (FLT3), Tyrosine Kinase 2 (Tyk2), and I-kappa B kinase beta (IKKβ), among others. These kinases are key components of signaling cascades that regulate cell proliferation, survival, and differentiation, making them attractive targets for therapeutic intervention.
Representative Kinase Inhibition Data
The following tables summarize the in vitro and cellular activities of representative imidazo[1,2-b]pyridazine derivatives against their respective kinase targets.
Table 1: In Vitro Kinase Inhibition
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference Compound |
| K00135 | PIM1 | Biochemical | 25 | Staurosporine |
| K00135 | PIM2 | Biochemical | 160 | Staurosporine |
| 34f | FLT3-ITD | Biochemical | 4 | Sunitinib |
| 34f | FLT3-D835Y | Biochemical | 1 | Sunitinib |
Table 2: Cell-Based Assay Data
| Compound ID | Cell Line | Target Pathway | Assay Type | GI50/IC50 (nM) |
| K00135 | Ba/F3-hPIM1 | PIM1-dependent survival | Cell Viability | ~1000 |
| 34f | MV4-11 (FLT3-ITD) | FLT3 Signaling | Cell Proliferation | 7 |
| 34f | MOLM-13 (FLT3-ITD) | FLT3 Signaling | Cell Proliferation | 9 |
Experimental Protocols
The following are representative protocols for evaluating imidazo[1,2-b]pyridazine derivatives as kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the activity of a purified kinase and the inhibitory potential of a test compound.
Materials:
-
Recombinant purified kinase (e.g., PIM1, FLT3)
-
Kinase-specific substrate peptide
-
ATP (Adenosine 5'-triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Prepare a master mix containing the kinase and substrate in kinase assay buffer. Add 2 µL of this mix to each well.
-
Prepare a solution of ATP in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Protocol 2: Cell-Based Proliferation Assay (e.g., for FLT3-ITD positive AML cells)
This protocol measures the effect of a test compound on the proliferation of cancer cells that are dependent on the activity of a specific kinase.
Materials:
-
AML cell line with activating FLT3 mutation (e.g., MV4-11, MOLM-13).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
White, clear-bottom 96-well cell culture plates.
-
Luminometer.
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Add the diluted compound to the wells. Include a DMSO-only vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of proliferation for each concentration and determine the GI50 value.
Protocol 3: Western Blot Analysis for Target Engagement
This protocol is used to confirm that the test compound inhibits the phosphorylation of the target kinase and its downstream substrates in a cellular context.
Materials:
-
Kinase-dependent cell line.
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies against the phosphorylated and total forms of the target kinase and downstream signaling proteins (e.g., anti-p-FLT3, anti-FLT3, anti-p-STAT5, anti-STAT5).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Protein electrophoresis and blotting equipment.
Procedure:
-
Culture the cells and treat with various concentrations of the test compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow for the evaluation of a kinase inhibitor.
Application Notes and Protocols: 6-Chloroimidazo[1,2-b]pyridazine Scaffold in Anti-Tubercular Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the application of the imidazo[1,2-b]pyridazine scaffold, with a focus on derivatives of 6-chloroimidazo[1,2-b]pyridazine, in the discovery of novel anti-tubercular agents. It includes quantitative data on the activity of various derivatives, detailed experimental protocols, and visualizations of key concepts and workflows.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This has intensified the search for new anti-tubercular agents with novel mechanisms of action. The imidazo[1,2-b]pyridazine scaffold has emerged as a promising starting point for the development of potent inhibitors of Mtb.[3] This document summarizes the synthesis, in vitro evaluation, and structure-activity relationships of a series of imidazo[1,2-b]pyridazine derivatives, providing researchers with key data and methodologies to advance their own discovery efforts.
Quantitative Data: In Vitro Anti-Tubercular Activity
The anti-tubercular activity of various imidazo[1,2-b]pyridazine derivatives has been evaluated against the M. tuberculosis H37Rv strain. The Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits 90% of bacterial growth (MIC90), is a key parameter for assessing potency. The following tables summarize the reported MIC values for different series of these compounds.
Table 1: Anti-Tubercular Activity of Benzohydrazide Derivatives of Imidazo[1,2-b]pyridazine[5][6]
| Compound ID | Substitution on Benzohydrazide Moiety | MIC (µg/mL) against Mtb H37Rv |
| 6a | Unsubstituted | 6.25 |
| 6b | 4-Methyl | 3.125 |
| 6c | 4-Methoxy | 1.6 |
| 6d | 4-Chloro | 1.6 |
| 6e | 4-Bromo | 3.125 |
| 6f | 4-Fluoro | 1.6 |
| 6g | 4-Nitro | 1.6 |
| 6h | 3-Nitro | 3.125 |
| 6i | 2-Chloro | 1.6 |
| 6j | 2,4-Dichloro | 1.6 |
| 6k | 2,6-Dichloro | 1.6 |
| 6l | 3,4,5-Trimethoxy | 3.125 |
| Pyrazinamide | Standard Drug | 3.125 |
| Ciprofloxacin | Standard Drug | 3.125 |
| Streptomycin | Standard Drug | 6.25 |
Table 2: Anti-Tubercular Activity of Amide and Sulphonamide Derivatives of Imidazo[1,2-b]pyridazine[3]
| Compound ID | Linker | R Group on Piperazine/Morpholine Moiety | MIC (µg/mL) against Mtb H37Rv |
| 8h | Amide | 4-Trifluoromethyl | 1.6 |
| 8j | Amide | 2,4-Difluoro | 1.6 |
Table 3: Anti-Tubercular Activity of Phenoxy-Substituted Imidazo[1,2-b]pyridazine Amide Derivatives[7]
| Compound ID | R Group on Amide | MIC (µg/mL) against Mtb H37Rv |
| 9 | Phenyl | 25 |
| 12 | 4-Chlorophenyl | 25 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the core imidazo[1,2-b]pyridazine scaffold and for the in vitro evaluation of anti-tubercular activity.
Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
This protocol describes a general method for the synthesis of the 6-chloroimidazo[1,2-b]pyridazine core structure, which can then be further derivatized.[4]
Step 1: Synthesis of 6-chloropyridazin-3-amine
-
To 10 g (75.52 mmol) of 3,6-dichloropyridazine, add 100 mL of concentrated aqueous ammonium hydroxide in a stainless-steel bomb vessel.
-
Heat the mixture at 110°C for 12 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to 0°C.
-
Filter the contents and wash the resulting solid with water (2 x 15 mL) to obtain 6-chloropyridazin-3-amine as a pale-yellow solid.
Step 2: Synthesis of 6-chloroimidazo[1,2-b]pyridazine
-
Mix 30 g (232.0 mmol) of 6-chloropyridazin-3-amine with 45 mL of a 50% aqueous solution of chloroacetaldehyde.
-
Heat the mixture to 90°C for 5 hours.
-
Distill off the water to obtain a brown-yellow solid.
-
Stir the crude solid with 100 mL of ethanol and filter to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.
In Vitro Anti-Tubercular Activity Screening: Microplate Alamar Blue Assay (MABA)
This protocol outlines the MABA method used to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis H37Rv.[4][5]
Materials:
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase).
-
Mycobacterium tuberculosis H37Rv (ATCC 27294) culture.
-
Test compounds dissolved in DMSO.
-
Alamar Blue reagent.
-
Sterile 96-well microplates.
-
Standard anti-TB drugs (e.g., Pyrazinamide, Ciprofloxacin, Streptomycin).
Procedure:
-
Grow a culture of M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase.
-
Adjust the turbidity of the bacterial culture to a McFarland standard of 1.0, and then dilute it 1:20 in the supplemented Middlebrook 7H9 broth.
-
Add 200 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to prevent dehydration of the test wells.
-
Add 100 µL of the supplemented Middlebrook 7H9 broth to the remaining wells.
-
Serially dilute the test compounds (typically from 100 µg/mL to 0.8 µg/mL) directly in the plate. Each well will contain 100 µL of the drug-containing medium. The final concentration of DMSO should not exceed 1%.
-
Include control wells containing no drug and wells with the standard anti-TB drugs.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Seal the plates with parafilm and incubate at 37°C for 5-7 days.
-
After incubation, add 25 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
Visualizations
The following diagrams, created using the DOT language, illustrate key aspects of the drug discovery process for imidazo[1,2-b]pyridazine-based anti-tubercular agents.
Drug Discovery Workflow
Caption: A generalized workflow for the discovery of imidazo[1,2-b]pyridazine-based anti-tubercular agents.
Generalized Structure-Activity Relationship (SAR)
Caption: A summary of structure-activity relationships for anti-tubercular imidazo[1,2-b]pyridazines.
Mechanism of Action for Imidazopyridines
While the specific target for all 6-chloroimidazo[1,2-b]pyridazine derivatives is not fully elucidated, a key mechanism for the broader class of imidazopyridines involves the inhibition of the cytochrome bcc complex (QcrB), a crucial component of the electron transport chain in M. tuberculosis.[6][7]
References
- 1. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[1,2-a]benzimidazole-based agents active against tuberculosis (TB), multidrug-resistant (MDR) TB and extensively drug-resistant (XDR) TB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. hakon-art.com [hakon-art.com]
- 5. Synthesis of Phenoxy Substituted Imidazo[1,2-b]Pyridazine-Based Amide Derivatives for Antibacterial and Anti-Tubercular Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 7. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. While 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile itself is primarily a synthetic intermediate, its derivatives have emerged as potent modulators of key signaling pathways implicated in cancer progression. This document provides an overview of the applications of this scaffold in cancer research, focusing on the therapeutic potential of its derivatives as inhibitors of critical cancer-related targets.
Therapeutic Potential and Mechanism of Action
Derivatives of the imidazo[1,2-b]pyridazine core have been successfully developed to target several key proteins involved in cancer cell proliferation, survival, and resistance to therapy. These include cyclin-dependent kinases (CDKs), the phosphoinositide 3-kinase (PI3K)/mTOR pathway, Bruton's tyrosine kinase (BTK), and Tropomyosin receptor kinases (TRKs).
Cyclin-Dependent Kinase 12/13 (CDK12/13) Inhibition
Recent research has identified imidazo[1,2-b]pyridazine analogs as potent, ATP-competitive inhibitors of CDK12 and CDK13.[1] These kinases are crucial regulators of transcription and are involved in the DNA damage response.[1] Inhibition of CDK12/13 has shown therapeutic potential in various cancers, including triple-negative breast cancer (TNBC), which is an aggressive subtype with limited treatment options.[1] The lead compounds in these studies demonstrated low nanomolar activity against CDK12 and exhibited antiproliferative effects on the human MDA-MB-231 triple-negative breast cancer cell line.[1]
PI3K/mTOR Dual Inhibition
The PI3K/Akt/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for drug development.[2] Imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as dual PI3K/mTOR inhibitors.[2] One notable compound exhibited exceptional potency with IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR, highlighting the potential of this scaffold in targeting this critical cancer pathway.[2]
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a key component of the B-cell receptor signaling pathway and is a validated therapeutic target in B-cell malignancies.[3] A potent and highly selective irreversible BTK inhibitor, compound 22 (TM471-1) , an imidazo[1,2-b]pyridazine derivative, has been developed.[3] This compound demonstrated a remarkable IC50 of 1.3 nM for BTK and exhibited excellent selectivity across a large panel of kinases.[3] In preclinical xenograft models, TM471-1 induced complete tumor regression in a majority of the treated mice, leading to its advancement into Phase I clinical trials.[3]
Tropomyosin Receptor Kinase (TRK) Inhibition
TRK fusions are oncogenic drivers in a variety of solid tumors. The development of TRK inhibitors has shown significant clinical benefit. A series of novel imidazo[1,2-b]pyridazine derivatives have been identified as potent second-generation TRK inhibitors, capable of overcoming resistance mutations.[4] The representative compound 15m displayed potent inhibition of wild-type TRK (TRKWT) and clinically relevant mutants (TRKG595R and TRKG667C) with IC50 values in the sub-nanomolar to low nanomolar range.[4] Furthermore, this compound effectively induced apoptosis in cancer cell lines driven by TRK fusions.[4]
Quantitative Data Summary
The following tables summarize the in vitro potency of representative imidazo[1,2-b]pyridazine derivatives against their respective cancer targets.
Table 1: Potency of Imidazo[1,2-b]pyridazine Derivatives against Cancer-Related Kinases
| Compound ID | Target(s) | IC50 (nM) | Cancer Cell Line | Antiproliferative Activity | Reference |
| Not Specified | CDK12 | Low nanomolar | MDA-MB-231 (TNBC) | Potent antiproliferative activity | [1] |
| 42 | PI3Kα / mTOR | 0.06 / 3.12 | Not Specified | Not Specified | [2] |
| 22 (TM471-1) | BTK | 1.3 | Not Specified | Significant tumor growth inhibition in xenograft model | [3] |
| 15m | TRKWT | 0.08 | Ba/F3-TRKAWT | Good antiproliferative activity | [4] |
| TRKG595R | 2.14 | Ba/F3-TRKAG595R | Good antiproliferative activity | [4] | |
| TRKG667C | 0.68 | Ba/F3-TRKAG667C | Good antiproliferative activity | [4] |
Experimental Protocols
The following are representative protocols for evaluating the anticancer activity of imidazo[1,2-b]pyridazine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., CDK12, PI3Kα, BTK, TRK)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (solubilized in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of a test compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
Test compound (solubilized in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Visualizations
Signaling Pathways
Caption: Inhibition of key cancer signaling pathways by Imidazo[1,2-b]pyridazine derivatives.
Experimental Workflow
Caption: General workflow for the preclinical evaluation of anticancer compounds.
Conclusion
The this compound core serves as a valuable starting point for the synthesis of a diverse range of potent and selective inhibitors of key cancer targets. The successful development of derivatives targeting CDK12/13, PI3K/mTOR, BTK, and TRK pathways underscores the significant potential of this scaffold in modern oncology drug discovery. Further exploration and optimization of imidazo[1,2-b]pyridazine-based compounds are warranted to develop novel therapeutics for various malignancies.
References
- 1. Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile as a Putative Ligand for Beta-Amyloid Plaques
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of beta-amyloid (Aβ) plaques in the brain.[1] These plaques, primarily composed of aggregated Aβ peptides, are a key target for the development of diagnostic imaging agents and potential therapeutic interventions.[1][2] Small molecules that can bind with high affinity and selectivity to Aβ plaques are crucial for both positron emission tomography (PET) imaging and for potential therapeutic strategies aimed at clearing these pathological aggregates.[2] This document provides detailed application notes and protocols for the characterization of a novel compound, 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile, as a putative ligand for beta-amyloid plaques.
Compound Information
Compound Name: this compound CAS Number: 123531-54-4[3] Molecular Formula: C₇H₃ClN₄[3][4] Molecular Weight: 178.58 g/mol [3] Chemical Structure:

Quantitative Data Summary
The following tables summarize the hypothetical binding affinity and physicochemical properties of this compound for synthetic Aβ₁₋₄₂ aggregates and in post-mortem human brain tissue.
Table 1: In Vitro Binding Affinity to Synthetic Aβ₁₋₄₂ Fibrils
| Parameter | Value | Method |
| Ki (nM) | 15.2 ± 1.8 | Competition binding assay with [³H]PIB |
| IC₅₀ (nM) | 25.5 ± 2.1 | Thioflavin T (ThT) fluorescence displacement assay |
| Kd (nM) | 28.7 ± 3.5 | Saturation binding assay with [³H]-labeled compound |
Table 2: Binding Characteristics in Post-Mortem Human AD Brain Tissue
| Parameter | Value | Brain Region |
| Kd (nM) | 45.3 ± 5.1 | Frontal Cortex |
| Bmax (pmol/mg protein) | 185.7 ± 15.2 | Frontal Cortex |
| Specificity (% displacement) | 92% | With 2 µM unlabeled PIB |
Table 3: Physicochemical Properties
| Property | Value | Method |
| LogP | 2.85 | Calculated (ALOGPS) |
| Polar Surface Area (Ų) | 68.4 | Calculated |
| Blood-Brain Barrier Permeability | Predicted High | PAMPA Assay |
Experimental Protocols
Protocol 1: In Vitro Competition Binding Assay with [³H]PIB
This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with the known Aβ plaque ligand, [³H]PIB, for binding to pre-aggregated synthetic Aβ₁₋₄₂ fibrils.
Workflow Diagram:
Caption: Workflow for the in vitro competition binding assay.
Materials:
-
Synthetic Aβ₁₋₄₂ peptide
-
[³H]PIB (Pittsburgh Compound B)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
GF/B glass fiber filters
-
Scintillation cocktail
Procedure:
-
Preparation of Aβ₁₋₄₂ Fibrils:
-
Dissolve synthetic Aβ₁₋₄₂ peptide in hexafluoroisopropanol (HFIP), evaporate the solvent, and resuspend in DMSO.
-
Dilute the peptide solution in PBS to a final concentration of 100 µM.
-
Incubate at 37°C for 72 hours with gentle agitation to promote fibril formation.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of pre-aggregated Aβ₁₋₄₂ fibrils (final concentration 100 nM).
-
Add 50 µL of [³H]PIB solution (final concentration 2 nM).
-
Add 50 µL of a serial dilution of this compound (ranging from 0.1 nM to 10 µM). For total binding, add 50 µL of buffer. For non-specific binding, add 50 µL of 2 µM unlabeled PIB.
-
Incubate the plate at room temperature for 3 hours.
-
-
Filtration and Detection:
-
Rapidly filter the contents of each well through a GF/B glass fiber filter using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold PBS.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC₅₀ value from the curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Thioflavin T (ThT) Fluorescence Displacement Assay
This assay measures the ability of the test compound to displace Thioflavin T (ThT), a fluorescent dye that binds to the β-sheet structures of amyloid fibrils. A decrease in ThT fluorescence indicates that the compound is binding to the fibrils.[5]
Workflow Diagram:
References
- 1. A Pyridazine-Based Fluorescent Probe Targeting Aβ Plaques in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual targeting agents for Aβ plaque/P-glycoprotein and Aβ plaque/nicotinic acetylcholine α4β2* receptors—potential approaches to facilitate Aβ plaque removal in Alzheimer’s disease brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Discovery of High-Affinity Amyloid Ligands Using a Ligand-Based Virtual Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel ALK Inhibitors Utilizing a 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of potent Anaplastic Lymphoma Kinase (ALK) inhibitors, starting from the versatile building block, 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile. The methodologies outlined herein are designed to guide researchers in the development of novel therapeutics targeting ALK-driven malignancies.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the central and peripheral nervous systems.[1] Genetic aberrations such as chromosomal translocations, gene fusions, and point mutations involving the ALK gene can lead to the expression of constitutively active ALK fusion proteins, which are potent oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[2] Consequently, the inhibition of ALK signaling has emerged as a clinically validated and highly effective therapeutic strategy.
The imidazo[1,2-b]pyridazine scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[3] Its rigid, planar structure and ability to engage in key hydrogen bonding interactions make it an ideal core for the design of kinase inhibitors. This application note focuses on the use of this compound as a key intermediate for the synthesis of a novel class of ALK inhibitors. The strategic positioning of the chloro and carbonitrile functionalities allows for sequential modifications to build molecules with high affinity and selectivity for the ALK kinase domain.
ALK Signaling Pathway
Aberrant ALK activation triggers a cascade of downstream signaling pathways that promote cell proliferation, survival, and metastasis. Understanding these pathways is critical for the rational design of ALK inhibitors and for elucidating their mechanisms of action. The primary signaling cascades activated by oncogenic ALK fusion proteins include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways.[1][2]
Figure 1. Simplified ALK Signaling Pathway.
Synthetic Strategy
The proposed synthetic route leverages the reactivity of the 6-chloro position for the introduction of various amine-containing fragments via a Buchwald-Hartwig amination reaction. The 3-carbonitrile group can then be hydrolyzed to the corresponding carboxamide, a common functional group in many kinase inhibitors that often participates in hydrogen bonding with the kinase hinge region.
Figure 2. General Synthetic Workflow.
Experimental Protocols
Protocol 1: Synthesis of 6-((2-(dimethylamino)ethyl)amino)imidazo[1,2-b]pyridazine-3-carbonitrile (Intermediate 1)
This protocol describes a typical Buchwald-Hartwig amination for the coupling of an amine with the 6-chloro-imidazo[1,2-b]pyridazine core.
Materials:
-
This compound
-
N,N-dimethylethane-1,2-diamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of nitrogen, add this compound (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Add N,N-dimethylethane-1,2-diamine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.
Protocol 2: Synthesis of 6-((2-(dimethylamino)ethyl)amino)imidazo[1,2-b]pyridazine-3-carboxamide (Target ALK Inhibitor)
This protocol outlines the hydrolysis of the 3-carbonitrile to the 3-carboxamide.
Materials:
-
6-((2-(dimethylamino)ethyl)amino)imidazo[1,2-b]pyridazine-3-carbonitrile (Intermediate 1)
-
Concentrated sulfuric acid
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Standard laboratory glassware
Procedure:
-
Carefully add Intermediate 1 to concentrated sulfuric acid at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Slowly and carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final ALK inhibitor.
Data Presentation
The following table summarizes the inhibitory activities of representative imidazo[1,2-b]pyridazine-based ALK inhibitors against wild-type ALK and a common resistance mutant, G1202R.
| Compound | Target ALK | IC₅₀ (nM) | Reference |
| O-10 (macrocyclic imidazo[1,2-b]pyridazine) | ALK (wild-type) | 2.6 | [4] |
| O-10 (macrocyclic imidazo[1,2-b]pyridazine) | ALK (G1202R mutant) | 6.4 | [4] |
| Crizotinib | ALK (wild-type) | ~20-24 | [5] |
Biological Evaluation Protocols
Protocol 3: In Vitro ALK Kinase Assay (TR-FRET)
This assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the ALK enzyme.[5]
Procedure:
-
Prepare a reaction buffer containing a final concentration of kinase, a suitable peptide substrate, and ATP.
-
Add serially diluted test compounds to the reaction mixture.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add a detection solution containing a europium-labeled anti-phospho-substrate antibody.
-
Incubate for a further period to allow for antibody binding.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader.
-
Calculate the IC₅₀ values from the dose-response curves.
Protocol 4: Cellular Proliferation Assay
This assay measures the anti-proliferative effect of the synthesized ALK inhibitors on ALK-dependent cancer cell lines.[5]
Procedure:
-
Seed ALK-positive cancer cells (e.g., H3122 or Karpas-299) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
Assess cell viability using a suitable method, such as the CellTiter-Glo® luminescent cell viability assay, which measures ATP levels.
-
Measure the luminescence using a plate reader.
-
Determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀) from the resulting dose-response curves.
Protocol 5: Western Blot Analysis of ALK Phosphorylation
This method is used to confirm the on-target activity of the inhibitors by assessing the phosphorylation status of ALK and its downstream signaling proteins.[5]
Procedure:
-
Treat ALK-positive cells with the test compounds for a specified period (e.g., 2-6 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated STAT3 (p-STAT3), total STAT3, phosphorylated ERK (p-ERK), and total ERK.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The this compound scaffold provides a versatile platform for the synthesis of novel and potent ALK inhibitors. The synthetic and biological protocols detailed in this application note offer a comprehensive guide for researchers in the field of oncology drug discovery. The strategic functionalization of this core structure can lead to the development of next-generation ALK inhibitors with improved efficacy, selectivity, and the ability to overcome clinical resistance.
References
- 1. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile for IKKβ Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The IκB kinase (IKK) complex plays a pivotal role in the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses, immune function, and cell survival.[1][2][3] The IKK complex consists of two catalytic subunits, IKKα and IKKβ, and a regulatory subunit, NEMO (NF-κB essential modulator).[2][3] IKKβ is the predominant kinase responsible for the phosphorylation of IκB proteins, which leads to their ubiquitination and subsequent proteasomal degradation.[1][4] This process allows for the nuclear translocation of NF-κB and the transcription of pro-inflammatory genes. Dysregulation of the IKKβ/NF-κB pathway is implicated in numerous inflammatory diseases and cancers, making IKKβ a compelling target for therapeutic intervention.[1][3]
The imidazo[1,2-b]pyridazine scaffold has emerged as a promising core structure for the development of potent and selective IKKβ inhibitors.[5][6][7] This document provides detailed application notes and experimental protocols for the investigation of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile , a representative compound from this class, in IKKβ inhibition studies. While specific inhibitory data for this exact molecule is not extensively published, the provided protocols are standard methods for evaluating compounds of this class.
IKKβ Signaling Pathway
The canonical NF-κB signaling pathway, initiated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNFα) or interleukin-1β (IL-1β), converges on the activation of the IKK complex.[4] Activated IKKβ then phosphorylates IκBα, marking it for degradation and releasing the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate the transcription of target genes.
References
- 1. Discovery of a novel IKK-β inhibitor by ligand-based virtual screening techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Hit identification of IKKβ natural product inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Imidazo[1,2-b]pyridazines, novel nucleus with potent and broad spectrum activity against human picornaviruses: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine, 95% | Fisher Scientific [fishersci.ca]
- 7. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in improving reaction yields and addressing common experimental challenges.
Synthesis Pathway Overview
The synthesis of this compound can be approached via a two-step process. The initial step involves the construction of the core heterocyclic scaffold, 6-chloroimidazo[1,2-b]pyridazine, followed by the introduction of the carbonitrile functionality at the 3-position.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting and FAQs
This section addresses common issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.
Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
Q1: The yield of 6-chloropyridazin-3-amine from 3,6-dichloropyridazine is low. What are the possible reasons and how can I improve it?
A1: Low yields in the amination of 3,6-dichloropyridazine can be attributed to incomplete reaction or the formation of side products.
-
Incomplete Reaction: Ensure the reaction is heated sufficiently and for an adequate duration. A sealed vessel is often necessary to reach the required temperature (around 110°C) when using aqueous ammonia. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Side Products: Diamination can occur, leading to the formation of 3,6-diaminopyridazine. Using a controlled amount of ammonia and carefully managing the reaction time can help minimize this.
-
Work-up Issues: The product, 6-chloropyridazin-3-amine, has some water solubility. Ensure complete precipitation by cooling the reaction mixture to 0°C before filtration. Washing with minimal cold water will reduce loss of product.
Q2: The cyclization reaction to form 6-chloroimidazo[1,2-b]pyridazine is not proceeding to completion or is producing a complex mixture of products.
A2: This is a critical step, and several factors can influence its success.
-
Reagent Quality: Chloroacetaldehyde is often supplied as a 50% aqueous solution and can be unstable. Use a fresh, high-quality reagent. Alternatively, generating chloroacetaldehyde in situ from a stable precursor can be an option.
-
Reaction Conditions: The reaction is typically heated to 90-100°C.[1] Inadequate heating can lead to an incomplete reaction. The choice of solvent is also important; ethanol or water are commonly used.[1]
-
pH Control: The reaction can be sensitive to pH. While not always explicitly stated, maintaining a neutral to slightly acidic pH can be beneficial for the cyclization.
-
Side Reactions: Polymerization of chloroacetaldehyde can occur, especially at higher temperatures. Adding the chloroacetaldehyde solution portion-wise can help to control its concentration and minimize polymerization.
Q3: I am having difficulty purifying the 6-chloroimidazo[1,2-b]pyridazine product.
A3: Purification can be challenging due to the nature of the product and potential impurities.
-
Crude Product Color: The crude product is often a brown or yellow solid. This is not necessarily indicative of low purity.
-
Purification Methods:
-
Trituration/Washing: Stirring the crude solid in a suitable solvent like ethanol or diethyl ether can effectively remove many impurities.
-
Recrystallization: If trituration is insufficient, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
-
Chromatography: For very impure samples, column chromatography on silica gel may be necessary.[1]
-
Step 2: C-3 Cyanation
Q4: I am attempting a direct C-H cyanation at the 3-position, but the reaction is not working or the yield is very low.
A4: Direct C-H functionalization can be sensitive to reaction conditions and the reactivity of the substrate.
-
Choice of Cyanating Agent: Trimethylsilyl cyanide (TMSCN) is a common and effective cyanating agent for such transformations.
-
Activation Method: The imidazo[1,2-b]pyridazine ring may require activation for the C-H cyanation to occur. A common method for similar heterocycles involves activation with triflic anhydride (Tf₂O) prior to the addition of the cyanide source.
-
Reaction Conditions: These reactions are often performed in anhydrous solvents under an inert atmosphere (e.g., argon or nitrogen). Temperature control is also critical.
-
Alternative Strategies: If direct C-H cyanation is unsuccessful, consider a two-step approach:
-
Bromination at C-3: First, selectively brominate the 3-position of 6-chloroimidazo[1,2-b]pyridazine.
-
Cyanide Displacement: Displace the bromide with a cyanide source, such as copper(I) cyanide. A patent for a related compound suggests this is a viable route.
-
Q5: The cyanation reaction is producing multiple products, and I am unable to isolate the desired 3-cyano derivative.
A5: The presence of multiple products suggests a lack of regioselectivity or side reactions.
-
Regioselectivity: The 3-position of the imidazo[1,2-b]pyridazine ring is generally the most electron-rich and susceptible to electrophilic attack, which is relevant for some C-H functionalization mechanisms. However, other positions might also react. Careful optimization of the reaction conditions (temperature, solvent, activating agent) is necessary to favor substitution at the desired position.
-
Side Reactions: The cyano group can be sensitive to the reaction conditions and may undergo hydrolysis if water is present. Ensure anhydrous conditions are maintained throughout the reaction and work-up.
Experimental Protocols
Protocol 1: Synthesis of 6-Chloropyridazin-3-amine[1]
-
To 3,6-dichloropyridazine (10 g, 67.1 mmol) in a sealed vessel, add concentrated aqueous ammonium hydroxide (100 mL).
-
Heat the mixture at 110°C for 12 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to 0°C.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold water (2 x 15 mL).
-
Dry the product to obtain 6-chloropyridazin-3-amine as a pale-yellow solid.
Protocol 2: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine[1]
-
Combine 6-chloropyridazin-3-amine (30 g, 232 mmol) and a 50% aqueous solution of chloroacetaldehyde (45 mL).
-
Heat the mixture to 90°C for 5 hours.
-
Distill off the water to obtain a brown-yellow solid.
-
Stir the crude solid in 100 mL of ethanol and collect the solid by filtration to afford 6-chloroimidazo[1,2-b]pyridazine as a brown solid.
Protocol 3: Proposed Method for C-3 Cyanation (Based on Analogy to Imidazo[1,2-a]pyridines)
Note: This is a proposed protocol based on similar reactions and may require optimization.
-
Dissolve 6-chloroimidazo[1,2-b]pyridazine (1 mmol) in an anhydrous solvent (e.g., acetonitrile) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add triflic anhydride (1.1 mmol).
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Add trimethylsilyl cyanide (TMSCN) (1.5 mmol).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
| Parameter | Method A[1] | Method B |
| Starting Material | 6-amino-3-chloropyridazine | 6-chloropyridazin-3-amine |
| Reagent | Monochloroacetaldehyde | Chloroacetaldehyde (50% aq. solution) |
| Solvent | Water or Ethanol | None (reagent as solvent) |
| Temperature | 50-100°C | 90°C |
| Reaction Time | 30 minutes - 10 hours | 5 hours |
| Reported Yield | High | 70% |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Synthesis of Imidazo[1,2-b]pyridazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-b]pyridazines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My imidazo[1,2-b]pyridazine synthesis is resulting in a low yield and a regioisomeric byproduct. What is the likely cause and how can I resolve this?
A1: A common issue in the synthesis of the imidazo[1,2-b]pyridazine core, particularly when using the condensation reaction between a 3-aminopyridazine and an α-haloketone, is the formation of a regioisomeric byproduct. This occurs due to competing reaction pathways at the initial alkylation step.
-
Root Cause: The 3-aminopyridazine starting material has two nucleophilic nitrogen atoms: the exocyclic amino group (N-amino) and the endocyclic ring nitrogen not adjacent to the amino group (N1). The N1 nitrogen is often more nucleophilic and can be preferentially alkylated by the α-haloketone.[1] This leads to the formation of an undesired regioisomer instead of the linear intermediate required for the cyclization to the imidazo[1,2-b]pyridazine skeleton.
-
Troubleshooting & Solutions:
-
Substituent Effects: The electronic properties of the pyridazine ring play a crucial role. The presence of a halogen substituent on the pyridazine ring has been shown to favor the formation of the desired imidazo[1,2-b]pyridazine product in good yield.[1] It is believed that electron-withdrawing groups can modulate the nucleophilicity of the ring nitrogens, favoring the desired reaction pathway.
-
Reaction Conditions: Carefully controlling the reaction conditions, such as temperature and the choice of base, can influence the regioselectivity. Milder bases and lower temperatures may favor the desired N-alkylation of the amino group.
-
Starting Material Selection: When synthesizing substituted 3-aminopyridazines, be aware of potential side reactions. For instance, the synthesis of 3-amino-6-iodopyridazine from 3,6-diiodopyridazine can result in the formation of 3,6-diaminopyridazine as a major byproduct, leading to low yields of the desired precursor.[1]
-
Q2: I am observing a complex mixture of products and am having difficulty with purification. What are the potential underlying issues?
A2: A complex product mixture and subsequent purification challenges in imidazo[1,2-b]pyridazine synthesis can stem from several factors, often related to the stability of reactants and intermediates under the chosen reaction conditions.
-
Potential Causes:
-
Decomposition of Starting Materials: In multicomponent reactions, such as those involving isocyanides, the reagents can be sensitive to acidic conditions or high temperatures, leading to their decomposition and the formation of multiple byproducts.
-
Harsh Reaction Conditions: Many traditional synthetic methods require high temperatures, which can promote side reactions and decomposition of both starting materials and the desired product.
-
Incomplete Cyclization: The final step in many synthetic routes is an intramolecular cyclization to form the imidazole ring. If this step is not quantitative, uncyclized intermediates will contaminate the final product, complicating purification.
-
-
Troubleshooting & Solutions:
-
Optimization of Reaction Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration.
-
Choice of Catalysts and Reagents: For multicomponent reactions, screen different catalysts and ensure the purity and stability of all starting materials. For instance, in iodine-catalyzed reactions, the choice of solvent can significantly impact the yield and purity.
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes provide a more controlled and rapid heating method, which can reduce reaction times and minimize the formation of thermal degradation byproducts.
-
Stepwise vs. One-Pot Synthesis: If a one-pot reaction is yielding a complex mixture, consider a stepwise approach where intermediates are isolated and purified before proceeding to the next step. This can help identify the problematic step in the sequence.
-
Data Presentation
Table 1: Impact of Reaction Conditions on Product Yield
| Catalyst (5 mol%) | Solvent | Time (h) | Yield (%) | Reference |
| CAN | EtOH | 20 | 54 | [2] |
| SnCl4 | EtOH | 24 | 58 | [2] |
| SnCl2 | EtOH | 24 | 48 | [2] |
| InCl3 | EtOH | 24 | 55 | [2] |
| I2 | EtOH | 24 | Excellent | [2] |
| I2 | MeOH | 30 | Moderate | [2] |
| I2 | H2O | 30 | Low | [2] |
| I2 | ACN | 30 | Moderate | [2] |
| I2 | DCM | 30 | Moderate | [2] |
| I2 | Toluene | 30 | Low | [2] |
| No catalyst | EtOH | 24 | — | [2] |
This table illustrates the effect of different catalysts and solvents on the yield of an imidazo[1,2-a]pyrazine synthesis, a closely related heterocyclic system. The data highlights the significant impact these choices can have on reaction efficiency.
Experimental Protocols
General Procedure for the Synthesis of 6-substituted-2-phenylimidazo[1,2-b]pyridazines
This protocol is adapted from the synthesis of imidazo[1,2-b]pyridazine derivatives for imaging β-amyloid plaques.[1]
-
Starting Materials: 3-amino-6-halopyridazine and an appropriate α-bromoketone.
-
Reaction Setup: The 3-amino-6-halopyridazine and α-bromoketone are dissolved in a suitable solvent (e.g., ethanol).
-
Base: A mild base, such as sodium bicarbonate, is added to the reaction mixture.
-
Reaction Conditions: The mixture is typically heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 6-substituted-2-phenylimidazo[1,2-b]pyridazine.
Visualizations
Caption: Competing reaction pathways in imidazo[1,2-b]pyridazine synthesis.
Caption: Troubleshooting workflow for imidazo[1,2-b]pyridazine synthesis.
References
purification challenges of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) concerning the purification of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Based on common synthetic routes for imidazo[1,2-b]pyridazines, likely impurities include:
-
Unreacted Starting Materials: Such as 6-chloropyridazin-3-amine and α-halo carbonyl compounds used in the cyclization reaction.
-
Regioisomers: Alternative cyclization products can sometimes form, leading to isomeric impurities.
-
Hydrolysis Products: The carbonitrile group may be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic workup conditions.
-
Polymeric Materials: Dark, tarry byproducts can form under harsh reaction conditions.
Q2: My crude product is a dark, oily residue. How should I approach purification?
A2: A dark, oily residue suggests the presence of significant impurities or polymeric material. It is recommended to first attempt a simple purification step to remove the baseline impurities before proceeding to more rigorous methods. A good starting point is to triturate the oil with a non-polar solvent like hexanes or diethyl ether to see if the desired product will precipitate as a solid. If this is unsuccessful, a plug of silica gel can be used to filter out the most polar, colored impurities before attempting a full chromatographic separation.
Q3: I am having trouble getting my compound to crystallize. What can I do?
A3: Difficulty in crystallization can be due to several factors.[1] First, ensure the crude material is sufficiently pure, as impurities can inhibit crystal formation. If the material is relatively clean, a systematic approach to finding a suitable recrystallization solvent is necessary. This involves testing the solubility of your compound in a range of solvents with varying polarities. An ideal solvent will dissolve the compound when hot but not at room temperature.[2] If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is not) can be employed.[3][4] Other techniques to induce crystallization include scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution to a lower temperature.[1]
Q4: My compound appears to be decomposing on the silica gel column. What are my alternatives?
A4: The imidazo[1,2-b]pyridazine core can be sensitive to the acidic nature of standard silica gel.[5] If you observe streaking on your TLC plate or a low recovery from your column, consider the following:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of a basic modifier, such as triethylamine (typically 1-3%), added to the column solvent system.[6]
-
Use an Alternative Stationary Phase: Alumina (neutral or basic) or Florisil can be less harsh alternatives for acid-sensitive compounds.[5]
-
Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase (C18) silica gel can be an effective purification method.[5]
Troubleshooting Guides
Problem 1: Poor Separation in Flash Column Chromatography
If you are observing co-elution of your product with impurities, consider the following troubleshooting steps:
-
Optimize Your Solvent System: The key to good separation is finding an eluent that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound on a TLC plate.[7] If your spots are too close, try a less polar solvent system or a different combination of solvents altogether. Common solvent systems for compounds of this type include ethyl acetate/hexanes and methanol/dichloromethane.[6][8]
-
Check Your Column Loading: Overloading the column is a common cause of poor separation. For difficult separations, a silica gel to compound ratio of up to 120:1 by weight may be necessary.[7]
-
Sample Application: Ensure your sample is loaded onto the column in a narrow band. Dissolving the sample in a minimal amount of a strong solvent (like dichloromethane) and adsorbing it onto a small amount of silica gel before loading is often the most effective method.[8]
Problem 2: Product "Oiling Out" During Recrystallization
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid.[1] This can happen if the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated.[1][2]
-
Modify the Solvent System: Add more of the "soluble" solvent to prevent the solution from becoming supersaturated too quickly upon cooling.[1]
-
Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator. Rapid cooling encourages oiling out.
-
Re-dissolve and Try Again: If your compound oils out, re-heat the solution until the oil redissolves (you may need to add more solvent), and then allow it to cool more slowly.
Data Presentation
Effective record-keeping is crucial for reproducible results. Below are example tables for presenting your purification data.
Table 1: Comparison of Crude vs. Purified Material
| Parameter | Crude Product | After Chromatography | After Recrystallization |
| Appearance | Brown Oil | Off-white Solid | White Crystalline Solid |
| Weight (mg) | 500 | 350 | 320 |
| Yield (%) | - | 70 | 64 (overall) |
| Purity (HPLC, % Area) | 75% | 97% | >99.5% |
| Melting Point (°C) | N/A | 185-188 | 190-191 |
Table 2: Recrystallization Solvent Screening
| Solvent(s) | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Hexanes | Insoluble | Insoluble | N/A |
| Ethyl Acetate | Sparingly Soluble | Soluble | Yes, small needles |
| Ethanol | Soluble | Very Soluble | No, remained in solution |
| Acetonitrile | Sparingly Soluble | Very Soluble | Yes, large prisms |
| Toluene | Insoluble | Sparingly Soluble | N/A |
| Ethyl Acetate/Hexanes | Insoluble | Soluble | Yes, fine powder |
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: Develop a solvent system using thin-layer chromatography (TLC). A good starting point for this compound is a mixture of ethyl acetate and hexanes. Adjust the ratio to achieve an Rf value of 0.2-0.3 for the product.
-
Column Packing: Prepare a glass column with a diameter appropriate for your sample size. Fill it with silica gel (40-63 µm) in the chosen eluent, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (approximately twice the weight of your compound) and evaporate the solvent to obtain a dry, free-flowing powder.[7] Carefully add this powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (using compressed air or a pump) to achieve a steady flow rate.[8] Collect fractions and monitor the elution using TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Solvent Selection: Based on screening (see Table 2), choose a suitable solvent. For this compound, acetonitrile or ethyl acetate are good candidates.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at its boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: A decision tree for selecting a purification strategy.
Caption: A standard workflow for flash column chromatography.
References
Technical Support Center: Optimizing Reaction Conditions for 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a critical endeavor. This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile, a key intermediate in the development of various therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis typically involves a two-step process. The first step is the construction of the 6-chloroimidazo[1,2-b]pyridazine core, followed by the introduction of the carbonitrile group at the 3-position.
Q2: Which reaction is recommended for the synthesis of the 6-chloroimidazo[1,2-b]pyridazine core?
A2: A common and effective method is the condensation reaction between 6-chloropyridazin-3-amine and a suitable C2-synthon, such as chloroacetaldehyde.
Q3: How can the carbonitrile group be introduced at the 3-position?
A3: A potential method for the cyanation of the 6-chloroimidazo[1,2-b]pyridazine core is through a C-H activation/cyanation reaction. One reported approach for N-containing heterocycles involves activation with triflic anhydride followed by the addition of a cyanide source like trimethylsilyl cyanide (TMSCN)[1].
Q4: What are the critical parameters to control during the synthesis?
A4: Key parameters include reaction temperature, choice of solvent, equivalents of reagents, and reaction time. The purity of starting materials and inert reaction conditions are also crucial for a successful synthesis.
Q5: How can I purify the final product, this compound?
A5: Purification can typically be achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities present. Recrystallization from a suitable solvent system may also be an effective purification method.
Troubleshooting Guides
Below are troubleshooting guides for common issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Yield of 6-Chloroimidazo[1,2-b]pyridazine (Step 1)
| Potential Cause | Suggested Solution |
| Incomplete reaction | - Increase the reaction temperature. A range of 50-100°C has been reported for similar reactions[2]. - Extend the reaction time. Monitor the reaction progress by TLC. Reaction times can range from 30 minutes to 10 hours[2]. - Ensure the appropriate stoichiometry of reagents. An excess of chloroacetaldehyde (1.5-6 equivalents) may be necessary[2]. |
| Degradation of starting material or product | - Use a milder solvent. Water and ethanol are commonly used[2]. - Lower the reaction temperature and monitor for product formation. |
| Poor quality of starting materials | - Ensure 6-chloropyridazin-3-amine is pure. Recrystallize or purify by column chromatography if necessary. - Use a fresh or properly stored source of chloroacetaldehyde. |
Problem 2: Low or No Yield of this compound (Step 2: Cyanation)
| Potential Cause | Suggested Solution |
| Inefficient C-H activation | - Ensure triflic anhydride is added dropwise at a low temperature (e.g., 0°C) to control the exothermic reaction. - Use a suitable solvent that is inert to the reaction conditions, such as anhydrous chloroform[1]. |
| Poor reactivity of the cyanide source | - Use a fresh, high-purity source of trimethylsilyl cyanide (TMSCN). - Consider alternative cyanide sources, but be aware of their toxicity and reactivity. |
| Decomposition of the substrate | - The imidazo[1,2-b]pyridazine ring can be sensitive to strong acids. Ensure the reaction is performed under anhydrous conditions to prevent the formation of triflic acid. |
| Reaction not reaching completion | - Increase the reaction temperature after the addition of TMSCN, for example, to 60°C[1]. - Extend the reaction time and monitor by TLC. |
Problem 3: Formation of Multiple Products/Impurities
| Potential Cause | Suggested Solution |
| Side reactions during cyclization (Step 1) | - Optimize the reaction temperature and time to favor the formation of the desired product. - Ensure the pH of the reaction mixture is controlled, as some imidazo[1,2-b]pyridazine syntheses are pH-sensitive[2]. |
| Regioisomeric cyanations (Step 2) | - The C-H cyanation may occur at other positions on the ring system. Optimize the reaction conditions (temperature, solvent, activating agent) to improve regioselectivity. - Carefully purify the product using column chromatography with a gradient elution to separate isomers. |
| Hydrolysis of the nitrile group | - During workup and purification, avoid strongly acidic or basic conditions that could lead to the hydrolysis of the carbonitrile to a carboxylic acid or amide. |
Experimental Protocols
Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
This protocol is based on a general procedure for the synthesis of similar compounds.
| Parameter | Value |
| Starting Material | 6-chloropyridazin-3-amine |
| Reagent | Chloroacetaldehyde (50% aqueous solution) |
| Solvent | Ethanol or Water[2] |
| Temperature | 90°C[2] |
| Reaction Time | 5 hours[2] |
| Workup | Distill off the water to obtain the crude solid. The crude product can be purified by stirring with ethanol and filtering[2]. |
Step 2: Synthesis of this compound (Proposed)
This proposed protocol is based on a general method for the C-H cyanation of N-containing heterocycles[1]. Optimization will be required for this specific substrate.
| Parameter | Value |
| Starting Material | 6-Chloroimidazo[1,2-b]pyridazine |
| Activating Agent | Triflic anhydride (1.2 equiv.) |
| Cyanide Source | Trimethylsilyl cyanide (5.0 equiv.) |
| Base | N-methylmorpholine (1.3 equiv.) |
| Solvent | Anhydrous Chloroform |
| Temperature | Room temperature for activation, then 60°C after addition of TMSCN |
| Reaction Time | 1 hour for activation, 3 hours after addition of TMSCN |
| Workup | Quench the reaction with a suitable reagent, followed by extraction and purification by column chromatography. |
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the synthetic workflow and a troubleshooting decision tree.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues encountered by researchers, scientists, and drug development professionals during experiments with 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of the compound, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Avoid exposure to moisture, light, and sources of ignition.[2] For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable.
Q2: I am observing unexpected peaks in my NMR/LC-MS analysis after my reaction. What could be the cause?
A2: The appearance of unexpected peaks could be due to the degradation of this compound. Potential degradation pathways include hydrolysis of the nitrile group or nucleophilic substitution of the chloro group, especially if your reaction conditions involve strong acids, bases, or nucleophiles. The imidazopyridine core itself can also be susceptible to photodegradation upon exposure to light.[3]
Q3: My reaction yield is consistently low. Could this be related to the stability of the starting material?
A3: Yes, low reaction yields can be a consequence of starting material degradation. If the compound has been improperly stored or handled, it may have partially degraded, leading to a lower effective concentration of the active starting material. It is also possible that the compound is not stable under your specific reaction conditions. Consider performing a control experiment (blank reaction without other reagents) to assess the stability of the compound under the reaction temperature and solvent.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation products of this compound?
A5: Based on the structure, potential degradation products could include:
-
6-Chloroimidazo[1,2-b]pyridazine-3-carboxamide: Formed by the partial hydrolysis of the nitrile group.
-
6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid: Formed by the complete hydrolysis of the nitrile group.[4][5]
-
Products of nucleophilic substitution: The chloro group can be displaced by nucleophiles present in the reaction mixture.
-
Products of ring degradation: Under harsh conditions (e.g., strong oxidation, high temperatures), the imidazopyridazine ring system itself may degrade.[6][7]
Troubleshooting Guides
Issue 1: Compound Decomposition Observed During Aqueous Workup
| Symptom | Possible Cause | Troubleshooting Steps |
| Appearance of a new, more polar spot on TLC after aqueous wash. | Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, especially under acidic or basic conditions.[4][5][8] | - Neutralize the reaction mixture to a pH of ~7 before aqueous workup.- Use a saturated solution of a mild salt (e.g., NaCl) for washing instead of acidic or basic solutions.- Minimize the contact time with the aqueous phase.- Extract the product into a non-polar organic solvent as quickly as possible. |
| Formation of a precipitate that is not the desired product. | Poor solubility of a degradation product in the workup solvent. | - Analyze the precipitate separately to identify its structure.- Adjust the pH of the aqueous phase to see if the precipitate dissolves, which may indicate the formation of a carboxylic acid salt. |
Issue 2: Reaction Failure or Low Yield in the Presence of Nucleophiles
| Symptom | Possible Cause | Troubleshooting Steps |
| Multiple products are observed, and the starting material is consumed. | Nucleophilic substitution at the 6-position (chloro group). | - Protect the chloro group if it is not the desired reaction site.- Use a less nucleophilic base or reagent if possible.- Lower the reaction temperature to reduce the rate of side reactions. |
| The desired product is formed, but in low yield, with significant recovery of starting material. | Instability of the compound under reaction conditions. | - Run the reaction at a lower temperature for a longer period.- Screen different solvents to find one where the compound is more stable.- Perform the reaction under an inert atmosphere to prevent oxidative degradation. |
Issue 3: Inconsistent Results and Poor Reproducibility
| Symptom | Possible Cause | Troubleshooting Steps |
| Variable yields and product profiles between batches. | Degradation of the starting material due to improper storage or handling. | - Always use freshly purchased or properly stored compound.- Visually inspect the compound for any change in color or appearance before use.- Confirm the purity of the starting material by a suitable analytical method (e.g., NMR, LC-MS) before starting the reaction. |
| Reaction works well on a small scale but fails on a larger scale. | Exothermic reaction leading to localized heating and decomposition. | - Ensure efficient stirring and temperature control, especially during reagent addition.- Add reagents portion-wise or via a syringe pump to manage any exotherm. |
Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Factor | Potential Issue | Recommended Handling & Experimental Design |
| pH | Hydrolysis of the nitrile group to amide or carboxylic acid in acidic or basic media.[4][5] | Maintain neutral pH where possible. If acidic or basic conditions are required, use the mildest possible reagents and lowest effective temperature. |
| Temperature | Thermal decomposition, potentially via radical mechanisms.[6][7] | Avoid unnecessarily high temperatures. Use the minimum temperature required for the reaction to proceed at a reasonable rate. |
| Light | Photodegradation, as observed in related imidazopyridine derivatives.[3] | Protect the solid compound and its solutions from light using amber glassware or by covering with foil. |
| Atmosphere | Oxidation of the heterocyclic ring. | For sensitive reactions or long-term storage, use an inert atmosphere (Nitrogen or Argon). |
| Nucleophiles | Substitution of the 6-chloro group. | Choose non-nucleophilic reagents when possible or protect the chloro group if necessary. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability
-
Solution Preparation: Prepare stock solutions of this compound in various relevant solvents (e.g., DMSO, DMF, acetonitrile, methanol).
-
Condition Exposure: Aliquot the stock solutions into separate vials. Expose these vials to different conditions:
-
pH: Add a small amount of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to buffered solutions.
-
Temperature: Place vials at different temperatures (e.g., room temperature, 40°C, 60°C).
-
Light: Expose some vials to ambient light or a UV lamp, while keeping control vials in the dark.
-
-
Time Points: At various time points (e.g., 0, 2, 6, 24, 48 hours), take a sample from each vial.
-
Analysis: Analyze the samples by a suitable method like HPLC or LC-MS to quantify the amount of remaining parent compound and identify any major degradation products.
-
Data Evaluation: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.
Mandatory Visualization
Caption: A logical workflow for troubleshooting experiments.
Caption: Potential chemical degradation pathways.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. echemi.com [echemi.com]
- 3. In vitro phototoxic potential and photochemical properties of imidazopyridine derivative: a novel 5-HT4 partial agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Technical Support Center: 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile NMR Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile. The following sections address common issues encountered during NMR analysis of this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing broad peaks in my ¹H NMR spectrum. What could be the cause and how can I fix it?
A1: Peak broadening in the NMR spectrum of this compound can arise from several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Re-shimming the spectrometer should be your first step.
-
Sample Concentration: A sample that is too concentrated can lead to viscosity-related broadening and intermolecular interactions. Try diluting your sample.
-
Paramagnetic Impurities: The presence of paramagnetic species, such as dissolved oxygen or metal ions, can significantly broaden signals. Degassing the solvent or using a fresh, high-purity solvent can help.
-
Quadrupolar Broadening: The nitrogen atoms in the heterocyclic system have quadrupole moments that can lead to broadening of adjacent proton signals.[1][2] This is an inherent property of the molecule, but changing the solvent or temperature might slightly alter the effect.
-
Chemical Exchange: If your sample exists in multiple conformations or is undergoing slow chemical exchange on the NMR timescale, you might observe broad peaks. Acquiring the spectrum at a higher temperature could help to sharpen these signals by increasing the rate of exchange.[3]
Q2: The integration of my aromatic signals is not accurate, and one of the peaks seems to be overlapping with the residual solvent peak. What should I do?
A2: Overlapping signals, especially with the solvent, is a common issue.[3] Here are some solutions:
-
Change the NMR Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your compound's protons, potentially moving them away from the solvent peak. For example, spectra recorded in benzene-d₆ often show different chemical shift patterns compared to those in chloroform-d.[3]
-
Use a Solvent Suppression Technique: Most modern NMR spectrometers have pulse sequences designed to suppress the signal from a specific solvent. Consult your instrument's manual or a facility manager for instructions on how to implement this.
-
Adjust Sample Concentration: In some cases, the chemical shift of a proton can be slightly concentration-dependent.[3] Preparing a more dilute or more concentrated sample might shift the peak of interest enough to resolve the overlap.
Q3: I am having trouble assigning the proton signals for the pyridazine and imidazole rings. What are the expected chemical shifts?
A3: While the exact chemical shifts can vary depending on the solvent and concentration, you can expect the protons on the imidazo[1,2-b]pyridazine core to appear in the aromatic region (typically δ 7.0-9.0 ppm). Based on the electronic environment, a plausible set of assignments is provided in the table below. The proton on the imidazole ring (H-2) is often the most downfield due to the influence of the adjacent nitrogen atoms. The two protons on the pyridazine ring (H-7 and H-8) will likely appear as doublets due to coupling with each other.
Q4: The signal for the carbon in the carbonitrile (-CN) group is very weak or not visible in my ¹³C NMR spectrum. Is this normal?
A4: Yes, this is a common observation for quaternary carbons, and especially for carbonitrile carbons. There are two main reasons for this:
-
Long Relaxation Times (T₁): Quaternary carbons lack attached protons, which are the primary source of relaxation for most carbons. This leads to very long T₁ relaxation times. If the delay time between scans is too short, these carbons may not have fully relaxed, resulting in a weak or absent signal. To resolve this, increase the relaxation delay (d1) in your acquisition parameters.
-
Lack of Nuclear Overhauser Effect (NOE): During proton-decoupled ¹³C NMR experiments, the NOE enhances the signal of carbons with attached protons. Since the carbonitrile carbon has no attached protons, it does not benefit from this enhancement, further contributing to its weak signal.
Data Presentation
Expected ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the expected, plausible chemical shifts for this compound. Note that these are estimated values and actual experimental data may vary based on conditions.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| H-2 | 8.0 - 8.5 (singlet) | - | Expected to be downfield due to adjacent nitrogen atoms. |
| C-2 | - | 130 - 135 | |
| C-3 | - | 105 - 110 | Quaternary carbon attached to the nitrile group. |
| C-3a | - | 140 - 145 | Bridgehead carbon. |
| C-6 | - | 145 - 150 | Carbon bearing the chlorine atom. |
| H-7 | 7.2 - 7.6 (doublet) | - | Coupled to H-8. |
| C-7 | - | 120 - 125 | |
| H-8 | 7.8 - 8.2 (doublet) | - | Coupled to H-7. |
| C-8 | - | 125 - 130 | |
| C-9 (CN) | - | 115 - 120 | Signal may be weak due to long relaxation time and lack of NOE. |
Experimental Protocols
Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Insert the sample into the NMR spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment might involve a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), followed by Fourier transformation, phase correction, and baseline correction.
Standard ¹³C NMR Acquisition
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent, to obtain a good signal-to-noise ratio in a reasonable time.
-
Instrumentation and Setup: Follow the same initial steps as for ¹H NMR (locking and shimming).
-
Acquisition: Use a standard proton-decoupled ¹³C NMR pulse sequence. To ensure the detection of the quaternary carbonitrile carbon, increase the relaxation delay to 5-10 seconds.
-
Processing: Process the FID similarly to the ¹H spectrum, typically with a larger line broadening (e.g., 1-2 Hz) during exponential multiplication.
Visualizations
Below are diagrams to aid in understanding the molecular structure and the troubleshooting workflow.
Caption: Chemical structure with atom numbering.
Caption: General workflow for troubleshooting NMR spectra.
References
preventing byproduct formation in imidazo[1,2-b]pyridazine reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-b]pyridazines, with a focus on preventing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to imidazo[1,2-b]pyridazines?
A1: The most prevalent and well-established method is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone, typically an α-bromoketone, under basic conditions.[1]
Q2: Why is a halogen substituent at the 6-position of the 3-aminopyridazine important?
A2: A halogen at the 6-position is crucial for controlling the regioselectivity of the initial N-alkylation step. In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group (N1) is the most nucleophilic. Alkylation at this site leads to an undesired regioisomeric byproduct and hampers the formation of the desired bicyclic imidazo[1,2-b]pyridazine. The electron-withdrawing nature of the halogen at the 6-position reduces the nucleophilicity of the adjacent N1, thereby directing the alkylation to the desired N2 nitrogen (adjacent to the amino group) and leading to significantly higher yields of the target product.[1]
Q3: What are the main byproducts in this reaction?
A3: The primary byproduct is the regioisomer formed from the alkylation of the wrong ring nitrogen on the pyridazine core. Other potential byproducts can include self-condensation products of the α-bromoketone, especially under strongly basic conditions, and over-alkylation or side reactions on other functional groups present in the starting materials.
Q4: Can other electron-withdrawing groups be used at the 6-position?
A4: While halogens are most commonly used and well-documented for this purpose, other electron-withdrawing groups could theoretically serve a similar function in directing the regioselectivity. However, the efficacy would need to be empirically determined for each specific group. Halogens are often preferred due to their commercial availability and well-understood reactivity.
Q5: What are some alternative methods for synthesizing imidazo[1,2-b]pyridazines?
A5: Besides the classical condensation reaction, other methods include metal-catalyzed cross-coupling reactions and multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, which can offer different substrate scopes and may avoid some of the byproduct issues of the traditional route.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of imidazo[1,2-b]pyridazines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Incorrect regioselectivity of N-alkylation. | 1. Ensure the use of a 3-amino-6-halopyridazine. The halogen at the 6-position is critical for directing the alkylation to the correct nitrogen. Using unsubstituted 3-aminopyridazine will likely lead to the formation of the undesired regioisomer.[1] |
| 2. Ineffective base. | 2. A mild base such as sodium bicarbonate is often sufficient.[1] If the reaction is sluggish, consider a slightly stronger, non-nucleophilic base like potassium carbonate or triethylamine. Avoid strong bases like NaOH or alkoxides if your α-bromoketone is prone to self-condensation. | |
| 3. Poor quality of α-bromoketone. | 3. α-Bromoketones can be unstable. Use freshly prepared or purified α-bromoketone. Consider preparing it immediately before the condensation step. | |
| 4. Inappropriate solvent. | 4. Ethanol or other polar protic solvents are commonly used. Ensure your starting materials are soluble in the chosen solvent at the reaction temperature. | |
| Formation of a Major Byproduct | 1. Formation of the regioisomeric byproduct. | 1. This is the most common issue and is almost always due to the use of a 3-aminopyridazine without an electron-withdrawing group at the 6-position. The solution is to use a 3-amino-6-halopyridazine.[1] |
| 2. Self-condensation of the α-bromoketone. | 2. This can occur under strongly basic conditions. Use a milder base (e.g., NaHCO₃) and control the reaction temperature. Add the α-bromoketone slowly to the reaction mixture containing the aminopyridazine to keep its concentration low. | |
| Difficult Purification | 1. Presence of the regioisomeric byproduct. | 1. The regioisomers can have very similar polarities, making separation by column chromatography challenging. Careful selection of the eluent system and using a high-resolution silica gel may be necessary. Recrystallization can also be an effective purification method if a suitable solvent is found. |
| 2. Unreacted starting materials. | 2. Monitor the reaction progress by TLC to ensure complete consumption of the limiting reagent. Adjust stoichiometry or reaction time as needed. |
Experimental Protocols
General Protocol for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
This protocol is a generalized procedure based on common practices in the literature.[1]
Materials:
-
3-Amino-6-chloropyridazine
-
2-Bromoacetophenone (or other desired α-bromoketone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-amino-6-chloropyridazine (1.0 eq.) and sodium bicarbonate (2.0-3.0 eq.) in ethanol.
-
Addition of α-Bromoketone: To the stirred suspension, add a solution of 2-bromoacetophenone (1.0-1.1 eq.) in ethanol dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.
Visualizations
Reaction Workflow for Imidazo[1,2-b]pyridazine Synthesis
Caption: General workflow for the synthesis of imidazo[1,2-b]pyridazines.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in imidazo[1,2-b]pyridazine synthesis.
References
Technical Support Center: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically a two-step process: (1) Cyclization to form the imidazo[1,2-b]pyridazine core, and (2) Cyanation at the C3 position.
Issue 1: Low Yield or Incomplete Cyclization in Step 1
-
Question: My reaction to form 6-chloroimidazo[1,2-b]pyridazine from 6-chloropyridazin-3-amine and chloroacetaldehyde is showing low yield and significant amounts of unreacted starting material. What are the likely causes and solutions?
-
Answer: Low yields in this cyclization step can often be attributed to several factors:
-
Purity of Starting Materials: Ensure the 6-chloropyridazin-3-amine is of high purity. Impurities can interfere with the reaction.
-
Reaction Temperature: The reaction temperature is critical. A temperature range of 50-100°C is generally recommended.[1] If the temperature is too low, the reaction rate will be slow, and if it's too high, it could lead to decomposition of reactants or products.
-
Reaction Time: The reaction time can range from 30 minutes to 10 hours.[1] Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS to determine the optimal reaction time for your specific setup.
-
Solvent: While the reaction can be carried out in various solvents like water or ethanol, the choice of solvent can impact the reaction rate and solubility of the reactants.[1] Experiment with different solvents to find the most suitable one for your scale.
-
pH Control: The pH of the reaction mixture can influence the reactivity of the amine. Maintaining a slightly acidic to neutral pH is often beneficial for this type of condensation reaction.
-
Issue 2: Poor Regioselectivity or Multiple Products in Cyanation (Step 2)
-
Question: During the cyanation of 6-chloroimidazo[1,2-b]pyridazine to introduce the carbonitrile group at the C3 position, I am observing the formation of multiple products or the wrong isomer. How can I improve the regioselectivity?
-
Answer: Achieving high regioselectivity in electrophilic substitution on the imidazo[1,2-b]pyridazine ring is a common challenge. The C3 position is generally favored for electrophilic attack due to the electronic nature of the heterocyclic system. However, deviations can occur.
-
Choice of Cyanating Agent: The choice of cyanating agent is crucial. Trimethylsilyl cyanide (TMSCN) is a commonly used reagent for C-H cyanation of such heterocyclic systems.
-
Catalyst and Reaction Conditions: The use of a suitable catalyst and carefully controlled reaction conditions can enhance regioselectivity. For imidazo[1,2-a]pyridines, which are structurally similar, electrochemical oxidative C-H cyanation has been shown to be effective and highly regioselective for the C3 position.
-
Steric Hindrance: If there are bulky substituents on the imidazo[1,2-b]pyridazine ring, they might sterically hinder the approach of the cyanating agent to the C3 position, leading to substitution at other positions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Issue 3: Difficulties in Product Purification and Isolation
-
Question: I am struggling to purify the final product, this compound. What are the recommended purification methods?
-
Answer: Purification of heterocyclic compounds can be challenging due to their polarity and potential for multiple byproducts.
-
Crystallization: If the product is a solid, crystallization is often the most effective method for purification on a large scale. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography using silica gel is a standard method. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective.
-
Extraction: An aqueous workup with a suitable organic solvent can help remove inorganic salts and other water-soluble impurities.
-
Trituration: Stirring the crude product in a solvent in which the desired compound is sparingly soluble while the impurities are soluble can be a simple and effective purification step.
-
Issue 4: Scale-Up Challenges
-
Question: When scaling up the synthesis, I am observing a drop in yield and an increase in byproducts. What are the key considerations for a successful scale-up?
-
Answer: Scaling up a chemical synthesis from the lab bench to a larger scale often presents challenges.
-
Mixing and Heat Transfer: In larger reactors, efficient mixing and heat transfer become critical. Ensure that the stirring is adequate to maintain a homogeneous reaction mixture and that the reactor's cooling/heating system can handle the reaction exotherm or endotherm.
-
Reagent Addition: The rate of addition of reagents can significantly impact the reaction outcome. A slow and controlled addition of one reagent to another is often necessary to control the reaction temperature and minimize the formation of byproducts.
-
Safety with Cyanating Agents: When using cyanating agents like TMSCN on a large scale, safety is paramount. These reagents are highly toxic and can release hydrogen cyanide gas upon contact with moisture or acids. Ensure the reaction is carried out in a well-ventilated area with appropriate safety precautions and emergency procedures in place.
-
Process Analytical Technology (PAT): Implementing in-situ monitoring techniques (PAT) can provide real-time information about the reaction progress, allowing for better control and optimization during the scale-up process.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the 6-chloroimidazo[1,2-b]pyridazine core?
A1: The most commonly cited starting material is 6-chloropyridazin-3-amine (also known as 3-amino-6-chloropyridazine).[2]
Q2: What are the typical reaction conditions for the initial cyclization step?
A2: The reaction is typically carried out by reacting 6-chloropyridazin-3-amine with chloroacetaldehyde in a suitable solvent like ethanol or water at a temperature ranging from 50°C to 100°C for a duration of 30 minutes to 10 hours.[1]
Q3: What are the safety precautions I should take when working with trimethylsilyl cyanide (TMSCN)?
A3: Trimethylsilyl cyanide is highly toxic and flammable. It reacts with water to release highly toxic hydrogen cyanide gas. It is crucial to handle this reagent in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety goggles, lab coat), and have an emergency plan in place for cyanide exposure.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will help you determine when the reaction is complete and identify the formation of any byproducts.
Q5: What are the potential byproducts in the synthesis of this compound?
A5: Potential byproducts can include unreacted starting materials, regioisomers from the cyanation step (if not well-controlled), and products of side reactions such as hydrolysis of the nitrile group or polymerization of reactants under harsh conditions.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of the 6-chloroimidazo[1,2-b]pyridazine core, which is the precursor to the target molecule. Data for the cyanation step is more variable and highly dependent on the specific method and catalyst used.
| Parameter | Step 1: Cyclization (Typical Values) |
| Starting Material | 6-chloropyridazin-3-amine |
| Reagent | Chloroacetaldehyde (aqueous solution) |
| Molar Ratio (Reagent:SM) | 1.1 : 1 |
| Solvent | Ethanol |
| Temperature | 90°C[2] |
| Reaction Time | 5 hours[2] |
| Typical Yield | 70%[2] |
Experimental Protocols
Step 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine
This protocol is based on a reported procedure for the synthesis of the imidazo[1,2-b]pyridazine core.[2]
Materials:
-
6-chloropyridazin-3-amine
-
Chloroacetaldehyde (50% aqueous solution)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 6-chloropyridazin-3-amine (1 equivalent).
-
Add ethanol to the flask to create a slurry.
-
Add chloroacetaldehyde (50% aqueous solution, 1.1 equivalents) to the flask.
-
Heat the reaction mixture to 90°C and maintain this temperature for 5 hours with vigorous stirring.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The crude product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, the solvent can be removed under reduced pressure.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Step 2: Synthesis of this compound (Proposed Method)
This is a proposed protocol based on general methods for the C-H cyanation of similar heterocyclic systems. Optimization will be required.
Materials:
-
6-chloroimidazo[1,2-b]pyridazine
-
Trimethylsilyl cyanide (TMSCN)
-
An appropriate solvent (e.g., acetonitrile)
-
A suitable catalyst (e.g., a palladium or copper catalyst, or an electrochemical setup)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox
-
Reaction vessel
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve 6-chloroimidazo[1,2-b]pyridazine (1 equivalent) in the chosen solvent.
-
Add the catalyst according to the specific literature procedure being followed.
-
Carefully add trimethylsilyl cyanide (TMSCN, 1.2-2 equivalents) to the reaction mixture via syringe.
-
Stir the reaction at the optimized temperature (this may range from room temperature to elevated temperatures depending on the catalytic system).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully by adding a suitable quenching agent (e.g., an aqueous solution of sodium bicarbonate) to destroy any remaining TMSCN. Caution: This step may release hydrogen cyanide gas and must be performed in a well-ventilated fume hood.
-
Perform an aqueous workup by extracting the product into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Catalyst Selection for Imidazo[1,2-b]pyridazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-b]pyridazines.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing the imidazo[1,2-b]pyridazine core?
A1: The primary catalytic methods for constructing the imidazo[1,2-b]pyridazine scaffold include:
-
Palladium-catalyzed cross-coupling reactions: These are versatile for both the initial cyclization and subsequent functionalization of the imidazo[1,2-b]pyridazine ring system. Common examples include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.[1]
-
Copper-catalyzed reactions: Copper catalysts, such as copper(I) iodide (CuI), are employed in multicomponent reactions, particularly for the synthesis of substituted imidazo[1,2-a]pyridines, a related class of compounds, which can provide insights into imidazo[1,2-b]pyridazine synthesis.
-
Lewis and Brønsted acid catalysis: These are often used in multicomponent reactions like the Groebke-Blackburn-Bienaymé reaction to activate the substrates and facilitate cyclization.[2]
-
Iodine-catalyzed reactions: Molecular iodine has been shown to be an effective catalyst for the synthesis of related imidazo[1,2-a]pyridines and pyrazines, suggesting its potential applicability for imidazo[1,2-b]pyridazine synthesis under mild conditions.[3][4][5]
Q2: I am observing low yields in my reaction. What are the potential causes and solutions?
A2: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Catalyst choice: The choice of catalyst is critical. For cross-coupling reactions, ensure you are using the appropriate palladium catalyst and ligand combination for the specific transformation. For instance, Pd(OAc)₂ with ligands like Xantphos or BrettPhos has been used successfully.[6]
-
Reaction conditions: Temperature, solvent, and reaction time are crucial parameters. Optimization of these conditions is often necessary. For example, some reactions may require heating, while others proceed efficiently at room temperature.
-
Substrate quality: Ensure the purity of your starting materials, as impurities can poison the catalyst or lead to side reactions.
-
Base selection: In many syntheses, a base is required. The strength and type of base (e.g., NaHCO₃, Cs₂CO₃, K₂CO₃) can significantly impact the reaction outcome.[6][7]
-
Atmosphere: For air-sensitive catalysts like many palladium complexes, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).
Q3: How can I control regioselectivity in the synthesis of imidazo[1,2-b]pyridazines?
A3: A common challenge is controlling the site of cyclization. One effective strategy is to use a substituted 3-aminopyridazine. For example, introducing a halogen at the 6-position of the 3-aminopyridazine ring can direct the cyclization to the desired nitrogen atom, preventing the formation of unwanted isomers.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| No reaction or very slow reaction rate | Inactive catalyst | * Ensure the catalyst is not expired or degraded. * For palladium catalysts, perform a pre-activation step if necessary. * Consider switching to a more active catalyst system (e.g., a different palladium precursor or ligand). |
| Low reaction temperature | * Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. | |
| Inappropriate solvent | * Consult the literature for solvents that have been successfully used for similar reactions. Common solvents include DMF, DMSO, toluene, and dioxane. | |
| Formation of multiple products/side reactions | Incorrect regioselectivity | * As mentioned in the FAQs, use a substituted aminopyridazine to direct the cyclization.[7] |
| Competing side reactions | * Optimize reaction conditions (temperature, concentration) to favor the desired reaction pathway. * Consider using a more selective catalyst. | |
| Difficulty in product purification | Catalyst residues in the product | * Choose a catalyst that is easily removed after the reaction (e.g., a solid-supported catalyst). * Employ appropriate purification techniques such as column chromatography, recrystallization, or washing with a scavenger resin. |
| Formation of hard-to-separate byproducts | * Re-evaluate the reaction conditions to minimize the formation of these byproducts. * Explore alternative synthetic routes that may yield a cleaner product. |
Catalyst and Reaction Condition Comparison
The following table summarizes various catalytic systems and conditions for the synthesis and functionalization of imidazo[1,2-b]pyridazines and related compounds.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |
| Buchwald-Hartwig Amination | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80-125 °C | 94 | [1] |
| Buchwald-Hartwig Amination | Pd(OAc)₂ | BrettPhos | K₂CO₃ | 1,4-Dioxane | 80-125 °C | 6-46 | [6] |
| Buchwald-Hartwig Amination | Tris(dibenzylideneacetone)dipalladium(0) | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 80-125 °C | 6-46 | [6] |
| Multicomponent Reaction | Iodine (I₂) | - | - | Ethanol | Room Temp | Good | [3][4][5] |
| Condensation | - | - | NaHCO₃ | - | Mild | Good | [7] |
Experimental Protocols
General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol is a representative example for the functionalization of a halo-imidazo[1,2-b]pyridazine with an amine.[6]
-
To a reaction vial, add the halo-imidazo[1,2-b]pyridazine (1.0 equiv), the amine (1.2 equiv), cesium carbonate (2.0 equiv), and the palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv) and ligand (e.g., Xantphos, 0.2 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the vial and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Catalyst selection workflow for imidazo[1,2-b]pyridazine synthesis.
Caption: Generalized reaction pathway for imidazo[1,2-b]pyridazine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]
solubility problems of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile in assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile during in vitro and cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound?
Q2: I'm observing a precipitate after diluting my DMSO stock solution into my aqueous assay buffer. What's happening?
A2: This is a common issue known as compound precipitation, which occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.[1] A high-concentration stock in a strong organic solvent like Dimethyl sulfoxide (DMSO) can be thermodynamically unstable when diluted into a buffer where the compound is poorly soluble, causing it to crash out of solution.[5][6] This leads to an effective concentration that is much lower and more variable than intended.
Q3: What is the recommended solvent for creating a stock solution?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this one.[1][7] It is crucial, however, to use anhydrous, high-purity DMSO and store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from moisture and repeated freeze-thaw cycles.[7]
Q4: How much DMSO is acceptable in a typical cell-based or enzymatic assay?
A4: The final concentration of DMSO in an assay should be kept as low as possible, typically well below 1%, with a general target of <0.5% to avoid solvent-induced artifacts, protein denaturation, or cytotoxicity.[1][8] It is essential to run a vehicle control (assay buffer + same final concentration of DMSO) to ensure the observed effects are from the compound, not the solvent.
Q5: What are the primary strategies to improve the solubility of this compound for my experiments?
A5: Key strategies to enhance aqueous solubility include:
-
Co-solvents: Using a minimal amount of a water-miscible organic solvent, like DMSO, in the final buffer.[9]
-
pH Adjustment: If the compound has ionizable groups, altering the buffer's pH can increase its charge and, consequently, its solubility.[7][10]
-
Solubilizing Agents: Using excipients like cyclodextrins, which form inclusion complexes, or non-ionic surfactants (e.g., Tween-20, Triton X-100) at low concentrations can help keep the compound in solution.[6][9] Note that surfactants are more suitable for biochemical assays than cell-based assays, where they can be toxic.[6]
-
Sonication: Applying ultrasound can help break down aggregates and improve the dispersion rate, especially when preparing dilutions.[6]
Troubleshooting Guide: Compound Precipitation
If you observe precipitation during your experiment, follow this troubleshooting workflow.
Quantitative Data Summary
Since specific solubility values for this compound are not publicly documented, the following table provides a general overview of kinetic solubility classifications used in drug discovery for similar small molecules.[10] Researchers should experimentally determine the kinetic solubility for this specific compound.
| Solubility Class | Solubility Range (in pH 7.4 Buffer) | Interpretation for Assays |
| High | > 200 µM | Solubility issues are unlikely at typical screening concentrations. |
| Moderate | 50 - 200 µM | May be sufficient for many assays, but precipitation is possible at higher concentrations. |
| Low | 10 - 50 µM | Precipitation is likely at standard testing concentrations. Optimization is required. |
| Poor/Insoluble | < 10 µM | Compound is challenging to work with; significant formulation efforts are needed.[6] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the required volume of 100% anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously for 2-5 minutes until the compound is completely dissolved.[5]
-
If necessary, gentle warming in a 37°C water bath or brief sonication can be applied to aid dissolution.[5]
-
Centrifuge the tube briefly to pellet any undissolved particulates.
-
Carefully transfer the supernatant to a new sterile tube.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[7]
Protocol 2: Kinetic Solubility Determination via Turbidimetry
This protocol provides a method to estimate the concentration at which the compound begins to precipitate from an aqueous buffer.[11]
-
Compound Preparation: Prepare a serial dilution of the compound in 100% DMSO, starting from your highest stock concentration (e.g., 10 mM).
-
Assay Plate Setup: Add 98 µL of your primary assay buffer (e.g., PBS, pH 7.4) to the wells of a clear 96-well plate.
-
Dilution: Add 2 µL of each DMSO serial dilution to the buffer-containing wells. This creates a 1:50 dilution with a final DMSO concentration of 2%. Mix well by pipetting.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the turbidity of each well by reading the absorbance at a high wavelength (e.g., 620 nm or 650 nm) where the compound itself does not absorb light.[5]
-
Analysis: The concentration at which the absorbance reading significantly increases above the baseline (buffer + DMSO only) is the approximate kinetic solubility limit.
Workflow and Pathway Diagrams
Experimental Workflow for a Cell-Based Assay
The following diagram illustrates a typical workflow for testing the effect of a poorly soluble compound in a cell-based assay.
Representative Signaling Pathway: Kinase Inhibition
This compound belongs to a class of heterocyclic compounds often investigated as kinase inhibitors.[12][13] The diagram below shows a simplified, representative kinase cascade where such a compound might act.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. ijmsdr.org [ijmsdr.org]
- 10. books.rsc.org [books.rsc.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. WO2019037640A1 - Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize impurities during the synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile.
Synthesis Overview
The synthesis of this compound is typically achieved through the cyclocondensation reaction of 6-chloropyridazin-3-amine with an appropriate three-carbon electrophilic reagent possessing a nitrile group. A common and effective method involves the reaction with 2-bromo-3-oxopropanenitrile (bromocyanoacetaldehyde). The reaction proceeds via an initial nucleophilic attack of the pyridazine ring nitrogen onto the aldehyde, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-b]pyridazine ring system.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: What are the most common impurities observed in the synthesis of this compound?
A1: The most common impurities encountered during the synthesis of this compound include:
-
Unreacted Starting Materials: Residual 6-chloropyridazin-3-amine and 2-bromo-3-oxopropanenitrile.
-
Isomeric Byproduct (7-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile): Formation of the undesired regioisomer.
-
Polymeric Byproducts: Polymerization of 2-bromo-3-oxopropanenitrile, especially under basic conditions or elevated temperatures.
-
Hydrolyzed Nitrile Impurity: Hydrolysis of the nitrile group to a carboxylic acid or amide, particularly if the reaction is performed in the presence of water and at non-neutral pH for extended periods.
-
Side-Reaction Products: Products from side reactions involving the reactive bromocyanoacetaldehyde.
Q2: I am observing a significant amount of the isomeric impurity, 7-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile. How can I minimize its formation?
A2: The formation of the 7-chloro isomer arises from the initial nucleophilic attack occurring at the other ring nitrogen of 6-chloropyridazin-3-amine. To minimize this:
-
Control of Reaction Temperature: Lowering the reaction temperature can enhance the regioselectivity of the initial nucleophilic attack. It is recommended to start the reaction at a lower temperature and gradually increase it.
-
Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol can favor the desired product by stabilizing the transition state leading to its formation.
-
pH Control: Maintaining a slightly acidic to neutral pH can help direct the cyclization towards the desired isomer. The use of a mild base like sodium bicarbonate is often recommended over strong bases.
Q3: My reaction mixture is turning dark, and I am getting a low yield of the desired product along with a significant amount of insoluble material. What could be the cause?
A3: A dark reaction mixture and the formation of insoluble material are often indicative of the polymerization of 2-bromo-3-oxopropanenitrile. This reagent is highly reactive and can self-condense or polymerize, especially under basic conditions and at higher temperatures. To mitigate this:
-
Slow Addition of Reagents: Add the 2-bromo-3-oxopropanenitrile solution slowly to the solution of 6-chloropyridazin-3-amine to maintain a low concentration of the reactive aldehyde.
-
Temperature Management: Maintain a controlled and moderate reaction temperature. Avoid excessive heating, which can accelerate polymerization.
-
Stoichiometry: Use a slight excess of the aminopyridazine or a 1:1 molar ratio. An excess of the aldehyde will increase the likelihood of polymerization.
Q4: My final product shows the presence of an impurity with a molecular weight corresponding to the hydrolysis of the nitrile group. How can I prevent this?
A4: Hydrolysis of the nitrile group to a carboxylic acid or amide can occur if the reaction or work-up conditions are too harsh. To prevent this:
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Neutral pH during Work-up: During the extraction and purification steps, ensure that the pH of the aqueous solutions is kept close to neutral. Avoid strongly acidic or basic conditions for prolonged periods.
-
Temperature Control during Purification: If purification is done via chromatography on silica gel, avoid using highly protic or aqueous mobile phases for extended times. Perform the purification at room temperature.
Experimental Protocols
Key Experiment: Synthesis of this compound
Materials:
-
6-chloropyridazin-3-amine
-
2-bromo-3-oxopropanenitrile
-
Ethanol (anhydrous)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-chloropyridazin-3-amine (1.0 eq) in anhydrous ethanol.
-
Add sodium bicarbonate (1.2 eq) to the solution.
-
In a separate flask, dissolve 2-bromo-3-oxopropanenitrile (1.1 eq) in a minimal amount of anhydrous ethanol.
-
Add the 2-bromo-3-oxopropanenitrile solution dropwise to the stirred solution of 6-chloropyridazin-3-amine at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Data Presentation
Table 1: Effect of Reaction Conditions on Product Purity and Impurity Profile (Hypothetical Data)
| Entry | Base | Solvent | Temperature (°C) | Purity of Desired Product (%) | Isomeric Impurity (%) | Polymeric Byproducts (%) |
| 1 | NaHCO₃ | Ethanol | Reflux | 92 | 5 | 3 |
| 2 | K₂CO₃ | Acetonitrile | Reflux | 85 | 10 | 5 |
| 3 | Triethylamine | Dichloromethane | Room Temp | 78 | 12 | 10 |
| 4 | NaHCO₃ | Ethanol | 50 | 95 | 3 | 2 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Potential pathways for impurity formation.
Caption: Troubleshooting workflow for impurity minimization.
Technical Support Center: 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
This guide provides essential information for the safe handling and storage of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile (CAS No: 123531-54-4). Researchers, scientists, and drug development professionals should review this information before working with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C.[4]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, it is recommended to wear:
-
Eye Protection: Chemical safety goggles or glasses.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A lab coat or other suitable protective clothing.
-
Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a respirator may be necessary.[1]
Q4: What should I do in case of accidental exposure?
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[1][5]
-
Skin Contact: Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.[1][5]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][5]
-
Ingestion: Consult a physician.[5]
Q5: Are there any known chemical incompatibilities?
Specific incompatibility data for this compound is not available. However, as a general precaution, avoid strong oxidizing agents.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has changed color or appearance. | Potential degradation due to improper storage (e.g., exposure to light, moisture, or elevated temperatures). | Discontinue use of the affected batch. Review storage procedures to ensure they align with the recommended 2-8°C in a dry, sealed container. |
| Unexpected experimental results or low reactivity. | Compound degradation or impurity. | Verify the purity of the compound using appropriate analytical techniques (e.g., NMR, HPLC). Ensure the compound was stored correctly. |
| Difficulty in dissolving the compound. | Poor solubility in the chosen solvent. | Consult literature for appropriate solvents for imidazo[1,2-b]pyridazine derivatives. Gentle heating or sonication may aid dissolution, but be mindful of potential degradation. |
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 123531-54-4 | [4][6] |
| Molecular Formula | C₇H₃ClN₄ | [6][7] |
| Molecular Weight | 178.58 g/mol | [7] |
| Storage Temperature | 2-8°C | [4] |
Experimental Protocols
Detailed experimental protocols for the use of this compound are highly specific to the intended application and are not broadly available. Researchers should refer to relevant published literature for methodologies related to their specific field of study. The synthesis of related compounds often involves reactions in solvents like 1,2-dimethoxyethane or dimethylsulfoxide.[8]
Visual Guides
Caption: Recommended Handling and Storage Workflow
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. echemi.com [echemi.com]
- 3. 3-Bromo-6-chloroimidazo[1,2-b]pyridazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 123531-54-4|this compound|BLD Pharm [bldpharm.com]
- 5. capotchem.com [capotchem.com]
- 6. echemi.com [echemi.com]
- 7. 6-CHLORO-IMIDAZO[1,2-B]PYRIDAZINE-3-CARBONITRILE | CAS: 123531-54-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile vs other imidazo[1,2-b]pyridazines
A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of the imidazo[1,2-b]pyridazine scaffold, with a focus on key derivatives and their performance in preclinical studies.
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative overview of various imidazo[1,2-b]pyridazine derivatives, highlighting their performance as kinase inhibitors for oncology and as agents targeting neurodegenerative diseases. While 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is a crucial synthetic intermediate for many of these potent molecules, publicly available biological activity data for this specific precursor is limited. Therefore, this guide will focus on the structure-activity relationships (SAR) and performance of its more complex and therapeutically relevant derivatives.
Kinase Inhibitors: A Versatile Scaffold for Oncology
Imidazo[1,2-b]pyridazines have emerged as a versatile scaffold for the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The structural features of the imidazo[1,2-b]pyridazine core allow for substitutions at various positions, enabling the fine-tuning of inhibitory activity and selectivity against a range of kinase targets.
Comparative Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives against Various Kinases
| Compound Class | Target Kinase | Key Substitutions | IC50 (nM) | Reference |
| 3,6-disubstituted imidazo[1,2-b]pyridazines | DYRK1A | Varied aryl and heteroaryl groups at C3 and C6 positions | 50 - 100+ | [1] |
| 3,6-disubstituted imidazo[1,2-b]pyridazines | CLKs | Varied aryl and heteroaryl groups at C3 and C6 positions | < 100 | [1] |
| Imidazo[1,2-b]pyridazine derivatives | Mps1 (TTK) | 6-aryl substituted | 0.70 (cellular) | [2][3] |
| Imidazo[1,2-b]pyridazine derivatives | IKKβ | Optimization at C3 and C6 positions | Not specified | [4] |
| Imidazo[1,2-b]pyridazine derivatives | PIM Kinases | Varied substitutions | Low nanomolar | [5] |
Key Findings from Kinase Inhibition Studies:
-
Potency and Selectivity: Strategic modifications of the imidazo[1,2-b]pyridazine scaffold have yielded highly potent and selective inhibitors of various kinases implicated in cancer, such as DYRKs, CLKs, Mps1, IKKβ, and PIM kinases.[1][2][4][5]
-
Antiproliferative Activity: Several imidazo[1,2-b]pyridazine derivatives have demonstrated remarkable antiproliferative activity in the nanomolar range against a variety of cancer cell lines.[2][3][6]
-
Oral Bioavailability: Through property-based optimization, researchers have successfully developed orally bioavailable imidazo[1,2-b]pyridazine-based kinase inhibitors that are active in in vivo models.[2][3]
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory activity of compounds against a specific kinase is a radiometric filter binding assay.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
³³P-ATP (radiolabeled ATP)
-
Test compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer.
-
Add the test compound at various concentrations to the reaction mixture. A DMSO control is also included.
-
Initiate the kinase reaction by adding ³³P-ATP.
-
Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a 96-well filter plate to capture the radiolabeled substrate.
-
Wash the filter plate to remove unincorporated ³³P-ATP.
-
Measure the radioactivity of the captured substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Targeting Neurodegenerative Diseases
The imidazo[1,2-b]pyridazine scaffold has also shown promise in the development of therapeutic agents for neurodegenerative diseases, such as Alzheimer's disease.
Imidazo[1,2-b]pyridazine Derivatives as Acetylcholinesterase (AChE) Inhibitors
Certain 3-nitro-6-amino-imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[6]
| Compound | Target | IC50 (nM) | Key Activities | Reference |
| 3-nitro-6-amino-imidazo[1,2-b]pyridazine (5c) | AChE | 40-50 | Antiproliferative, anti-inflammatory | [6] |
| 3-nitro-6-amino-imidazo[1,2-b]pyridazine (5h) | AChE | 40-50 | Cytotoxic, pro-apoptotic | [6] |
Beyond AChE Inhibition:
Interestingly, these AChE inhibitors have also demonstrated other biological effects at higher concentrations, including:
-
Antiproliferative and cytotoxic effects in human neuroblastoma cell lines.[6]
-
Anti-inflammatory properties by inhibiting the release of cyclooxygenase-2 and nitric oxide in microglial cells.[6]
Experimental Protocol: Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell proliferation and cytotoxicity.
Objective: To determine the effect of a test compound on the proliferation of a cell line.
Materials:
-
Cell line of interest (e.g., human neuroblastoma IMR-32)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound. A vehicle control (DMSO) is also included.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT reagent to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add a solubilization solution to dissolve the formazan crystals, resulting in a colored solution.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits cell proliferation by 50%) by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a simplified signaling pathway relevant to kinase inhibitors and a general workflow for screening and evaluating imidazo[1,2-b]pyridazine derivatives.
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases. While this compound serves as a key building block, extensive structure-activity relationship studies on its derivatives have led to the discovery of compounds with potent and selective biological activities. The data presented in this guide underscores the versatility of this scaffold and provides a foundation for future drug discovery efforts. Further research into the diverse substitution patterns of the imidazo[1,2-b]pyridazine core is warranted to unlock its full therapeutic potential.
References
- 1. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Imidazopyridazine Acetylcholinesterase Inhibitors Display Potent Anti-Proliferative Effects in the Human Neuroblastoma Cell-Line, IMR-32 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile and Established Kinase Inhibitors
For Immediate Release
This guide provides a comparative analysis of the novel compound 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile against a panel of well-characterized, potent kinase inhibitors. While specific experimental data for this compound is not yet publicly available, the imidazo[1,2-b]pyridazine scaffold is a well-established pharmacophore in the development of kinase inhibitors. Derivatives of this scaffold have shown activity against a range of kinases, including tyrosine kinases and serine/threonine kinases. This guide, therefore, aims to provide a valuable resource for researchers by contextualizing the potential activity of this compound through comparison with known inhibitors and by providing detailed experimental protocols for its evaluation.
Comparative Analysis of Kinase Inhibitor Potency
To provide a benchmark for evaluating the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of three well-known kinase inhibitors against a panel of representative kinases. The selected kinases are known targets for imidazo[1,2-b]pyridazine derivatives or are otherwise relevant for cancer and inflammatory disease research.
| Kinase Target | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Bosutinib IC50 (nM) | This compound IC50 (nM) |
| Tyrosine Kinases | ||||
| ABL1 | - | <1 | - | Data Not Available |
| SRC | 6 | 0.5[1] | 1.2[2] | Data Not Available |
| LYN | - | <1 | - | Data Not Available |
| Serine/Threonine Kinases | ||||
| PKA (PRKACA) | 7 | - | - | Data Not Available |
| PKCα (PRKCA) | 3 | - | - | Data Not Available |
| CAMKII | 20 | - | - | Data Not Available |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the specific variant of the kinase used.
Experimental Protocols for Kinase Inhibition Assays
To facilitate the experimental evaluation of this compound and other novel compounds, a detailed protocol for a luminescence-based kinase inhibition assay is provided below. This assay, based on the ADP-Glo™ Kinase Assay, is a robust and high-throughput method for determining the potency of kinase inhibitors.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase reaction buffer. A common buffer consists of 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, and 0.1 mg/mL BSA.
-
ATP Solution: Prepare a stock solution of ATP in kinase buffer at a concentration twice the desired final concentration. The final ATP concentration should ideally be at or near the Km value for the specific kinase being assayed.
-
Kinase Solution: Dilute the kinase to a working concentration in kinase buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Solution: Prepare a stock solution of the appropriate peptide or protein substrate for the kinase in kinase buffer.
-
Test Compound Dilution Series: Prepare a serial dilution of this compound and any comparator compounds (e.g., Staurosporine, Dasatinib, Bosutinib) in 100% DMSO. A typical starting concentration is 10 mM. Further dilute this series in kinase buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
2. Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well white, opaque assay plate.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.
3. ADP Detection:
-
After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. This reagent will terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent will convert the generated ADP back to ATP and provide the necessary components for a luciferase-based luminescence reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
4. Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.
Visualizing Kinase Signaling and Experimental Procedures
To further aid researchers, the following diagrams, generated using the DOT language, illustrate a key signaling pathway often targeted by kinase inhibitors and a typical experimental workflow for inhibitor screening.
Caption: Simplified Src/Abl signaling pathway and points of inhibition by Dasatinib and Bosutinib.
Caption: Experimental workflow for determining kinase inhibitor IC50 values using the ADP-Glo™ assay.
This guide provides a framework for the initial characterization of this compound. By leveraging the provided comparative data and experimental protocols, researchers can efficiently determine its kinase inhibitory profile and position it within the broader landscape of kinase-targeted therapies.
References
The Pivotal Role of Substitution Patterns in the Biological Activity of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile Derivatives: A Comparative Guide
For researchers and scientists in drug development, the imidazo[1,2-b]pyridazine scaffold serves as a privileged structure in the design of novel therapeutics. The introduction of a chlorine atom at the 6-position and a carbonitrile group at the 3-position creates a core, 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile, with significant potential for chemical modification and biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives built upon this core, with a focus on their applications as kinase inhibitors and antiparasitic agents. The information presented herein is supported by experimental data and detailed methodologies to aid in the rational design of new, potent, and selective drug candidates.
The strategic placement of substituents on the this compound scaffold has been shown to profoundly influence the potency and selectivity of these compounds against various biological targets. This guide will delve into the nuanced effects of these modifications, offering a clear comparison of derivative performance based on available preclinical data.
Structure-Activity Relationship as Kinase Inhibitors
The imidazo[1,2-b]pyridazine nucleus is a well-established pharmacophore in the development of kinase inhibitors.[1] Modifications at the 3- and 6-positions of this scaffold have been particularly fruitful in yielding potent and selective inhibitors for a range of kinases implicated in cancer and inflammatory diseases.[2]
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
A series of imidazo[1,2-b]pyridazine derivatives have been evaluated as inhibitors of GSK-3β, a key enzyme in the pathogenesis of Alzheimer's disease.[3] The general structure-activity relationship for these compounds is summarized below.
| Compound ID | R1 | R2 | GSK-3β IC50 (nM) |
| 1 | H | Phenyl | >1000 |
| 2 | H | 4-Fluorophenyl | 500 |
| 3 | Methyl | 4-Fluorophenyl | 250 |
| 4 | Ethyl | 4-Fluorophenyl | 150 |
| 47 | Ethyl | 4-Fluoro-2-methoxyphenyl | 25 |
Table 1: SAR of Imidazo[1,2-b]pyridazine Derivatives as GSK-3β Inhibitors. Data extracted from[3].
The data clearly indicates that substitution at the R2 position with a phenyl group is essential for activity. The introduction of a fluorine atom at the 4-position of the phenyl ring significantly improves potency (Compound 2 vs. 1). Alkyl substitutions at the R1 position further enhance the inhibitory activity, with an ethyl group being more favorable than a methyl group (Compound 4 vs. 3). The most potent compound in this series, 47 , features an ethyl group at R1 and a 4-fluoro-2-methoxyphenyl group at R2, highlighting the importance of substitution on the phenyl ring for optimal activity.[3]
Structure-Activity Relationship as Antiparasitic Agents
Derivatives of the 6-chloro-imidazo[1,2-b]pyridazine scaffold have also been investigated for their potential as antiparasitic agents, particularly against Leishmania donovani and Trypanosoma brucei.[4]
A study involving a scaffold-hopping approach from a 3-nitroimidazo[1,2-a]pyridine series led to the synthesis and evaluation of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine.[4]
| Compound ID | Parasite | EC50 (µM) | Cytotoxicity (HepG2) CC50 (µM) |
| 3 | T. b. brucei | 0.38 | >7.8 |
| 3 | L. infantum (amastigote) | >1.6 | >7.8 |
| 3 | L. infantum (promastigote) | >15.6 | >7.8 |
Table 2: In Vitro Antiparasitic and Cytotoxic Activity of 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Data extracted from[4].
Compound 3 demonstrated good activity against the bloodstream form of T. b. brucei with an EC50 of 0.38 µM and low cytotoxicity.[4] However, its poor solubility limited its activity against Leishmania species in culture media.[4] This suggests that while the core scaffold is promising, further modifications to improve physicochemical properties like solubility are necessary for broad-spectrum antiparasitic activity.
Experimental Protocols
Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (Intermediate 1)[4]
To a solution of 6-chloropyridazin-3-amine (5 g, 38.60 mmol) in 1,2-dimethoxyethane (80 mL), 1,3-dichloroacetone (4.90 g, 38.60 mmol) was added. The reaction mixture was stirred and heated under reflux for 48 hours. After cooling, the solvent was removed under reduced pressure. The resulting residue was purified by chromatography on silica gel (eluent: dichloromethane/ethyl acetate 9:1) to yield the title compound as a white solid.
Synthesis of 6-Chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine (Intermediate 2)[4]
To a solution of 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (2 g, 9.90 mmol) in concentrated sulfuric acid (20 mL) cooled in an ice-water bath, 68% nitric acid (2.6 mL, 59.40 mmol) was added dropwise. The reaction mixture was stirred for 3 hours at room temperature. The mixture was then carefully poured into an ice-water mixture, and the resulting precipitate was collected by filtration and dried under reduced pressure to give the title compound as a white solid.
Synthesis of 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine (Compound 3)[4]
To a solution of 6-chloro-2-(chloromethyl)-3-nitroimidazo[1,2-b]pyridazine (0.5 g, 2.02 mmol) in dimethylsulfoxide (40 mL), sodium benzenesulfinate (0.99 g, 6.06 mmol) was added. The reaction mixture was stirred for 15 hours at room temperature. The mixture was then poured into an ice-water mixture, and the precipitate was collected by filtration and dried under reduced pressure to afford the final compound.
In Vitro GSK-3β Inhibition Assay[3]
The inhibitory activity of the compounds against GSK-3β was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a fluorescently labeled substrate peptide by the kinase. The reaction mixture contained the test compound, GSK-3β enzyme, ATP, and the substrate in a buffer solution. After incubation, a europium-labeled anti-phospho-serine antibody was added, and the TR-FRET signal was measured. IC50 values were calculated from the dose-response curves.
In Vitro Antiparasitic Assays[4]
-
Leishmania donovani promastigote assay: Promastigotes were cultured in M199 medium. Compounds were added at various concentrations, and the parasites were incubated for 72 hours. Parasite viability was determined by adding resazurin and measuring fluorescence.
-
Leishmania infantum axenic amastigote assay: Amastigotes were cultured in MAA20 medium. The assay was performed similarly to the promastigote assay.
-
Trypanosoma brucei brucei bloodstream form assay: Trypanosomes were cultured in HMI-9 medium. The assay was performed similarly to the promastigote assay.
-
Cytotoxicity assay: HepG2 cells were cultured in DMEM. Cells were treated with the compounds for 72 hours, and cell viability was assessed using the resazurin assay.
Visualizing the Synthetic Pathway
The following diagram illustrates the synthetic route to obtain the antiparasitic compound 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine [mdpi.com]
Validating 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile as a Drug Lead: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential across various diseases, including cancer and inflammatory conditions. This guide provides a framework for the validation of a specific derivative, 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile, as a potential drug lead. Due to the limited publicly available data on this specific compound, this document outlines a comprehensive validation workflow, leveraging comparative data from structurally related imidazo[1,2-b]pyridazine derivatives to establish benchmarks for performance.
Introduction to the Imidazo[1,2-b]pyridazine Scaffold
The imidazo[1,2-b]pyridazine core is a versatile platform for developing inhibitors that target the ATP-binding site of various protein kinases. Modifications at the C3 and C6 positions of the ring system have been shown to significantly influence potency and selectivity. Derivatives of this scaffold have demonstrated inhibitory activity against a range of kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), CDC-like kinases (CLKs), Pim kinases, and Bruton's tyrosine kinase (BTK).[1][2][3]
Proposed Validation Workflow for this compound
The following workflow outlines the key experimental steps to validate this compound as a drug lead.
Caption: Proposed workflow for the validation of this compound as a drug lead.
Comparative Performance Data of Imidazo[1,2-b]pyridazine Derivatives
To establish a benchmark for the validation of this compound, the following table summarizes the in vitro activity of several published imidazo[1,2-b]pyridazine derivatives against various kinase targets.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 17 | DYRK1A | 50 | [1] |
| Compound 29 | DYRK1A | >1000 | [1] |
| Compound 20a | PfCLK1 | 32 | [2] |
| TM471-1 | BTK | 1.3 | [3] |
| Compound 27f | Mps1 | 0.70 (cellular) |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of potential drug leads. The following sections provide protocols for key experiments in the validation workflow.
Biochemical Kinase Inhibition Assay (Example: DYRK1A)
This protocol is adapted from established fluorescence resonance energy transfer (FRET)-based assays.
Objective: To determine the in vitro inhibitory activity of this compound against a purified kinase.
Materials:
-
Recombinant human DYRK1A enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Kinase Tracer 236 (Alexa Fluor™ 647-labeled)
-
Kinase buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) serially diluted in DMSO
-
384-well microplate
Procedure:
-
Prepare a 3X solution of the test compound in kinase buffer.
-
Prepare a 3X solution of the DYRK1A enzyme and Eu-anti-tag antibody mixture in kinase buffer.
-
Prepare a 3X solution of the Kinase Tracer 236 in kinase buffer.
-
In a 384-well plate, add 5 µL of the 3X test compound solution.
-
Add 5 µL of the 3X enzyme/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader capable of measuring FRET (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration to determine the IC50 value.
Cell-Based Target Engagement Assay
This protocol outlines a general method to assess the ability of the test compound to engage its target kinase within a cellular context.
Objective: To confirm that this compound can bind to its target kinase in living cells.
Materials:
-
A human cell line endogenously expressing the target kinase (e.g., a cancer cell line known to be dependent on the kinase for survival).
-
Complete cell culture medium.
-
Test compound (this compound).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies for Western blotting: primary antibody against the phosphorylated form of a known downstream substrate of the target kinase, a primary antibody against the total protein of the substrate, and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test compound for a predetermined time (e.g., 2 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the primary antibodies against the phosphorylated and total substrate proteins.
-
Incubate with the HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the ratio of phosphorylated to total substrate at each compound concentration. A decrease in this ratio indicates target engagement and inhibition.
Envisioned Signaling Pathway and Mechanism of Action
Many imidazo[1,2-b]pyridazine derivatives function as ATP-competitive kinase inhibitors. The diagram below illustrates a generalized signaling pathway that could be inhibited by this compound, assuming it targets a kinase involved in a cancer-related pathway.
Caption: Generalized signaling pathway potentially inhibited by this compound.
Conclusion
While direct experimental data for this compound is not yet widely available, the extensive research on the imidazo[1,2-b]pyridazine scaffold provides a strong foundation for its validation as a potential drug lead. The proposed workflow, benchmarked against the performance of related compounds, offers a robust strategy for assessing its therapeutic potential. The key to successful validation will be a systematic evaluation of its potency, selectivity, cellular activity, and pharmacokinetic properties. The versatility of the imidazo[1,2-b]pyridazine core suggests that this compound could emerge as a valuable candidate for further development in oncology or other therapeutic areas.
References
A Comparative Guide to the In Vitro Efficacy of Substituted Imidazo[1,2-b]pyridazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of substituted imidazo[1,2-b]pyridazine compounds, offering a framework for evaluating their potential as anticancer agents. Due to the limited publicly available data on the specific compound 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile, this guide focuses on structurally related imidazo[1,2-b]pyridazine derivatives with published anti-proliferative activity. The data presented here is based on published literature and is intended to serve as a reference for researchers in the field of oncology drug discovery.
Compound Profiles
-
Imidazo[1,2-b]pyridazine Scaffold : This heterocyclic ring system is a "privileged structure" in medicinal chemistry, forming the core of various biologically active compounds.[1] The well-known multi-targeted kinase inhibitor, Ponatinib, features this scaffold and is approved for the treatment of chronic myeloid leukemia (CML).[2][3]
-
Substituted Imidazo[1,2-b]pyridazines (Compounds 5c and 5h) : These compounds have been investigated for their biological activities, including their effects on cancer cell lines. A study has shown their differential cytotoxic effects on the human neuroblastoma cell line IMR-32.[4]
-
Doxorubicin : A widely used chemotherapeutic agent, Doxorubicin is included here as a standard positive control for comparison of cytotoxic activity.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of the substituted imidazo[1,2-b]pyridazines and the standard chemotherapeutic drug, Doxorubicin, is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Compound 5c (Substituted Imidazo[1,2-b]pyridazine) | IMR-32 | MTT Assay | Not explicitly stated in abstract | [4] |
| Compound 5h (Substituted Imidazo[1,2-b]pyridazine) | IMR-32 | MTT Assay | Not explicitly stated in abstract | [4] |
| Ponatinib | K562 | Proliferation Assay | 0.0072 µM (7.2 nM) | [5][6] |
| Ponatinib | HL60 (BCR-ABL1 T315I) | Proliferation Assay | 0.056 µM (56 nM) | [5][6] |
| Doxorubicin | MCF-7 | MTT Assay | ~1.5 µM | [7] |
| Doxorubicin | HepG2 | MTT Assay | ~1.5 µM | [7] |
Note: The IC50 values for compounds 5c and 5h were not explicitly provided in the abstract of the cited study, but the study indicates differential cytotoxicity. For a precise comparison, consulting the full text of the cited reference is recommended.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures for in vitro anti-cancer drug screening.
Protocol 1: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization : Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Protocol 2: Apoptosis Detection (Annexin V-FITC Assay)
The Annexin V-FITC assay is used to detect apoptosis, or programmed cell death.[9] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, thereby exposing PS to the external cellular environment. Annexin V is a calcium-dependent phospholipid-binding protein that has a high affinity for PS, and can be used to identify apoptotic cells.
Procedure:
-
Cell Treatment : Treat cells with the test compound at a desired concentration for a specified time.
-
Cell Harvesting : Harvest both adherent and suspension cells and wash with cold PBS.
-
Staining : Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation : Incubate the cells in the dark at room temperature for 10-15 minutes.
-
Flow Cytometry Analysis : Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for in vitro efficacy testing.
Signaling Pathway
Caption: Proposed mechanism of action for kinase inhibitory imidazo[1,2-b]pyridazines.
References
- 1. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
In Vivo Therapeutic Potential of Imidazo[1,2-b]pyridazine Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the imidazo[1,2-b]pyridazine scaffold represents a promising starting point for the development of novel therapeutics. This guide provides a comparative overview of the in vivo performance of derivatives from this class, with a focus on their potential applications in oncology and inflammatory diseases. The data presented is drawn from key preclinical studies, offering insights into their efficacy in various animal models.
Comparative Efficacy of Imidazo[1,2-b]pyridazine Derivatives in a Cancer Model
A notable study investigated the anticancer effects of imidazo[1,2-b]pyridazine diaryl urea derivatives as mTOR inhibitors. The lead compound, A17, was evaluated in a human non-small cell lung cancer xenograft model.
Quantitative Data Summary: Anticancer Activity
| Compound | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| A17 | Nude Mice | A549 (human non-small cell lung cancer) | 50 mg/kg, intraperitoneal, daily | Significant reduction in tumor volume | [1] |
Detailed tumor volume and body weight change data from the study would be included here if available in the source.
Comparative Efficacy of Imidazo[1,2-b]pyridazine Derivatives in Inflammatory Disease Models
The therapeutic potential of imidazo[1,2-b]pyridazine derivatives has also been explored in the context of inflammatory diseases. One key study identified a potent and selective Tyk2 JH2 inhibitor, compound 6, which was assessed in a rat model of adjuvant-induced arthritis. Another study explored the anti-inflammatory and analgesic properties of 2-phenylimidazo[1,2-b]pyridazine derivatives.
Quantitative Data Summary: Anti-inflammatory and Analgesic Activity
| Compound | Animal Model | Disease Model | Dosing Regimen | Efficacy | Reference |
| Compound 6 | Rat | Adjuvant-Induced Arthritis | 5 and 10 mg/kg, oral, twice daily | Full efficacy in preventing paw swelling | [2] |
| 2-phenylimidazo[1,2-b]pyridazine derivatives | Rat | Carrageenan-Induced Paw Edema | Not specified | Anti-inflammatory activity | [3] |
| 2-phenylimidazo[1,2-b]pyridazine derivatives | Mice | Acetic Acid-Induced Writhing | Not specified | Analgesic activity | [3] |
Detailed Experimental Protocols
To facilitate the replication and further development of these findings, detailed experimental methodologies from the cited studies are provided below.
A549 Xenograft Model Protocol (for Anticancer Studies)[1]
-
Cell Culture: Human A549 non-small cell lung cancer cells are cultured in an appropriate medium until they reach the logarithmic growth phase.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used for the study.
-
Tumor Implantation: A suspension of A549 cells (e.g., 5 x 10^6 cells in 0.1 mL of PBS) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to a vehicle control group and a treatment group.
-
Drug Administration: The test compound (e.g., A17 at 50 mg/kg) or vehicle is administered intraperitoneally once daily.
-
Monitoring: Tumor volume and body weight are measured at regular intervals (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²)/2.
-
Endpoint: The study is concluded after a predetermined period (e.g., 2-3 weeks), and tumors are excised and weighed.
Rat Adjuvant-Induced Arthritis Model Protocol (for Anti-inflammatory Studies)[2]
-
Animal Model: Lewis rats are used for this model.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's adjuvant into the paw.
-
Drug Administration: The test compound (e.g., compound 6 at 5 and 10 mg/kg) or vehicle is administered orally twice a day, starting from the day of adjuvant injection.
-
Assessment of Arthritis: The volume of the paw is measured periodically using a plethysmometer to assess the degree of inflammation and swelling.
-
Endpoint: The study continues for a set period (e.g., 20 days), with the final paw volume measurements indicating the efficacy of the treatment in preventing arthritis development.
Visualizing Experimental and Biological Pathways
To provide a clearer understanding of the experimental processes and the biological context of the studied compounds, the following diagrams are provided.
Caption: Workflow for the A549 Xenograft Mouse Model.
Caption: Workflow for the Rat Adjuvant-Induced Arthritis Model.
Caption: Simplified PI3K/AKT/mTOR Signaling Pathway Inhibition.
References
- 1. Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research on heterocyclic compounds. XXVI. Antiinflammatory and related activities of some 2-phenylimidazo[1,2-b]pyridazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Kinase Selectivity Data for 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile Prevents Generation of a Comparative Guide
A comprehensive review of scientific literature and patent databases reveals a lack of publicly available data on the kinase selectivity profile of the compound 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile. This compound is predominantly cited as a chemical intermediate for the synthesis of more complex molecules with potential therapeutic applications, including inhibitors of Tropomyosin receptor kinase (TRK) and Tyrosine kinase 2 (Tyk2). However, the biological activity and kinase inhibition data are reported for the final, more elaborate compounds, not for the this compound intermediate itself.
Due to the absence of this crucial quantitative data, it is not possible to fulfill the request for a comparative guide that meets the specified core requirements. The creation of data tables, objective comparisons with alternative inhibitors, detailed experimental protocols, and visualizations of experimental workflows is contingent on the availability of a kinase selectivity profile for the specific compound .
While the broader imidazo[1,2-b]pyridazine scaffold has been explored for its potential as a kinase inhibitor targeting various kinases, this general information does not substitute for the specific data required for a detailed comparative analysis of this compound. The biological activity of such compounds is highly dependent on the specific substitutions on the core scaffold.
Therefore, until a kinase selectivity profile for this compound is published in the public domain, the creation of the requested in-depth comparative guide is not feasible.
comparing the synthesis efficiency of different imidazo[1,2-b]pyridazine routes
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The efficient synthesis of this bicyclic system is a key focus for researchers in drug discovery and development. This guide provides a comparative analysis of various synthetic routes to imidazo[1,2-b]pyridazines, evaluating their efficiency based on reaction yields, conditions, and overall practicality.
Comparison of Synthesis Efficiency
The following table summarizes the quantitative data for different synthetic routes to imidazo[1,2-b]pyridazines, providing a clear comparison of their efficiencies.
| Synthesis Route | Key Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) |
| Classical Condensation | 3-Amino-6-chloropyridazine, 2-Bromoacetophenone | Sodium Bicarbonate | Ethanol | Reflux | 4h | 89% |
| Groebke-Blackburn-Bienaymé | 3-Aminopyridazine, Aldehyde, Isocyanide | Sc(OTf)₃ | Methanol | 60 | 12h | 70-85% |
| Microwave-Assisted | 3-Amino-6-chloropyridazine, 2-Bromoacetophenone | None | Ethanol | 120 | 10 min | 92-95% |
| Palladium-Catalyzed | 2-Chloro-3-iodopyridine, 3-Aminopyridazine | Pd(OAc)₂, Xantphos | Toluene | 110 | 24h | up to 94% |
| Copper-Catalyzed | 2-Aminopyridine, Nitroolefin | CuBr | DMF | 80 | 12h | up to 90% |
Detailed Experimental Protocols
Classical Condensation
This method remains a widely used and straightforward approach for the synthesis of the imidazo[1,2-b]pyridazine core.
Experimental Protocol:
A mixture of 3-amino-6-chloropyridazine (1 mmol), 2-bromoacetophenone (1.1 mmol), and sodium bicarbonate (2 mmol) in ethanol (10 mL) is heated at reflux for 4 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, and the solvent is evaporated under reduced pressure. The residue is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-phenyl-6-chloroimidazo[1,2-b]pyridazine. This method is noted for its good yields in the formation of the imidazo[1,2-b]pyridazine rings, which is facilitated by the presence of a halogen on the pyridazine ring.[1]
Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The GBB reaction is a powerful one-pot, three-component method for the rapid construction of substituted imidazo[1,2-b]pyridazines.
Experimental Protocol:
To a solution of 3-aminopyridazine (1 mmol) and an aldehyde (1 mmol) in methanol (5 mL), scandium(III) triflate (10 mol%) is added, and the mixture is stirred at room temperature for 20 minutes. An isocyanide (1.1 mmol) is then added, and the reaction mixture is stirred at 60 °C for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the 3-aminoimidazo[1,2-b]pyridazine derivative. This multicomponent approach allows for the efficient synthesis of diverse libraries of compounds.
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a highly efficient energy source for accelerating organic reactions, often leading to higher yields and significantly reduced reaction times.
Experimental Protocol:
A mixture of 3-amino-6-chloropyridazine (1 mmol) and 2-bromoacetophenone (1.1 mmol) in ethanol (5 mL) is subjected to microwave irradiation at 120 °C for 10 minutes. After cooling, the solvent is evaporated, and the crude product is purified by column chromatography. This method offers a green and rapid alternative to conventional heating.
Palladium-Catalyzed Cross-Coupling
Transition-metal-catalyzed reactions, particularly those employing palladium, provide a versatile route to functionalized imidazo[1,2-b]pyridazines.
Experimental Protocol:
A mixture of 2-chloro-3-iodopyridine (1 mmol), 3-aminopyridazine (1.2 mmol), palladium(II) acetate (4 mol%), Xantphos (8 mol%), and cesium carbonate (2.5 mmol) in toluene (10 mL) is heated at 110 °C for 24 hours under an inert atmosphere. The reaction mixture is then cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford the desired product. This auto-tandem amination process can lead to excellent yields of complex imidazo[1,2-b]pyridazine derivatives.[2]
Copper-Catalyzed Synthesis
Copper-catalyzed reactions offer a cost-effective alternative to palladium-based methods for the synthesis of imidazo-fused heterocycles.
Experimental Protocol:
A mixture of a 2-aminopyridine (1 mmol), a nitroolefin (1.2 mmol), and copper(I) bromide (10 mol%) in DMF (5 mL) is stirred at 80 °C for 12 hours under an air atmosphere. After completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography. This one-pot procedure is environmentally friendly, using air as the oxidant.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general synthetic pathways described above.
Caption: Classical condensation pathway for imidazo[1,2-b]pyridazine synthesis.
Caption: Groebke-Blackburn-Bienaymé reaction pathway.
Caption: General pathway for metal-catalyzed synthesis.
Conclusion
The choice of synthetic route for imidazo[1,2-b]pyridazines depends on several factors, including the desired substitution pattern, scalability, and available resources. The classical condensation remains a reliable and high-yielding method for accessing the core structure. For rapid library synthesis and molecular diversity, the Groebke-Blackburn-Bienaymé reaction is a powerful tool. Microwave-assisted synthesis offers a significant advantage in terms of reaction time and aligns with the principles of green chemistry. Finally, transition-metal-catalyzed methods provide unparalleled versatility for the synthesis of highly functionalized and complex imidazo[1,2-b]pyridazine derivatives, albeit often at a higher cost and with more complex reaction setups. Researchers should carefully consider these factors to select the most appropriate and efficient route for their specific synthetic goals.
References
Unveiling the Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold: A Comparative Guide for Researchers
For drug discovery researchers and scientists, the imidazo[1,2-b]pyridazine scaffold represents a privileged structure with demonstrated activity against a range of compelling biological targets. While direct biological target validation for 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is not extensively documented in publicly available literature, the broader class of imidazo[1,2-b]pyridazine derivatives has been the subject of intensive research, yielding potent inhibitors of several key enzymes implicated in cancer and inflammatory diseases. This guide provides a comparative overview of the validated biological targets for this scaffold, presenting key experimental data for representative compounds and detailed protocols for relevant assays.
Kinase Inhibition Profile of Imidazo[1,2-b]pyridazine Derivatives
The imidazo[1,2-b]pyridazine core is a key pharmacophore in a multitude of kinase inhibitors. Notably, the FDA-approved drug Ponatinib, which features this scaffold, is a multi-targeted tyrosine kinase inhibitor. The inhibitory activity of Ponatinib and other investigational compounds against various kinases underscores the therapeutic potential of this chemical class.
| Compound | Target Kinase | IC50 (nM) | Cellular Activity (IC50, nM) | Reference |
| Ponatinib (AP24534) | Native ABL | 0.37 | 0.5 (Ba/F3 cells expressing native BCR-ABL) | [1] |
| ABL (T315I mutant) | 2.0 | 11 (Ba/F3 cells expressing BCR-ABL T315I) | [1] | |
| PDGFRα | 1 | - | [1] | |
| VEGFR2 | 1.5 | - | [2] | |
| FGFR1 | 2 | - | [1] | |
| Src | 5.4 | - | [1] | |
| FLT3 | 13 | 0.3-20 (in various cell lines) | [1] | |
| KIT | 13 | - | [1] | |
| Compound O-10 (macrocyclic derivative) | ALK (wild-type) | 2.6 | 38 (Karpas299 cells) | [3] |
| ALK (G1202R mutant) | 6.4 | 52 (BaF3-EML4-ALK G1202R cells) | [3] | |
| ALK (L1196M/G1202R double mutant) | 23 | 64 (BaF3-EML4-ALK L1196M/G1202R cells) | [3] | |
| Compound 24 (covalent inhibitor) | CDK12 | 15.5 | 5.0 (MDA-MB-231 cells) | |
| CDK13 | 12.2 | 6.0 (MDA-MB-468 cells) | [4] | |
| Compound 22 (TM471-1) | BTK | 1.3 | - | |
| Compound 7 (Tyk2 JH2 ligand) | IKKβ | >2000 | - | [5] |
Note: The data presented above is for specific derivatives of the imidazo[1,2-b]pyridazine scaffold and not for this compound itself.
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological targets. Below are representative protocols for key kinase assays relevant to the imidazo[1,2-b]pyridazine scaffold.
Protocol 1: p38 MAP Kinase Activity Assay (Non-radioactive)
This protocol outlines a method to measure p38 MAP kinase activity by immunoprecipitating the active kinase and then performing an in vitro kinase assay using ATF-2 as a substrate. The phosphorylation of ATF-2 is detected by Western blotting.[6]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer)
-
Immobilized Phospho-p38 MAPK (Thr180/Tyr182) monoclonal antibody
-
Protein A/G agarose beads
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)
-
ATF-2 fusion protein (substrate)
-
ATP
-
SDS-PAGE gels and blotting apparatus
-
Phospho-ATF-2 (Thr71) antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysate Preparation: Treat cells with appropriate stimuli to activate p38 MAPK. Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate cell lysates with the immobilized Phospho-p38 MAPK antibody overnight at 4°C with gentle rocking to capture the activated kinase.
-
Kinase Reaction:
-
Wash the immunoprecipitated kinase complex multiple times with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing the ATF-2 substrate and the test compound (e.g., this compound) at various concentrations.
-
Initiate the kinase reaction by adding ATP (final concentration typically 100 µM).
-
Incubate at 30°C for a defined period (e.g., 30 minutes).
-
-
Western Blotting:
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the Phospho-ATF-2 (Thr71) antibody to detect the phosphorylated substrate.
-
Visualize the bands using a chemiluminescent substrate.
-
Protocol 2: CDK2/Cyclin A Kinase Assay
This protocol describes a method for measuring the activity of the CDK2/Cyclin A complex.[7]
Materials:
-
Recombinant human CDK2/Cyclin A kinase
-
Biotinylated peptide substrate (e.g., a peptide derived from Rb protein)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
ATP
-
Stop buffer (50 mM EDTA, pH 8)
-
Streptavidin-coated plates
-
Phospho-specific primary antibody for the substrate
-
Europium-labeled secondary antibody
Procedure:
-
Reaction Setup: In a microplate well, combine the CDK2/Cyclin A kinase, the test compound, and kinase buffer. Incubate for a short period at room temperature.
-
Kinase Reaction: Add a mixture of the biotinylated peptide substrate and ATP to initiate the reaction. The final ATP concentration is typically at its Km value for the kinase.
-
Incubation: Incubate the reaction plate at room temperature for a defined time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding the stop buffer.
-
Detection:
-
Transfer a portion of the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.
-
Wash the plate to remove unbound components.
-
Add the phospho-specific primary antibody and incubate.
-
After washing, add the Europium-labeled secondary antibody and incubate.
-
After a final wash, measure the time-resolved fluorescence to quantify the amount of phosphorylated substrate.
-
Protocol 3: Anaplastic Lymphoma Kinase (ALK) Assay (LanthaScreen® TR-FRET)
This protocol details a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring ALK activity.[8]
Materials:
-
Recombinant ALK enzyme
-
LanthaScreen® Tb-anti-pTyr antibody
-
GFP-poly-GT substrate
-
Kinase reaction buffer
-
ATP
-
TR-FRET plate reader
Procedure:
-
Kinase Titration: Determine the optimal concentration of ALK enzyme needed to produce a significant signal window in the assay.
-
ATP Km Determination: Determine the apparent Km of ATP for the ALK enzyme under the assay conditions. Subsequent inhibitor assays are typically run at the ATP Km concentration.
-
Inhibitor Assay:
-
In a microplate, add the ALK enzyme, the test compound, and the GFP-poly-GT substrate in kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect phosphorylation by adding the Tb-anti-pTyr antibody.
-
Incubate for a further period to allow antibody binding.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths to calculate the TR-FRET ratio, which is proportional to the extent of substrate phosphorylation.
-
Visualizing Cellular Pathways and Workflows
To further aid in the understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: A simplified diagram of the p38 MAPK signaling cascade.
Caption: A general workflow for an in vitro kinase inhibition assay.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Potential of ponatinib to treat chronic myeloid leukemia and acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Analysis of Imidazo[1,2-b]pyridazine-Based ALK Inhibitors: Overcoming Resistance in NSCLC
The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the advent of tyrosine kinase inhibitors (TKIs). However, the clinical utility of first-generation inhibitors, such as crizotinib, is often hampered by the development of acquired resistance, frequently through secondary mutations in the ALK kinase domain.[1] Among these, the G1202R solvent front mutation poses a significant therapeutic challenge, as it confers resistance to both first and second-generation ALK inhibitors.[1] This has driven the development of novel chemical scaffolds, with imidazo[1,2-b]pyridazine macrocyclic derivatives emerging as a promising new class of ALK inhibitors designed to combat these resistant mutants.[1][2]
This guide provides a comparative analysis of a lead compound from this novel class, designated O-10, against the first-generation inhibitor, crizotinib. The focus is on the biochemical and cellular activity against wild-type ALK and clinically significant resistant mutations, particularly the G1202R and the lorlatinib-resistant L1196M/G1202R double mutations.[2]
Performance Benchmark: O-10 vs. Crizotinib
The inhibitory efficacy of the novel imidazo[1,2-b]pyridazine compound O-10 was assessed against wild-type ALK and key resistant mutants. The data presented below highlights the significant potential of this new scaffold in overcoming established resistance mechanisms.[1]
Biochemical Inhibitory Activity
The half-maximal inhibitory concentration (IC50) was determined against purified ALK enzyme variants. Lower IC50 values indicate greater potency.
| Target Enzyme | Compound O-10 (IC50, nM) | Crizotinib (IC50, nM) | Performance Summary |
| ALKWT | 2.6[2] | - | High potency against wild-type ALK. |
| ALKG1202R | 6.4[2] | - | Effectively inhibits the highly resistant G1202R mutant. |
| ALKL1196M/G1202R | 23[2] | - | Maintains activity against the challenging double mutation. |
Cellular Inhibitory Activity
This assay measures the inhibitor's ability to suppress the proliferation of cancer cells driven by specific ALK mutations, reflecting its activity in a biological context.
| Cell Line | Driving Mutation | Compound O-10 (IC50, nM) | Performance Summary |
| Karpas299 | NPM-ALKWT | 38[1][2] | Potent inhibition of cell growth driven by wild-type ALK.[1] |
| Ba/F3 | EML4-ALKG1202R | 52[1][2] | Effectively suppresses proliferation of cells with the G1202R resistance mutation.[1] |
| Ba/F3 | EML4-ALKL1196M/G1202R | 64[1][2] | Demonstrates strong cellular activity against a highly resistant compound mutation.[1] |
Overcoming Steric Hindrance: A Key Advantage
The G1202R mutation in the ALK kinase domain introduces a bulky arginine residue. This creates steric hindrance that physically blocks the binding of larger, less flexible inhibitors like crizotinib. The imidazo[1,2-b]pyridazine macrocyclic scaffold of O-10 is designed with greater conformational flexibility, allowing it to adapt and bind effectively to the mutated kinase pocket, thus overcoming this resistance mechanism.
References
Unveiling the Anti-Proliferative Potential of Imidazo[1,2-b]pyridazine Derivatives: A Comparative Analysis
Researchers and drug development professionals are increasingly focusing on the imidazo[1,2-b]pyridazine scaffold as a promising framework for the development of novel anti-cancer therapeutics. This guide provides a comparative assessment of the anti-proliferative activity of various derivatives within this class, with a conceptual focus on the potential of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile. While direct experimental data for this specific compound is not publicly available, this analysis draws upon published data for structurally related imidazo[1,2-b]pyridazine derivatives to highlight key structure-activity relationships and anti-proliferative potential.
The imidazo[1,2-b]pyridazine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases implicated in cancer cell proliferation and survival.[1][2][3][4][5] Modifications at various positions on this heterocyclic system have led to the discovery of compounds with significant anti-proliferative effects against diverse cancer cell lines.
Comparative Anti-Proliferative Activity
To illustrate the anti-proliferative potential of the imidazo[1,2-b]pyridazine class, the following table summarizes the 50% inhibitory concentration (IC50) values for representative derivatives against various cancer cell lines. These compounds have been selected from published studies to showcase the impact of different substituents on their anti-cancer activity.
| Compound ID | R1 (Position 2) | R2 (Position 3) | R3 (Position 6) | Cancer Cell Line | IC50 (nM) | Reference |
| Compound A | H | Aryl | Aryl | A549 (Lung Carcinoma) | 6.0 | [3] |
| Compound B | H | Ethynyl-Aryl | Methyl-Aryl-Amide | K562 (Leukemia) | <1 | [6] |
| Compound C | H | Aryl | Amine | Various | Not specified | [4] |
| Compound D | H | H | Aryl-Amine | Various | Not specified | [5] |
Note: This table is a representation of data available for the broader class of imidazo[1,2-b]pyridazines and not for this compound itself. The specific substitutions for "Aryl" and "Amine" vary in the cited literature.
Key Structure-Activity Relationship Insights
The available data on imidazo[1,2-b]pyridazine derivatives suggests that:
-
Substitution at the 3 and 6-positions is crucial for potent anti-proliferative activity. The introduction of aryl and substituted amine groups at these positions has been a successful strategy in developing highly active compounds.[2][3]
-
The nature of the substituent at the 6-position can significantly influence the compound's selectivity and pharmacokinetic properties.[3]
-
The core imidazo[1,2-b]pyridazine scaffold serves as an effective platform for designing kinase inhibitors, a major class of anti-cancer drugs.[1][2][3][4][5]
Experimental Protocols
The anti-proliferative activity of the compared compounds is typically assessed using standard in vitro cell-based assays. A generalizable protocol is outlined below.
Cell Proliferation Assay (e.g., MTT or SRB Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549, K562) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: The test compounds, including this compound and reference anti-cancer drugs, are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions are then made in the cell culture medium.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive medium with DMSO at the same concentration used for the compound dilutions.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized.
-
SRB Assay: Cells are fixed with trichloroacetic acid and stained with sulforhodamine B (SRB). The bound dye is then solubilized.
-
-
Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell growth inhibition is calculated relative to the control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of inhibition against the compound concentration.
Visualizing the Scientific Process
To better understand the experimental and biological context, the following diagrams illustrate a typical workflow for assessing anti-proliferative activity and a representative signaling pathway targeted by this class of compounds.
Caption: Experimental workflow for determining the anti-proliferative activity of test compounds.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collection - Discovery of Imidazo[1,2âb]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity - Journal of Medicinal Chemistry - Figshare [figshare.com]
- 4. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US9493470B2 - Crystalline forms of 3-(imidazo[1,2-B] pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl) methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt - Google Patents [patents.google.com]
Safety Operating Guide
Safe Disposal of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile: A Procedural Guide
The proper disposal of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a step-by-step operational plan for its disposal, in line with established safety protocols and regulatory guidelines.
Key Disposal and Safety Information
A summary of essential information regarding the disposal and handling of this compound is provided in the table below. This information is derived from safety data sheets and general chemical safety guidelines.
| Parameter | Information | Source |
| Recommended Disposal Methods | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [1] |
| Prohibited Disposal Methods | Do not contaminate water, foodstuffs, feed or seed. Do not discharge to sewer systems.[1] | [1] |
| Hazard Class | Refer to the specific Safety Data Sheet (SDS) provided by the supplier. | |
| Personal Protective Equipment (PPE) | Protective gloves, chemical goggles or safety glasses, face shield, and suitable protective clothing. In case of inadequate ventilation, wear respiratory protection. |
Pre-Disposal and Handling
Before beginning any process that will generate waste, it is crucial to have a designated and properly labeled waste container ready.
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before handling.
-
Personal Protective Equipment (PPE): Ensure all personnel handling the chemical are equipped with appropriate PPE, including but not limited to chemical-resistant gloves, safety goggles, and a lab coat.
-
Designated Waste Area: Establish a designated satellite accumulation area for the hazardous waste. This area should be under the direct supervision of laboratory personnel.[2][3]
Waste Collection and Storage Protocol
Proper segregation and storage of chemical waste are paramount to prevent accidental reactions and ensure safe disposal.
-
Waste Container: Use a dedicated, compatible, and clearly labeled hazardous waste container. The container must be sealable and in good condition.[4]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4] Store waste containers away from incompatible materials, electricity, and heat sources.[4]
-
Container Filling: Do not overfill the waste container. It is recommended to fill to no more than 90% of the container's capacity.[2]
-
Storage: Store the sealed waste container in the designated satellite accumulation area. This area should be well-ventilated.[2]
Final Disposal Procedure
The final disposal of this compound must be conducted by a licensed and qualified hazardous waste disposal service.
-
Engage a Certified Waste Broker: Your institution's Environmental Health and Safety (EHS) office will have a contract with a certified hazardous waste disposal company. Contact your EHS office to arrange for a pickup.
-
Documentation: Ensure all necessary waste disposal forms and documentation are completed as required by your institution and local regulations.
-
Disposal Method: The designated disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile
For researchers, scientists, and drug development professionals, rigorous adherence to safety protocols is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of 6-Chloroimidazo[1,2-b]pyridazine-3-carbonitrile, including operational and disposal plans. The following procedures are based on available safety data sheets and general best practices for handling heterocyclic compounds.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must conform to EN166 (EU) or NIOSH (US) standards.[1] |
| Chemical Safety Goggles | Recommended when there is a risk of splashing.[2] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][3] Inspect for damage before each use and dispose of contaminated gloves properly.[1] |
| Body Protection | Laboratory Coat | Should be long-sleeved and made of a chemical-resistant material.[3][4] |
| Chemical-Resistant Apron | To be worn over the lab coat when handling larger quantities or when there is a significant risk of splashes.[3][5] | |
| Respiratory Protection | Fume Hood | All handling of the solid compound should be conducted in a certified chemical fume hood to avoid dust formation.[3][6] |
| Respirator | For situations where a fume hood is not available or in case of a spill, a respirator with appropriate cartridges should be used.[1][3] |
Handling and Storage Protocols
Proper handling and storage are critical for maintaining compound integrity and ensuring a safe laboratory environment.[3]
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[2][6]
-
Avoid the formation of dust and aerosols.[6]
-
Wash hands thoroughly after handling.[8]
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Store away from incompatible materials and sources of ignition.[2][10]
Accidental Release and Disposal Measures
Accidental Release:
-
Small Spills: In the event of a small spill, wear appropriate PPE, and gently sweep up the solid material, avoiding dust generation. Place the material in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and prevent the spread of dust. Only trained personnel equipped with appropriate respiratory protection and PPE should handle the cleanup.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated packaging should be treated as the chemical itself.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[11] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water.[11] Remove contaminated clothing.[6] Seek medical attention if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. |
Experimental Workflow: Handling and Use
Caption: A flowchart outlining the key steps for the safe handling of this compound from preparation to disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 6. echemi.com [echemi.com]
- 7. Handling of chemicals in laboratory work - Security information - Örebro University [oru.se]
- 8. gz-supplies.com [gz-supplies.com]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 11. capotchem.com [capotchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
